molecular formula C7H6N2O3S B1214450 6-Aminosaccharin CAS No. 22094-62-8

6-Aminosaccharin

Cat. No.: B1214450
CAS No.: 22094-62-8
M. Wt: 198.2 g/mol
InChI Key: SSRKZHLPNHLAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminosaccharin, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRKZHLPNHLAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176601
Record name 6-Aminosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22094-62-8
Record name 6-Aminosaccharin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22094-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminosaccharin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminosaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINOSACCHARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X8M8255WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Aminosaccharin from p-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-aminosaccharin, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, p-nitrotoluene. This document details the multi-step synthesis, providing structured data on reaction yields and key physical properties of the intermediates and the final product. Detailed experimental protocols for each critical step are also presented to facilitate replication and further investigation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from p-nitrotoluene is a well-established five-step process. The key transformations involve the introduction of a chlorosulfonyl group, amination, oxidation of the methyl group, cyclization to form the saccharin core, and finally, reduction of the nitro group. The strategic placement of the nitro group on the starting material directs the chlorosulfonation to the desired ortho position, a crucial step for the successful synthesis of the target molecule.

The overall synthetic workflow is depicted below:

Synthesis_Workflow p_nitrotoluene p-Nitrotoluene step1 Chlorosulfonation p_nitrotoluene->step1 intermediate1 5-Nitro-o-toluenesulfonyl chloride step1->intermediate1 step2 Amination intermediate1->step2 intermediate2 5-Nitro-o-toluenesulfonamide step2->intermediate2 step3 Oxidation intermediate2->step3 intermediate3 4-Nitro-2-sulfamoylbenzoic acid step3->intermediate3 step4 Cyclization intermediate3->step4 intermediate4 6-Nitrosaccharin step4->intermediate4 step5 Reduction intermediate4->step5 final_product This compound step5->final_product

Figure 1: Synthetic pathway from p-nitrotoluene to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molecular weights, reported yields, and melting points of the intermediates and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
5-Nitro-o-toluenesulfonyl chlorideC₇H₆ClNO₄S235.65--
5-Nitro-o-toluenesulfonamideC₇H₈N₂O₄S216.2220-40186-187[1]
6-NitrosaccharinC₇H₄N₂O₅S228.1850-60210-212[1]
This compoundC₇H₆N₂O₃S198.20-279[2]

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of this compound.

Step 1 & 2: Synthesis of 5-Nitro-o-toluenesulfonamide

This two-step, one-pot procedure begins with the chlorosulfonation of p-nitrotoluene, followed by in-situ amination.

Step1_2_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination and Work-up p_nitrotoluene p-Nitrotoluene reaction1 Reaction at 0-5 °C p_nitrotoluene->reaction1 chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction1 intermediate_product1 5-Nitro-o-toluenesulfonyl chloride (in reaction mixture) reaction1->intermediate_product1 ice_water Pour onto ice intermediate_product1->ice_water extraction Extract with Diethyl Ether ice_water->extraction ammonia Add Ammonia Solution extraction->ammonia filtration Filter and Recrystallize ammonia->filtration final_product 5-Nitro-o-toluenesulfonamide filtration->final_product

Figure 2: Workflow for the synthesis of 5-nitro-o-toluenesulfonamide.

Experimental Protocol:

  • In a fume hood, carefully add p-nitrotoluene in small portions to an excess of chlorosulfonic acid, maintaining the temperature between 0-5 °C with an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete chlorosulfonation.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1] This step should be performed with caution as the reaction is exothermic.

  • The resulting aqueous mixture is then extracted with diethyl ether (2 x 40 mL).[1]

  • To the combined ether extracts, slowly add a concentrated ammonia solution.[1] This will cause the precipitation of 5-nitro-o-toluenesulfonamide. The addition should be done carefully as the heat of reaction can cause the ether to boil.[1]

  • The precipitate is collected by vacuum filtration, washed with cold water, and can be recrystallized from a large volume of water to yield pure 5-nitro-o-toluenesulfonamide.[1] The reported yield for this step is typically in the range of 20-40%.[1]

Spectroscopic Data for 5-Nitro-o-toluenesulfonamide:

  • IR (KBr): Strong absorption bands are observed at 3420 and 3220 cm⁻¹ (N-H stretching) and at 1350 and 1150 cm⁻¹ (S=O stretching).[1]

Step 3 & 4: Synthesis of 6-Nitrosaccharin

This stage involves the oxidation of the methyl group of 5-nitro-o-toluenesulfonamide to a carboxylic acid, which then undergoes spontaneous cyclization to form the saccharin ring system.

Step3_4_Workflow start 5-Nitro-o-toluenesulfonamide reaction Oxidation and Cyclization (65-70 °C) start->reaction reagents Chromium (VI) oxide in Sulfuric Acid reagents->reaction workup Pour into water, Filter, Wash reaction->workup product 6-Nitrosaccharin workup->product

Figure 3: Workflow for the synthesis of 6-nitrosaccharin.

Experimental Protocol:

  • Dissolve 5-nitro-o-toluenesulfonamide in concentrated sulfuric acid.

  • Slowly add a solution of chromium (VI) oxide in sulfuric acid to the above mixture, maintaining the temperature between 65-70 °C.[2] Caution should be exercised as the reaction is exothermic and releases gas.[2]

  • After the addition is complete, stir the mixture for an additional ten minutes at the same temperature.[2]

  • Cool the reaction mixture in an ice bath and then pour it into 100 mL of water.[2]

  • The precipitated 6-nitrosaccharin is collected by suction filtration and washed thoroughly with cold water.[2]

  • The crude product can be recrystallized from water or isopropyl alcohol.[1] The reported yield for this step is typically between 50-60%.[1]

Spectroscopic Data for 6-Nitrosaccharin:

  • IR (KBr): A strong absorption band appears at 1730 cm⁻¹ due to the C=O group, in addition to the S=O stretching bands.[1]

  • ¹H NMR (DMSO-d₆): Spectroscopic data is available in the literature.[1]

Step 5: Synthesis of this compound

The final step is the reduction of the nitro group of 6-nitrosaccharin to an amino group.

Step5_Workflow start 6-Nitrosaccharin reaction Reduction start->reaction reagent Ammonium Sulfide reagent->reaction workup Cool, Filter, Wash reaction->workup product This compound workup->product

Figure 4: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Suspend 6-nitrosaccharin in a suitable solvent.

  • Treat the suspension with ammonium sulfide.[2]

  • Heat the reaction mixture to facilitate the reduction.

  • Cool the solution to room temperature to allow the product to crystallize.

  • Collect the this compound by suction filtration and wash the precipitate with cold water.[2]

  • The product can be further purified by recrystallization from water.[2]

Conclusion

The synthesis of this compound from p-nitrotoluene is a robust and well-documented process that provides access to a key building block for the development of novel chemical entities. This guide has provided a detailed overview of the synthetic route, quantitative data for each step, and comprehensive experimental protocols. Researchers and scientists can utilize this information to confidently reproduce this synthesis and explore the derivatization of this compound for various applications in drug discovery and materials science. Careful attention to the reaction conditions and safety precautions outlined in the protocols is essential for a successful and safe execution of this synthesis.

References

An In-depth Technical Guide to the Synthesis of 6-Aminosaccharin via Reduction of 6-Nitrosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-aminosaccharin, a valuable building block in medicinal chemistry, through the reduction of 6-nitrosaccharin. This document details the underlying chemical principles, various experimental methodologies, and relevant characterization data.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have been explored for potential therapeutic applications, including as local anesthetics.[1] The primary route to this compound involves the reduction of the nitro group of 6-nitrosaccharin. This transformation is a staple in organic synthesis, converting a strongly electron-withdrawing nitro group into a versatile amino group. This guide will focus on the practical aspects of this reduction, providing researchers with the necessary information to perform this synthesis efficiently and safely.

General Reaction Pathway

The fundamental transformation involves the reduction of the aromatic nitro group in 6-nitrosaccharin to a primary amine, yielding this compound. This is a six-electron reduction that can be achieved through several mechanisms, broadly categorized as catalytic hydrogenation or chemical reduction.

Reaction_Pathway 6-Nitrosaccharin 6-Nitrosaccharin This compound This compound 6-Nitrosaccharin->this compound Reduction

Caption: General reaction scheme for the synthesis of this compound.

Experimental Methodologies

Several methods have been reported for the reduction of aromatic nitro compounds. The choice of method often depends on factors such as substrate compatibility, desired yield, and available laboratory equipment. Below are detailed protocols for common reduction methods applicable to the synthesis of this compound.

Reduction with Ammonium Sulfide

This classical method is effective for the selective reduction of nitro groups.

Experimental Protocol:

A detailed procedure for the reduction of 6-nitrosaccharin using ammonium sulfide has been described in the chemical literature. The synthesis involves the treatment of 6-nitrosaccharin with a solution of ammonium sulfide. While the exact stoichiometry and reaction conditions can be optimized, a general laboratory-scale procedure would involve dissolving 6-nitrosaccharin in a suitable solvent, followed by the addition of an aqueous solution of ammonium sulfide. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the this compound product is typically isolated by filtration and can be purified by recrystallization.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and simple work-up procedures.

Experimental Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, a catalyst such as 5-10% Palladium on carbon (Pd/C) is suspended in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). The amount of catalyst typically ranges from 1-10 mol% relative to the substrate.

  • Reaction Setup: 6-Nitrosaccharin is added to the catalyst suspension. The vessel is then sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas (typically 1-5 atm).

  • Reaction Execution: The mixture is stirred vigorously at room temperature or with gentle heating. The progress of the reaction is monitored by the uptake of hydrogen or by analytical techniques like TLC or HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Reduction with Metals in Acidic Media (e.g., Tin or Iron)

The use of metals like tin (Sn) or iron (Fe) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a robust and widely used method for the reduction of aromatic nitro compounds.

Experimental Protocol (using Tin and HCl):

  • Reaction Setup: 6-Nitrosaccharin is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Granulated tin is added to the solution, followed by the slow, portion-wise addition of concentrated hydrochloric acid. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction and Work-up: The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and made basic by the addition of a concentrated sodium hydroxide or ammonium hydroxide solution to precipitate tin salts.

  • Purification: The precipitate is removed by filtration, and the aqueous filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated to give the crude this compound. Purification is typically achieved by recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

Parameter6-NitrosaccharinThis compoundReference
Molecular Formula C₇H₄N₂O₅SC₇H₆N₂O₃S[2]
Molecular Weight 228.18 g/mol 198.20 g/mol [2]
Melting Point 210-212 °CNot specified
Typical Yield (from 4-nitrotoluene-2-sulfonamide) 50-60%-
Typical Yield (Reduction of 6-nitrosaccharin) -Yields are generally high but depend on the method used.General literature

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compounds. While a comprehensive set of publicly available spectra for 6-nitrosaccharin and this compound is limited, the expected spectral features are outlined below based on general principles of NMR and IR spectroscopy.[3][4][5]

Spectroscopic Data6-NitrosaccharinThis compound
¹H NMR Aromatic protons in the region of 7.5-8.5 ppm. The presence of the electron-withdrawing nitro group will deshield the aromatic protons.Aromatic protons will be shifted upfield compared to 6-nitrosaccharin due to the electron-donating nature of the amino group. The amino protons will appear as a broad singlet.
¹³C NMR Aromatic carbons will be observed in the range of 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded.Aromatic carbons will show upfield shifts relative to the nitro compound. The carbon attached to the amino group will be shielded.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the NO₂ group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C=O stretch of the lactam around 1720-1740 cm⁻¹. SO₂ stretches around 1330 cm⁻¹ and 1170 cm⁻¹.Appearance of N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. Disappearance of the NO₂ stretching bands. C=O and SO₂ stretches will be present.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.Molecular ion peak corresponding to its molecular weight.

Experimental Workflow and Logic

The synthesis of this compound from a common starting material like 4-nitrotoluene-2-sulfonamide involves a multi-step process. The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Nitrotoluene-2-sulfonamide 4-Nitrotoluene-2-sulfonamide Oxidation_Cyclization Oxidation and Cyclization 4-Nitrotoluene-2-sulfonamide->Oxidation_Cyclization 6-Nitrosaccharin 6-Nitrosaccharin Oxidation_Cyclization->6-Nitrosaccharin Reduction Nitro Group Reduction 6-Nitrosaccharin->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

This compound is a versatile scaffold in drug discovery. The presence of the amino group allows for a wide range of chemical modifications, enabling the synthesis of libraries of derivatives for biological screening.[1] The saccharin core itself is a known pharmacophore, and modifications at the 6-position can be used to modulate properties such as solubility, metabolic stability, and target binding affinity. As such, this compound is a valuable starting material for medicinal chemists aiming to develop novel therapeutic agents.

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with specific cellular signaling pathways. Its primary role in drug development appears to be that of a synthetic building block, where the final, more complex derivatives are the entities evaluated for biological activity. Further research would be required to elucidate any intrinsic biological activity of this compound itself and its potential effects on cellular signaling.

Conclusion

The synthesis of this compound via the reduction of 6-nitrosaccharin is a well-established and versatile transformation in organic chemistry. This guide has provided an overview of the common experimental methodologies, along with key data and the strategic importance of this compound in the field of drug development. Researchers and scientists can utilize this information to effectively synthesize and utilize this compound in their research endeavors.

References

The Discovery and First Synthesis of 6-Aminosaccharin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 6-aminosaccharin, a key intermediate in the development of various pharmacologically active compounds. The document details the synthetic pathway, which proceeds through the nitration of saccharin to yield 6-nitrosaccharin, followed by the subsequent reduction of the nitro group. This guide collates information from various sources to present detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the chemistry involved.

Introduction: The Emergence of a Versatile Scaffolding

The discovery of saccharin and its derivatives has paved the way for significant advancements in medicinal chemistry. Among these, this compound has emerged as a crucial building block for the synthesis of a wide array of therapeutic agents. Its unique structural features, combining a sulfonamide and an aromatic amine, allow for diverse functionalization, making it a valuable scaffold in drug design and development. While the "discovery" of this compound was not a singular event but rather a logical progression in the exploration of saccharin chemistry, its first synthesis marked a significant step in enabling the creation of novel molecular entities.

The Synthetic Pathway: From Saccharin to this compound

The inaugural synthesis of this compound is a two-step process commencing with the electrophilic nitration of saccharin to produce 6-nitrosaccharin. This intermediate is then subjected to a reduction reaction to convert the nitro group into the desired primary amine.

Synthesis_Pathway Saccharin Saccharin Nitration Nitration Saccharin->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitration 6-Nitrosaccharin 6-Nitrosaccharin Nitration->6-Nitrosaccharin Reduction Reduction 6-Nitrosaccharin->Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl) Reducing_Agent->Reduction This compound This compound Reduction->this compound

Caption: Overall synthetic pathway from Saccharin to this compound.

Experimental Protocols

Step 1: Synthesis of 6-Nitrosaccharin

The nitration of saccharin is a well-established electrophilic aromatic substitution reaction. The directing effects of the carbonyl and sulfonyl groups favor substitution at the 6-position of the benzisothiazole ring system.[1]

3.1.1. Method A: Nitration of Saccharin

This method involves the direct nitration of commercially available saccharin.

  • Reaction Scheme:

Nitration_Saccharin Saccharin Saccharin plus1 + Reagents HNO₃ / H₂SO₄ arrow Nitrosaccharin 6-Nitrosaccharin

Caption: Nitration of Saccharin to 6-Nitrosaccharin.

  • Experimental Procedure: A detailed procedure for the synthesis of 6-nitrosaccharin is not explicitly available in the searched documents. However, a general method for the nitration of aromatic compounds would involve the careful addition of saccharin to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically between 0 and 10 °C. The reaction mixture is then stirred for a specific period, followed by quenching with ice water to precipitate the product. The crude 6-nitrosaccharin is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for purification.

3.1.2. Method B: Synthesis from 2-Amino-4-nitrobenzoic Acid

An alternative route to 6-nitrosaccharin starts from 2-amino-4-nitrobenzoic acid. This multi-step synthesis involves esterification, diazotization, sulfonation, and cyclization.

  • Experimental Workflow:

Nitrosaccharin_Alternative_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Diazotization & Sulfonation cluster_2 Step 3: Cyclization A 2-Amino-4-nitrobenzoic acid B Methyl 2-amino-4-nitrobenzoate A->B MeOH, H⁺ C Methyl 2-amino-4-nitrobenzoate D Methyl 2-chlorosulfonyl-4-nitrobenzoate C->D 1. NaNO₂, HCl 2. SO₂, CuCl₂ E Methyl 2-chlorosulfonyl-4-nitrobenzoate F 6-Nitrosaccharin E->F NH₃·H₂O

Caption: Alternative synthesis route to 6-Nitrosaccharin.

Step 2: Synthesis of this compound (Reduction of 6-Nitrosaccharin)

The reduction of the nitro group in 6-nitrosaccharin to a primary amine is the final and critical step in the synthesis of this compound. Several reducing agents can be employed for this transformation.[2]

3.2.1. Method A: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds.

  • Reaction Scheme:

Reduction_SnCl2 Nitrosaccharin 6-Nitrosaccharin plus + Reagents SnCl₂ / HCl arrow Aminosaccharin This compound

Caption: Reduction of 6-Nitrosaccharin using Tin(II) Chloride.

  • Experimental Procedure: To a solution of 6-nitrosaccharin in a suitable solvent such as ethanol or acetic acid, an excess of tin(II) chloride dihydrate is added, followed by the addition of concentrated hydrochloric acid. The reaction mixture is then heated to reflux for several hours. After the reaction is complete, the mixture is cooled and the pH is adjusted to be basic (pH > 8) with a sodium hydroxide or sodium carbonate solution to precipitate tin salts. The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.

3.2.2. Method B: Reduction with Iron/HCl

This method provides a more economical and environmentally benign alternative to tin(II) chloride.[3][4]

  • Experimental Procedure: 6-Nitrosaccharin is dissolved in a mixture of ethanol and water, or acetic acid. Iron powder is then added, followed by a catalytic amount of concentrated hydrochloric acid. The mixture is heated to reflux and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered to remove the iron and iron salts. The filtrate is then concentrated, and the pH is adjusted to be basic to precipitate the product. The crude this compound is collected by filtration, washed with water, and dried.

3.2.3. Other Reducing Agents

Other reagents such as sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation (e.g., H₂/Pd-C) can also be effective for the reduction of 6-nitrosaccharin.[1][2][5] The choice of reducing agent may depend on the scale of the reaction, the desired purity, and the presence of other functional groups.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
SaccharinC₇H₅NO₃S183.18228-230
6-NitrosaccharinC₇H₄N₂O₅S228.18210-212[6]
This compoundC₇H₆N₂O₃S198.20>300

Table 2: Summary of a Reported Synthesis of 6-Nitrosaccharin

Starting MaterialReagentsReaction ConditionsYield (%)Reference
4-Nitrotoluene-2-sulfonamideCrO₃, H₂SO₄Not specified50-60[6]

Conclusion

The synthesis of this compound, a pivotal molecule in medicinal chemistry, is achieved through a straightforward two-step process involving nitration and reduction. This guide has provided a detailed overview of the established synthetic routes, including experimental protocols and available quantitative data. The versatility of the amino functionality in this compound allows for extensive derivatization, making it a valuable platform for the development of novel therapeutic agents. The methodologies outlined herein provide a solid foundation for researchers and scientists working in the field of drug discovery and development.

References

An In-depth Technical Guide to 6-Aminosaccharin: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 6-aminosaccharin, a pivotal derivative of the well-known artificial sweetener, saccharin. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, molecular structure, and synthetic pathways of this compound. We will explore its reactivity, established protocols for its preparation and derivatization, and its emerging role as a versatile scaffold in medicinal chemistry. The narrative emphasizes the causal relationships behind experimental methodologies, ensuring a deep, practical understanding of this important chemical entity.

Introduction: Beyond Sweetness

Saccharin, or 1,2-benzisothiazol-3(2H)-one-1,1-dioxide, is widely recognized as the oldest artificial sweetener.[1][2] However, the functionalization of its core structure gives rise to derivatives with significant potential far beyond taste modification. This compound is one such derivative, distinguished by the presence of an amino group on the benzene ring. This functional group dramatically alters the molecule's chemical personality, transforming it from a relatively inert sweetener into a reactive and valuable synthetic intermediate.

The strategic placement of the amino group at the 6-position opens up a wealth of possibilities for chemical modification, making this compound a key building block for constructing more complex molecules. Its derivatives have been investigated for a range of pharmacological activities, including potential as local anesthetics, antibacterial, and anticancer agents.[3][4] This guide serves to elucidate the foundational chemistry of this compound, providing the technical insights necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a fused benzene and isothiazole ring system. The core structure is a sulfonamide, specifically a sultam, which is a cyclic sulfonamide. The molecule is achiral and possesses a planar aromatic system.[5] The amino group at the C-6 position acts as an electron-donating group, influencing the reactivity of the aromatic ring.

Core Structural Features

The structure of this compound can be visualized as follows:

Figure 1: 2D Chemical Structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Registry Number 22094-62-8[6]
Molecular Formula C₇H₆N₂O₃S[5][6]
Molecular Weight 198.20 g/mol [5][6]
Melting Point ~278-279 °C[6][7]
Canonical SMILES O=C1NS(=O)(=O)C2=CC(N)=CC=C12[6]
InChI Key SSRKZHLPNHLAKM-UHFFFAOYSA-N[6]

Synthesis of this compound: A Step-by-Step Approach

The preparation of this compound is a multi-step synthesis that serves as an excellent case study in aromatic chemistry, involving electrophilic substitution, oxidation, cyclization, and reduction.[7][8] The most common route begins with p-nitrotoluene and proceeds through the intermediate 6-nitrosaccharin.[7]

Synthetic Pathway Overview

The synthesis strategically builds the molecule by first establishing the sulfonamide group and then forming the five-membered sultam ring, culminating in the reduction of the nitro group. This sequence is critical; performing the reduction earlier would result in a highly activated ring, leading to undesired side reactions during subsequent steps like chlorosulfonation.

SynthesisWorkflow p_nitrotoluene p-Nitrotoluene nitrotoluenesulfonyl_chloride 5-Nitro-o-toluenesulfonyl Chloride p_nitrotoluene->nitrotoluenesulfonyl_chloride 1. Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->nitrotoluenesulfonyl_chloride nitrotoluenesulfonamide 5-Nitro-o-toluenesulfonamide nitrotoluenesulfonyl_chloride->nitrotoluenesulfonamide 2. Amination ammonia Ammonia (aq) (NH4OH) ammonia->nitrotoluenesulfonamide nitrosulfamoylbenzoic_acid 4-Nitro-2-sulfamoylbenzoic Acid nitrotoluenesulfonamide->nitrosulfamoylbenzoic_acid 3. Oxidation oxidizing_agent Oxidizing Agent (e.g., KMnO4 or CrO3) oxidizing_agent->nitrosulfamoylbenzoic_acid nitrosaccharin 6-Nitrosaccharin nitrosulfamoylbenzoic_acid->nitrosaccharin 4. Cyclization acid_heat Acid / Heat (Cyclization) acid_heat->nitrosaccharin aminosaccharin This compound nitrosaccharin->aminosaccharin 5. Reduction reducing_agent Reducing Agent (e.g., (NH4)2S) reducing_agent->aminosaccharin

Figure 2: General Synthetic Workflow for this compound.

Detailed Experimental Protocol: Synthesis of 6-Nitrosaccharin

This protocol is adapted from established literature procedures for the synthesis of the key precursor, 6-nitrosaccharin.[9]

Step 1: Synthesis of 4-nitrotoluene-2-sulfonamide

  • Rationale: This step introduces the sulfonyl chloride group via electrophilic aromatic substitution. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. The substitution occurs ortho to the methyl group due to its stronger activating effect.

  • Procedure:

    • In a fume hood, slowly add 4-nitrotoluene to an excess of chlorosulfonic acid, maintaining the temperature below 10 °C with an ice bath.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.

    • Filter the crude 4-nitrotoluene-2-sulfonyl chloride and wash with cold water.

    • Immediately add the crude, moist sulfonyl chloride to a beaker containing concentrated aqueous ammonia. The exothermic reaction forms the sulfonamide.

    • Stir until the reaction is complete, then filter the resulting 4-nitrotoluene-2-sulfonamide precipitate. Wash thoroughly with water and dry. The product can be recrystallized from water.[9]

Step 2: Oxidation and Cyclization to 6-Nitrosaccharin

  • Rationale: The methyl group is oxidized to a carboxylic acid. The subsequent cyclization is an intramolecular dehydration reaction that readily forms the stable five-membered sultam ring.[7] Using a strong oxidizing agent like chromium trioxide in sulfuric acid is effective.[9]

  • Procedure:

    • Suspend 4-nitrotoluene-2-sulfonamide in concentrated sulfuric acid.

    • Warm the mixture to approximately 65-70 °C.

    • Carefully and portion-wise, add chromium (VI) oxide. Caution: This addition is highly exothermic and releases gas. Maintain strict temperature control and ensure adequate ventilation.[7]

    • After the addition is complete, stir for an additional 10-15 minutes at the same temperature.

    • Cool the mixture in an ice bath and then pour it into cold water to precipitate the 6-nitrosaccharin.

    • Filter the product, wash with cold water, and recrystallize from water or isopropyl alcohol to yield pure 6-nitrosaccharin.[9]

Protocol: Reduction to this compound
  • Rationale: The final step is the selective reduction of the aromatic nitro group to an amine. A mild reducing agent like ammonium sulfide is traditionally used to avoid reducing other functional groups on the molecule.[7]

  • Procedure:

    • Suspend 6-nitrosaccharin in aqueous ammonium hydroxide.

    • Saturate the solution with hydrogen sulfide gas, or add a solution of ammonium sulfide.

    • Gently heat the mixture. A color change is typically observed as the reduction proceeds.

    • After the reaction is complete, cool the solution. The this compound may precipitate.

    • Acidify the solution carefully with an acid (e.g., acetic acid) to precipitate any remaining product.

    • Filter the solid this compound, wash with cold water, and recrystallize from water to obtain the final product.[7]

Chemical Reactivity and Derivatization

The utility of this compound in drug development stems from the reactivity of its primary aromatic amine. This group serves as a versatile chemical handle for introducing a wide array of substituents, enabling the synthesis of large libraries of compounds for pharmacological screening.

Key Reaction Pathways

The amino group can undergo numerous reactions common to anilines, including:

  • N-Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively.

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be converted to iodo, cyano, hydroxyl, and other groups via Sandmeyer-type reactions.[10]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkyl derivatives.

  • Click Chemistry: Conversion of the amine to an azide, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, linking the saccharin core to other molecular fragments.[10]

Derivatization cluster_reactions aminosaccharin This compound (Sac-NH2) products Yields Derivatives: n_alkyl N-Alkylated / N-Acylated (Sac-NHR / Sac-NHCOR) diazonium Diazonium Salt (Sac-N2+) triazole Triazole Adducts reagents Reaction with: alkyl_halide Alkyl Halide (R-X) Acyl Halide (RCO-X) alkyl_halide->n_alkyl diazotization NaNO2, HCl diazotization->diazonium click_chem 1. Diazotization -> Azide 2. Alkyne, Cu(I) click_chem->triazole

References

Spectroscopic Characterization of 6-Aminosaccharin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties of 6-Aminosaccharin

This compound is a derivative of saccharin with an amino group substituted at the 6-position of the benzisothiazole ring.

Molecular Formula: C₇H₆N₂O₃S[1][2]

Molecular Weight: 198.20 g/mol [1][2]

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound

Spectroscopic Data Summary

As specific, experimentally-derived spectroscopic data for this compound is not available, this section provides a summary of the data for the parent compound, saccharin, for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of Saccharin
¹H NMR Chemical Shift (ppm)
Aromatic Protons7.8 - 8.2 (multiplet)
NH Proton~11.5 (broad singlet)
¹³C NMR Chemical Shift (ppm)
Carbonyl Carbon~168
Aromatic Carbons120 - 140

Note: The specific chemical shifts for saccharin can vary depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy Data of Saccharin
Functional Group Vibrational Frequency (cm⁻¹)
N-H Stretch3098
C=O Stretch1725
SO₂ Asymmetric Stretch1337
SO₂ Symmetric Stretch1182
Mass Spectrometry (MS) Data of Saccharin
Ion m/z
[M]⁺183

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Deuterated solvents are used to avoid interference from solvent protons in the ¹H NMR spectrum.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the raw data by applying a Fourier transform.

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.

    • For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Solid State) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR/KBr) Sample->IR MS Mass Spectrometry (ESI/EI) Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for spectroscopic analysis.

References

CAS number and molecular weight of 6-Aminosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Aminosaccharin

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights for researchers and scientists.

Core Properties of this compound

This compound, a derivative of saccharin, is characterized by the presence of an amino group at the 6th position of the benzisothiazole ring. This structural modification imparts distinct chemical properties that make it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 22094-62-8[1]
Molecular Formula C₇H₆N₂O₃S[1][2][3]
Molecular Weight 198.2 g/mol [1][2]
Canonical SMILES C1=CC2=C(C=C1N)S(=O)(=O)NC2=O[3]
InChIKey SSRKZHLPNHLAKM-UHFFFAOYSA-N[2]
Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that provides a practical application of fundamental organic chemistry principles. A common synthetic route involves the reduction of a nitro group, a transformation that underscores the importance of selecting appropriate reagents to achieve high yield and purity.

The synthesis typically begins with a precursor, 6-nitrosaccharin. The critical step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is foundational in aromatic chemistry and offers several methodological choices, each with its own advantages and mechanistic nuances.

Experimental Protocol: Reduction of 6-Nitrosaccharin

This protocol outlines a standard laboratory procedure for the synthesis of this compound. The choice of a reducing agent is critical; for instance, tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method.

Materials:

  • 6-Nitrosaccharin

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-nitrosaccharin in ethanol.

  • Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reflux: Heat the reaction mixture to reflux for a specified period, typically 2-4 hours, while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate the tin salts.

  • Filtration: Filter the mixture to remove the inorganic tin salts. The filtrate contains the desired this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Tin(II) chloride is a robust and cost-effective reducing agent for aromatic nitro compounds. The acidic medium is crucial for the reaction mechanism, which involves the transfer of electrons from Sn(II) to the nitro group.

  • Solvent System: Ethanol is a good solvent for both the starting material and the intermediate species, facilitating a homogeneous reaction environment.

  • Neutralization Step: The careful addition of a strong base is essential to precipitate the tin as tin hydroxides, allowing for its easy removal from the product.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 6-Nitrosaccharin in Ethanol B Add SnCl2/HCl Solution A->B C Reflux Reaction Mixture B->C D Cool and Neutralize with NaOH C->D E Filter to Remove Tin Salts D->E F Recrystallize from Ethanol/Water E->F G Obtain Pure This compound F->G

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry lies in its role as a versatile scaffold. The amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. These derivatives are often screened for various biological activities. For instance, the saccharin core is a known bioisostere for a carboxylic acid, which can be a crucial interaction motif for various biological targets.

Signaling Pathway Diagram Example

While this compound itself is not typically a direct modulator of signaling pathways, its derivatives can be designed to target specific proteins within a pathway. For example, a derivative could be synthesized to inhibit a particular kinase involved in a cancer-related signaling cascade. The diagram below illustrates a hypothetical scenario where a this compound derivative inhibits a kinase.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a signaling pathway by a this compound derivative.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Aminosaccharin in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 6-aminosaccharin, focusing on its solubility in common laboratory solvents and its chemical stability under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, standard experimental protocols, and expected behavior based on the chemistry of its structural analogues, namely saccharin, sulfonamides, and aromatic amines. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a derivative of saccharin, a well-known artificial sweetener. The introduction of an amino group to the saccharin scaffold can significantly alter its physicochemical properties, including solubility, pKa, and stability. Understanding these properties is crucial for its potential applications in drug development, materials science, and as a chemical intermediate.

Chemical Structure:

  • IUPAC Name: 6-amino-1,1-dioxo-1,2-benzothiazol-3-one

  • Molecular Formula: C₇H₆N₂O₃S

  • Molecular Weight: 198.20 g/mol

Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. The solubility of this compound is expected to be influenced by the polarity of the solvent and its ability to form hydrogen bonds.

Predicted Solubility Profile

Based on the solubility of the parent compound, saccharin, and the presence of both a polar amino group and a sulfonamide moiety, the following general solubility trends in common laboratory solvents can be anticipated. It is important to note that the following table is a predictive illustration, and experimental verification is essential.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe presence of the amino and sulfonamide groups allows for hydrogen bonding, but the aromatic ring limits overall aqueous solubility.
MethanolSolubleGood hydrogen bonding capability and moderate polarity.
EthanolSolubleSimilar to methanol, but solubility may be slightly lower due to decreased polarity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleHigh polarity and ability to act as a hydrogen bond acceptor.
Dimethylformamide (DMF)Very SolubleHigh polarity and similar properties to DMSO.
AcetonitrileModerately SolublePolar, but a weaker hydrogen bond acceptor than DMSO or DMF.
AcetoneModerately SolubleModerate polarity. Saccharin itself is soluble in acetone.
Non-Polar DichloromethaneSlightly SolubleThe non-polar aromatic ring may allow for some solubility, but the polar functional groups will limit it.
TolueneSparingly SolublePrimarily non-polar interactions.
HexaneInsolubleHighly non-polar solvent, unlikely to dissolve the polar this compound molecule.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method, as recommended by various guidelines.[1][2][3][4]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using an orbital shaker until equilibrium is reached. The time to reach equilibrium should be determined preliminarily, with samples taken at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[4]

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Separation: Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reliability of the results.

The following diagram illustrates the workflow for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to vials with known solvent volumes A->B C Seal vials and agitate at constant temperature B->C D Monitor concentration over time to establish equilibrium C->D E Filter supernatant to remove undissolved solid D->E F Dilute sample E->F G Quantify by HPLC-UV F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Experimental workflow for determining the solubility of this compound.

Stability of this compound

The chemical stability of this compound is a critical attribute, particularly for applications in pharmaceuticals where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6]

Predicted Stability Profile and Degradation Pathways

Based on the functional groups present in this compound (a sulfonamide and an aromatic amine), the following degradation pathways can be anticipated under various stress conditions:

  • Hydrolytic Degradation: The sulfonamide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the opening of the isothiazole ring.[7][8] The rate of hydrolysis is pH-dependent. Sulfonamides are generally more stable in neutral to alkaline conditions.[7]

  • Oxidative Degradation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products.

  • Photolytic Degradation: Aromatic amines and sulfonamides can be susceptible to degradation upon exposure to UV light.[7][9] Photostability testing as per ICH Q1B guidelines is recommended.[10][11][12][13][14]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. The stability of amines can be influenced by the presence of other substances.[15][16]

The following diagram illustrates a hypothetical degradation pathway for this compound.

G Hypothetical Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B Acid/Base Hydrolysis A->B C Oxidation (e.g., H2O2) A->C D Photolysis (UV/Vis Light) A->D E Thermal Stress A->E F Ring-opened product (Sulfonic acid derivative) B->F G Oxidized derivatives (e.g., nitroso, nitro) C->G H Photodegradation products D->H I Thermal decomposition products E->I

Caption: Potential degradation pathways of this compound under stress conditions.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive.[5][6]

Methodology:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following stress conditions:

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80-100 °C).

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][17] A control sample should be protected from light.

For all conditions, samples should be analyzed at various time points using a stability-indicating HPLC method. The method should be capable of separating this compound from all its degradation products.

Table 2: Illustrative Forced Degradation Study Design and Potential Observations

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl80 °C24 hRing-opened sulfonic acid derivative
Base Hydrolysis 0.1 M NaOH60 °C8 hRing-opened sulfonic acid derivative
Oxidation 3% H₂O₂RT24 hOxidized aromatic amine derivatives (e.g., nitroso, nitro compounds)
Thermal (Solid) Dry Heat100 °C48 hDecomposition products
Thermal (Solution) In Water80 °C48 hHydrolytic and other thermal degradation products
Photolytic (Solid) ICH Q1B compliant light sourceRTAs per ICHPhotodegradation products
Photolytic (Solution) ICH Q1B compliant light sourceRTAs per ICHPhotodegradation products

Analytical Method Considerations

A robust, stability-indicating analytical method is paramount for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.[18][19][20]

Key aspects of method development and validation:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products.

  • Detection: The UV spectrum of this compound should be determined to select an appropriate detection wavelength.

  • Validation: The method must be validated according to ICH guidelines, including specificity (in the presence of degradation products), linearity, accuracy, precision, and robustness.

Conclusions and Recommendations

This technical guide provides a framework for investigating the solubility and stability of this compound. While specific experimental data is currently limited in the public domain, the principles and protocols outlined here, based on the chemistry of related compounds, offer a solid foundation for researchers.

It is strongly recommended that:

  • Experimental determination of the solubility of this compound in a range of common laboratory solvents be performed using the shake-flask method.

  • A comprehensive forced degradation study be conducted according to ICH guidelines to identify potential degradation pathways and products.

  • A validated, stability-indicating HPLC method be developed for the accurate quantification of this compound and its degradation products.

The data generated from these studies will be invaluable for any future development and application of this compound.

References

A Theoretical Investigation of 6-Aminosaccharin's Electronic Structure: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Aminosaccharin, a derivative of the well-known artificial sweetener saccharin, presents a compelling subject for theoretical electronic structure analysis. The saccharin scaffold is a key component in various biologically active molecules, acting as an inhibitor for enzymes like carbonic anhydrases and serine proteases.[1][2] Understanding the electronic properties of its derivatives, such as this compound, at a quantum-mechanical level is crucial for elucidating structure-activity relationships and rationally designing new therapeutic agents.

Computational Methodology

The theoretical investigation of this compound's electronic properties is most effectively performed using Density Functional Theory (DFT), a robust method for calculating molecular structures and energies. The recommended approach involves geometry optimization followed by the calculation of various electronic and spectroscopic properties.

Experimental Protocol:

  • Initial Structure Preparation: The molecular structure of this compound is first constructed using a molecular modeling program like GaussView.

  • Geometry Optimization and Frequency Analysis: The initial structure is optimized to find its most stable energetic conformation. This is typically achieved using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p).[5] A subsequent vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[6]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

  • Population and Orbital Analysis: To understand charge distribution and intramolecular interactions, a Natural Bond Orbital (NBO) analysis is conducted.[7][8] This analysis provides insights into atomic charges, hybridization, and the delocalization of electron density.[9]

  • Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption (UV-Vis) spectrum, predicting the vertical excitation energies and oscillator strengths of electronic transitions.[10] The calculated harmonic frequencies from the optimization step are used to simulate the infrared (IR) spectrum.

  • Software: All quantum chemical calculations can be performed using a standard computational chemistry software package such as Gaussian.[11][12]

Below is a workflow diagram illustrating this computational protocol.

G Computational Workflow for this compound Analysis cluster_input Input cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Output start Initial 3D Structure of This compound opt Geometry Optimization start->opt Input Structure freq Vibrational Frequency Calculation opt->freq Optimized Geometry geom Optimized Geometry (Bond Lengths, Angles) opt->geom spe Single-Point Energy & Property Calculation freq->spe Verified Minimum thermo Thermodynamic Confirmation (No Imaginary Frequencies) freq->thermo fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) spe->fmo nbo NBO Analysis (Charges, Interactions) spe->nbo spectra Simulated Spectra (IR, UV-Vis) spe->spectra TD-DFT for UV-Vis reactivity Global Reactivity Descriptors fmo->reactivity G Relationship of Calculated Electronic Properties cluster_dft_output Primary DFT Outputs cluster_derived_properties Derived Reactivity Descriptors HOMO E(HOMO) IP Ionization Potential (I) HOMO->IP -E(HOMO) LUMO E(LUMO) EA Electron Affinity (A) LUMO->EA -E(LUMO) EN Electronegativity (χ) IP->EN Hardness Chemical Hardness (η) IP->Hardness EA->EN EA->Hardness EI Electrophilicity Index (ω) EN->EI Softness Softness (S) Hardness->Softness Hardness->EI

References

potential biological activities of 6-Aminosaccharin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of 6-Aminosaccharin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, a well-known artificial sweetener, is a heterocyclic compound featuring a 1,2-benzisothiazole-3(2H)-one-1,1-dioxide core. Beyond its application in the food industry, the saccharin scaffold has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The rigid structure of the saccharin core, combined with its capacity for modification at both the imide nitrogen (N-2) and various positions on the benzene ring, makes it a versatile template for drug design.

The introduction of an amino group at the 6-position of the saccharin ring creates this compound, a key intermediate for a class of derivatives with unique electronic and structural properties. This amino group provides a reactive handle for further functionalization, allowing for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the current understanding and potential biological activities of this compound derivatives, focusing on their synthesis, anticancer and antimicrobial activities, and enzyme inhibition potential. While research on this specific subclass is still emerging, data from closely related saccharin analogs suggest that this compound derivatives represent a promising area for therapeutic agent development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with commercially available saccharin or a substituted precursor. A common route involves the nitration of the benzene ring, followed by reduction of the nitro group to the desired amine. The 6-amino position can then be further modified. For instance, it can be converted to an azide or an iodo group, which serves as a handle for introducing a wide variety of substituents via reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling. The imide nitrogen (N-2) can also be alkylated or otherwise substituted.

Below is a generalized workflow for the synthesis of this compound derivatives.

G cluster_mods Further Derivatization start Saccharin Precursor step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate1 6-Nitrosaccharin step1->intermediate1 step2 Reduction (e.g., SnCl2/HCl) intermediate1->step2 core This compound step2->core mod_N2 N-Alkylation/Substitution core->mod_N2 At N-2 mod_C6_1 Diazotization -> Sandmeyer (e.g., NaNO2, KI) core->mod_C6_1 At C-6 Amino Group final Diverse Library of 6-Substituted Saccharin Derivatives mod_N2->final intermediate2 6-Iodosaccharin mod_C6_1->intermediate2 mod_C6_2 Sonogashira Coupling or CuAAC Click Chemistry intermediate2->mod_C6_2 mod_C6_2->final

Generalized synthetic workflow for this compound derivatives.

Anticancer Activity

Saccharin derivatives have emerged as a promising class of anticancer agents. While extensive quantitative data for this compound derivatives are not widely available in the literature, studies on related saccharin analogs, such as saccharinyl hydrazides, demonstrate significant cytotoxic effects against various cancer cell lines. These findings suggest that the this compound scaffold is a valuable starting point for developing novel anticancer compounds.

Quantitative Data on Related Saccharin Analogs

The following table summarizes the in vitro anticancer activity of some saccharin derivatives against human cancer cell lines. It is important to note that these compounds are not direct this compound derivatives but illustrate the potential of the broader saccharin scaffold.

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference
10a ¹Ovcar-3 (Ovarian)Cell-based7.64 ± 0.01[1]
10a ¹M-14 (Melanoma)Cell-based8.66 ± 0.01[1]

¹Compound 10a is a glycoside derivative of a saccharin-based precursor.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Test compound stock solution (e.g., in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Human cancer cell lines (e.g., Ovcar-3, M-14)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 and 600 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

G start Seed Cells in 96-well Plate step1 Incubate 24h (Cell Attachment) start->step1 step2 Add Serial Dilutions of This compound Derivatives step1->step2 step3 Incubate 48-72h (Treatment) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate 2-4h (Formazan Formation) step4->step5 step6 Add Solubilization Solution step5->step6 step7 Read Absorbance (570 nm) step6->step7 end Calculate IC50 Value step7->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The saccharin scaffold is present in several compounds with demonstrated antimicrobial activity. The structural versatility of this compound derivatives allows for the introduction of various pharmacophoric groups that could interact with bacterial targets. Research on saccharin-based compounds has shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data on Related Saccharin Analogs

The table below presents antimicrobial data for saccharin derivatives, highlighting the potential of this chemical class. The specific contribution of the 6-amino group to this activity is a key area for future investigation.

Compound IDBacterial StrainAssay TypeInhibition Zone (mm)Reference
6c ¹Staphylococcus aureusAgar Disc Diffusion30-35[1]
10a ¹Staphylococcus aureusAgar Disc Diffusion30-35[1]
6c ¹Escherichia coliAgar Disc Diffusion30-35[1]
10a ¹Escherichia coliAgar Disc Diffusion30-35[1]

¹Compounds 6c and 10a are sugar hydrazone and glycoside derivatives, respectively, synthesized from a saccharin-based precursor.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer and incubator

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in a 96-well plate. A typical volume per well is 50 or 100 µL. The concentration range should span the expected MIC.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader by measuring the optical density at 600 nm.

G start Prepare Serial Dilutions of Test Compound in 96-well Plate step3 Add Inoculum to Wells start->step3 step1 Prepare Bacterial Inoculum (0.5 McFarland Standard) step2 Dilute Inoculum to ~5 x 10^5 CFU/mL step1->step2 step2->step3 step4 Incubate Plate (16-20h at 37°C) step3->step4 end Determine MIC (Lowest concentration with no visible growth) step4->end

References

The Historical Trajectory of Aminosaccharin Research: From Impurity to Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosaccharin, a derivative of the well-known artificial sweetener saccharin, has traversed a fascinating journey in the annals of chemical and pharmaceutical research. Initially identified as an impurity in commercial saccharin preparations, it has emerged as a versatile scaffold for the development of a diverse range of bioactive molecules. This technical guide delves into the historical context of aminosaccharin research, tracing its origins from an analytical curiosity to a deliberate subject of medicinal chemistry. We will explore the evolution of its synthesis, early biological investigations, and the gradual unraveling of its potential as a pharmacophore. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational work that has paved the way for contemporary studies on aminosaccharin and its derivatives.

From a Sweetener's Shadow to a Researcher's Focus: The Early History

The story of aminosaccharin is intrinsically linked to the history of saccharin itself. Following the discovery of saccharin in 1879 by Constantin Fahlberg and Ira Remsen, its commercial production began. It was in the context of ensuring the purity of this widely used artificial sweetener that aminosaccharin first came to light.

Identification as an Impurity

In the mid-20th century, with the advent of more sophisticated analytical techniques, researchers began to characterize the impurities present in commercially produced saccharin. Notably, 5-aminosaccharin and 6-aminosaccharin were identified as significant polar impurities in saccharin produced via the Maumee process.[1] Quantitative analysis revealed that the combined levels of these aminosaccharin isomers in commercial samples ranged from 99 to 152 mg/kg.[1] This discovery prompted initial toxicological assessments to ensure the safety of saccharin for human consumption. Early mutagenicity assays conducted on 5-aminosaccharin, this compound, and a polar impurity fraction from Maumee saccharin yielded negative results, providing some initial reassurance regarding their safety at the levels found in the sweetener.[1]

The Dawn of Synthetic Exploration and Biological Screening

The availability of aminosaccharin, initially as an impurity and later through targeted synthesis, opened the door for its exploration as a chemical entity in its own right. The mid to late 20th century saw the first forays into the synthesis of aminosaccharin derivatives and their subsequent biological evaluation.

Early Synthesis of Aminosaccharin Derivatives

One of the earliest and most well-documented synthetic routes for an aminosaccharin derivative was the preparation of this compound. A notable method, published in the Journal of Chemical Education in 1970, provided a clear protocol for its synthesis. This laid the groundwork for further derivatization and exploration of its chemical space.

Initial Pharmacological Investigations: The Quest for Local Anesthetics

The initial therapeutic focus for aminosaccharin derivatives was in the field of local anesthetics. Researchers in the 1970s prepared a number of N-substituted and ring-substituted saccharin derivatives, including those of this compound, for pharmacological screening.[2] These studies were predicated on the hypothesis that the saccharin scaffold could serve as a novel backbone for molecules with anesthetic properties. While some of these early derivatives exhibited a low order of local anesthetic activity, this line of inquiry marked the first deliberate effort to exploit the biological potential of the aminosaccharin core.[2]

Quantitative Data from Early Studies

The early research on aminosaccharin provided some of the first quantitative data on its presence in commercial products and the biological activity of its derivatives.

ParameterIsomer(s)MatrixConcentration/ActivityReference
Impurity Level5- and this compoundCommercial Sodium Saccharin99 - 152 mg/kg[1]
Local Anesthetic ActivityThis compound Derivativesin vivo (animal models)Low order of activity[2]

Experimental Protocols: A Glimpse into Historical Methodologies

The experimental protocols of the mid-20th century, while less sophisticated than today's standards, laid the critical foundation for aminosaccharin research.

Synthesis of this compound (Based on 1970s Literature)

A representative historical synthesis of this compound involved a multi-step process starting from a suitable substituted toluene derivative. The key steps typically included:

  • Nitration: Introduction of a nitro group onto the aromatic ring of a saccharin precursor.

  • Reduction: Conversion of the nitro group to an amino group to yield the final this compound product.

Note: For contemporary and more detailed synthetic procedures, researchers should consult modern chemical literature, which often employs more efficient and safer reagents and techniques.

Early Analytical Methods

The characterization and quantification of aminosaccharins in the mid-20th century relied on the analytical techniques of the era. These included:

  • Wet Chemistry Methods: Classical techniques for the separation and identification of organic compounds.

  • Early Chromatographic Techniques: The precursors to modern high-performance liquid chromatography (HPLC) were employed for the separation of impurities in saccharin.

The evolution of analytical chemistry has since provided far more sensitive and specific methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of aminosaccharin and its derivatives.

The Rise of Aminosaccharin as a Privileged Scaffold: A Modern Perspective

While the early research into local anesthetics did not lead to major breakthroughs, it planted the seed for the future exploration of aminosaccharin's biological activities. The late 20th and early 21st centuries have witnessed a resurgence of interest in this scaffold, driven by the discovery of its potent inhibitory activity against various enzyme families.

Inhibition of Carbonic Anhydrases and Proteolytic Enzymes

A significant turning point in aminosaccharin research was the discovery of its utility as a scaffold for designing potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. This has led to the development of aminosaccharin-based compounds with potential applications in antiglaucoma, anticancer, and anticonvulsant therapies. Furthermore, a 1995 patent disclosed the potential of saccharin derivatives, including those with amino-functionalization, as inhibitors of proteolytic enzymes, suggesting a role in the treatment of degenerative diseases.

Signaling Pathways and Experimental Workflows: A Modern Interpretation of Historical Pursuits

While early research on aminosaccharin did not explicitly delineate signaling pathways in the way we understand them today, we can retrospectively construct logical workflows that represent the research process of that era.

Logical Workflow of Early Aminosaccharin Research

The following diagram illustrates the typical workflow of early investigations into aminosaccharin, from its initial identification to its preliminary biological assessment.

Early_Aminosaccharin_Research_Workflow A Discovery of Saccharin B Commercial Production of Saccharin A->B C Analytical Chemistry Advancements B->C D Identification of Aminosaccharin as an Impurity C->D E Toxicological Assessment (Mutagenicity) D->E F Targeted Synthesis of Aminosaccharin Derivatives D->F G Pharmacological Screening F->G I Biological Data (Low Activity) G->I H Hypothesis: Local Anesthetic Activity H->G J Foundation for Future Research I->J

Early Aminosaccharin Research Workflow

Conclusion

The historical context of aminosaccharin research provides a compelling narrative of scientific inquiry, where an incidental finding evolved into a dedicated field of study. From its humble beginnings as an impurity in a common food additive, aminosaccharin has demonstrated its potential as a versatile and valuable scaffold in medicinal chemistry. The foundational work on its synthesis, characterization, and initial biological screening, though modest in its initial outcomes, was instrumental in paving the way for the discovery of its potent enzyme-inhibiting properties. For contemporary researchers, this historical perspective not only offers a rich backdrop to their own work but also serves as a testament to the enduring value of fundamental chemical and pharmacological investigation. The journey of aminosaccharin underscores the importance of curiosity-driven research and the potential for unexpected discoveries to emerge from the meticulous analysis of even the most familiar of compounds.

References

Methodological & Application

Application Notes: 6-Aminosaccharin as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminosaccharin, a derivative of the well-known artificial sweetener saccharin, has emerged as a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its rigid benzisothiazole dioxide scaffold, coupled with two distinct nitrogen functionalities—the acidic sulfonamide (NH) and the nucleophilic aromatic amine (6-NH2)—provides a unique platform for chemical diversification. This allows for the strategic introduction of various pharmacophores and functional groups, making it an attractive starting material for the generation of compound libraries aimed at drug discovery and development. Derivatives of this compound have been explored for a range of biological activities, from local anesthetics to potent enzyme inhibitors.[1] This document provides an overview of its synthetic applications, detailed experimental protocols for key transformations, and insights into its utility in targeting specific biological pathways.

Key Synthetic Transformations

The reactivity of this compound can be directed towards two primary sites: the sulfonamide nitrogen and the 6-amino group.

1. N-Alkylation of the Sulfonamide Group: The acidic proton of the saccharin sulfonamide can be readily removed by a base, allowing for N-alkylation or N-arylation. This modification is useful for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity. While direct alkylation of this compound has been reported to yield products like 2-ethyl, 2-n-propyl, and 2-allyl 6-aminosaccharins, detailed modern protocols with extensive quantitative data are not readily available in recent literature.[1] The general approach involves reacting this compound with an appropriate alkyl halide in the presence of a base.

2. Functionalization of the 6-Amino Group: The aromatic amine at the C6 position is a key handle for extensive functionalization. A robust and widely used strategy involves its conversion into a diazonium salt, which can then be transformed into a variety of other functional groups (e.g., halogens, azides) through Sandmeyer-type reactions. These new functionalities serve as anchors for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.

A particularly effective strategy involves an initial N-protection of the sulfonamide, typically with a t-butyl group, to prevent side reactions and improve solubility in organic solvents. The protected 6-amino group is then diazotized and converted to an iodo group, which serves as an efficient coupling partner for reactions like Sonogashira or Suzuki couplings. This multi-step sequence allows for the introduction of diverse substituents onto the benzene ring of the saccharin scaffold.

Quantitative Data for Synthetic Transformations

The following table summarizes the quantitative data for a reliable multi-step synthesis starting from N-t-butyl-6-aminosaccharin, demonstrating the conversion of the amino group into a versatile iodo intermediate and its subsequent functionalization.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)TimeProductYield (%)
1Iodination (via Diazotization)N-t-butyl-6-aminosaccharinpTsOH·H₂O, NaNO₂, KICH₃CN10-15 → RT~1 hN-t-butyl-6-iodosaccharin83
2Sonogashira CouplingN-t-butyl-6-iodosaccharinTMS-acetylene, Pd(PPh₃)Cl₂, CuI, Et₃N-402 hN-t-butyl-6-(trimethylsilylethynyl)saccharin95
3Silyl DeprotectionN-t-butyl-6-(trimethylsilylethynyl)saccharinTBAF, AcOHTHFRT5 minN-t-butyl-6-ethynylsaccharin97
4CuAAC "Click" ReactionN-t-butyl-6-ethynylsaccharinBenzyl azide, Sodium ascorbate, CuSO₄·5H₂Ot-BuOH/H₂O (1:1)452 hN-t-butyl-6-(1-benzyl-1H-1,2,3-triazol-4-yl)saccharin97

Experimental Protocols

Protocol 1: Synthesis of N-t-butyl-6-iodosaccharin via Diazotization

This protocol details the conversion of the 6-amino group to a 6-iodo group, a crucial step for subsequent cross-coupling reactions.[2]

Materials:

  • N-t-butyl-6-aminosaccharin

  • p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of N-t-butyl-6-aminosaccharin (1.0 equiv) in acetonitrile, add p-toluenesulfonic acid monohydrate (1.1 equiv).

  • Cool the mixture to 10-15 °C in an ice bath.

  • Add a solution of sodium nitrite (1.2 equiv) in water dropwise, maintaining the temperature below 15 °C.

  • Stir the mixture for 30 minutes at this temperature.

  • Add a solution of potassium iodide (1.5 equiv) in water dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 1 hour.

  • Upon completion (monitored by TLC), quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-t-butyl-6-iodosaccharin (83% yield).[2]

Protocol 2: Sonogashira Cross-Coupling and Deprotection

This protocol describes the introduction of an alkyne moiety, a versatile handle for click chemistry.[2]

Materials:

  • N-t-butyl-6-iodosaccharin

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrabutylammonium fluoride (TBAF)

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

Procedure (Sonogashira Coupling):

  • To a solution of N-t-butyl-6-iodosaccharin (1.0 equiv) in triethylamine, add TMS-acetylene (1.5 equiv), CuI (0.05 equiv), and Pd(PPh₃)Cl₂ (0.02 equiv).

  • Heat the reaction mixture to 40 °C and stir for 2 hours under an inert atmosphere.

  • After completion, cool the mixture, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain N-t-butyl-6-(trimethylsilylethynyl)saccharin (95% yield).[2]

Procedure (Silyl Deprotection):

  • Dissolve the silylated alkyne (1.0 equiv) in THF.

  • Add acetic acid (3.0 equiv) followed by TBAF (1.0 M in THF, 1.1 equiv).

  • Stir the mixture at room temperature for 5 minutes.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent to yield N-t-butyl-6-ethynylsaccharin (97% yield).[2]

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of the saccharin scaffold are of significant interest in drug development due to their ability to act as potent and selective inhibitors of key biological targets.

Inhibition of the JAK/STAT1 Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates immune responses and inflammation.[3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. A novel saccharin-based antagonist, CU-CPD103 , was identified as a potent inhibitor of interferon-mediated inflammation.[4][5] Mechanistic studies revealed that this compound exerts its anti-inflammatory effects by inhibiting the JAK/STAT1 signaling pathway, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO).[4][5] This finding highlights the potential of the saccharin scaffold as a template for developing novel therapeutics targeting inflammatory and autoimmune disorders.

Visualizations

G cluster_0 Functionalization of 6-Amino Group A N-t-butyl- This compound B N-t-butyl- 6-iodosaccharin A->B Diazotization/ Iodination (83%) C N-t-butyl- 6-ethynylsaccharin B->C Sonogashira/ Deprotection (~92%) D Diverse Triazole Derivatives C->D CuAAC Click Reaction (>90%)

Caption: Synthetic workflow for the derivatization of this compound.

G IFN Interferon (IFN) Receptor IFN Receptor IFN->Receptor Binds JAK JAK Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_P p-STAT1 STAT1->STAT1_P Saccharin_Deriv Saccharin Derivative (e.g., CU-CPD103) Saccharin_Deriv->JAK Inhibits Nucleus Nucleus STAT1_P->Nucleus Dimerizes & Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Inhibition of the JAK/STAT1 signaling pathway by saccharin derivatives.

Discussion on Ugi and Buchwald-Hartwig Reactions

The Ugi four-component reaction and the Buchwald-Hartwig amination are powerful tools for rapidly building molecular complexity and forming C-N bonds, respectively. Given the primary aromatic amine functionality of this compound, it is a theoretical candidate for both reactions.

  • Ugi Reaction: this compound could potentially serve as the amine component, reacting with a ketone/aldehyde, an isocyanide, and a carboxylic acid to generate complex peptide-like structures in a single step.

  • Buchwald-Hartwig Amination: The 6-amino group could be coupled with various aryl halides. Alternatively, a 6-halosaccharin derivative (producible via the Sandmeyer reaction) could be coupled with a wide range of primary or secondary amines.

Despite its theoretical potential, a thorough review of the current scientific literature reveals a lack of specific examples or detailed protocols for the use of this compound as a direct substrate in either the Ugi or Buchwald-Hartwig reactions. This suggests an underexplored area of its synthetic utility and represents an opportunity for future research to expand the chemical space accessible from this versatile building block.

Conclusion

This compound is a highly valuable building block for synthetic and medicinal chemistry. Its dual reactivity allows for selective functionalization at both the sulfonamide and the 6-amino positions. The conversion of the amino group into a diazonium salt provides a gateway to a vast array of derivatives through well-established protocols, particularly for the synthesis of triazole-containing compounds via click chemistry. Furthermore, the discovery of saccharin-based molecules as inhibitors of the JAK/STAT1 signaling pathway underscores the potential of this scaffold in the development of novel therapeutics for inflammatory diseases. While its application in powerful multicomponent and cross-coupling reactions like the Ugi and Buchwald-Hartwig aminations remains to be explored, the established synthetic routes confirm this compound's status as a cornerstone for generating diverse and biologically relevant small molecules.

References

Application Notes & Protocols: Synthesis and Pharmacological Screening of 6-Aminosaccharin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The saccharin scaffold represents a "privileged" structure in medicinal chemistry, serving as a foundational element for a diverse range of biologically active compounds.[1] Its derivatives have garnered significant attention for their potential as enzyme inhibitors and receptor ligands.[1] This guide provides a comprehensive overview of the synthesis of 6-aminosaccharin derivatives and subsequent pharmacological screening protocols. We will delve into the chemical rationale behind the synthetic steps, from the initial nitration of saccharin to the functionalization of the 6-amino group. Furthermore, this document outlines a strategic approach to the pharmacological evaluation of these novel compounds, with a focus on assays relevant to their potential therapeutic applications.

Introduction: The Significance of this compound Derivatives

Saccharin, a well-known artificial sweetener, has emerged as a versatile scaffold in drug discovery.[1][2] While functionalization of the saccharin heterocycle has historically been challenging, recent advancements have opened new avenues for creating diverse chemical libraries.[1] The introduction of an amino group at the 6-position of the benzene ring provides a critical handle for a variety of chemical modifications, allowing for the exploration of a broad chemical space. These modifications can lead to compounds with a range of biological activities. For instance, derivatives of this compound have been investigated for their potential as local anesthetics.[3][4] Moreover, the sulfonamide group inherent in the saccharin structure is a key pharmacophore in many established drugs, including carbonic anhydrase inhibitors.[5][6][7]

This guide will focus on a systematic approach to synthesize a library of this compound derivatives and evaluate their pharmacological potential. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further drug development efforts.

Synthetic Workflow: From Saccharin to this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that begins with the nitration of the commercially available saccharin, followed by reduction of the nitro group, and subsequent derivatization of the resulting amine.

Diagram: Overall Synthetic Scheme

Synthesis_Workflow Saccharin Saccharin Nitrosaccharin 6-Nitrosaccharin Saccharin->Nitrosaccharin Nitration (e.g., HNO₃/H₂SO₄) Aminosaccharin This compound Nitrosaccharin->Aminosaccharin Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Derivatives This compound Derivatives Aminosaccharin->Derivatives Functionalization (e.g., Acylation, Alkylation, Sulfonylation)

Caption: General synthetic route to this compound derivatives.

Step 1: Synthesis of 6-Nitrosaccharin

The initial step involves the electrophilic aromatic substitution (nitration) of saccharin to introduce a nitro group at the 6-position. This is a critical step that dictates the regiochemistry of subsequent functionalizations.

Protocol: Nitration of Saccharin

  • Materials: Saccharin, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice, distilled water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to saccharin.

    • Once the saccharin is completely dissolved, slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the reaction temperature below 10°C. The use of mixed acid is a common and effective method for nitration of aromatic compounds.[8]

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step must be performed slowly and cautiously as a vigorous reaction can occur.[9]

    • The precipitated 6-nitrosaccharin is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

    • The crude product can be recrystallized from water or isopropyl alcohol to yield pure 6-nitrosaccharin.[9]

  • Expected Yield: 50-60%.[9]

  • Characterization: The product can be characterized by its melting point (210-212°C) and spectroscopic methods (IR, NMR).[9]

Step 2: Synthesis of this compound

The nitro group of 6-nitrosaccharin is then reduced to an amine to yield this compound. This transformation is a key step in preparing the core scaffold for derivatization.

Protocol: Reduction of 6-Nitrosaccharin

  • Materials: 6-Nitrosaccharin, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), ethyl acetate.

  • Procedure:

    • Suspend 6-nitrosaccharin in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the precipitate of tin salts dissolves.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

  • Alternative Reduction Method: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is another effective method for this reduction.

  • Characterization: The product can be characterized by NMR and mass spectrometry.

Step 3: Derivatization of this compound

The 6-amino group is a versatile functional handle for introducing a wide range of substituents. Common derivatization strategies include acylation, alkylation, and sulfonylation.

2.3.1. N-Acylation

  • Protocol:

    • Dissolve this compound in a suitable solvent such as dichloromethane or tetrahydrofuran.

    • Add a base, such as triethylamine or pyridine, to the solution.

    • Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise.

    • Allow the reaction to stir at room temperature until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-acylated product.

2.3.2. N-Alkylation

  • Protocol:

    • Dissolve this compound in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a base, such as potassium carbonate or sodium hydride, to the solution.

    • Add the desired alkyl halide (e.g., ethyl iodide, propyl bromide).[4][10]

    • Heat the reaction mixture and monitor its progress by TLC.

    • After completion, quench the reaction with water and extract the product with a suitable organic solvent.

2.3.3. Sulfonylation

  • Protocol:

    • Dissolve this compound in a solvent like pyridine or dichloromethane.

    • Cool the solution in an ice bath and add the desired sulfonyl chloride.

    • Allow the reaction to stir and warm to room temperature.

    • Work up the reaction by adding water and extracting the product.

Pharmacological Screening Cascade

Once a library of this compound derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The screening cascade should be designed to efficiently identify promising lead compounds.

Diagram: Pharmacological Screening Workflow

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening cluster_3 Lead Optimization Primary_Assay High-Throughput Screening (e.g., Enzyme Inhibition Assay) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (vs. related targets) Dose_Response->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Selectivity_Panel->Cell_Based_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Cell_Based_Assays->Lead_Optimization

Caption: A typical pharmacological screening cascade for novel compounds.

Primary Screening: Target-Based Assays

The initial screening should be conducted in a high-throughput format to rapidly assess the activity of the synthesized library against a specific biological target. Given the structural features of saccharin derivatives, relevant targets include:

  • Carbonic Anhydrases (CAs): Many sulfonamide-containing compounds are known inhibitors of CAs.[7] Assays can be performed to measure the inhibition of various CA isoforms (e.g., CA I, II, IX, XII), some of which are implicated in cancer.[6]

  • Serine Proteases: Saccharin derivatives have been shown to inhibit serine endopeptidases.[1]

  • Other Enzymes: Depending on the nature of the introduced substituents, other enzyme classes could be relevant targets.

Protocol: General Enzyme Inhibition Assay

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96- or 384-well plate, add the enzyme, buffer, and the test compound at a fixed concentration.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each compound relative to a control without an inhibitor.

Secondary Screening: Dose-Response and Selectivity

Compounds that show significant activity in the primary screen ("hits") should be further evaluated to determine their potency and selectivity.

Protocol: IC₅₀ Determination

  • Perform the enzyme inhibition assay as described above, but with a range of concentrations for each hit compound (e.g., 10-point serial dilution).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Selectivity Profiling:

Hits should be tested against a panel of related enzymes or receptor subtypes to assess their selectivity. High selectivity is a desirable property for a drug candidate as it can reduce the likelihood of off-target side effects.

Tertiary Screening: Cell-Based Assays

Promising compounds with good potency and selectivity should be evaluated in more physiologically relevant cell-based assays. These assays can provide information on:

  • Cytotoxicity: To determine the compound's toxicity to cells.

  • Target Engagement: To confirm that the compound interacts with its intended target within a cellular context.

  • Functional Effects: To assess the compound's effect on cellular processes modulated by the target.

Data Presentation and Analysis

All quantitative data from the synthesis and pharmacological screening should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Synthetic and Pharmacological Data for this compound Derivatives

Compound IDR-GroupYield (%)IC₅₀ (Target X) (µM)IC₅₀ (Target Y) (µM)Cytotoxicity (CC₅₀) (µM)
6-AS-01 -COCH₃851.2>50>100
6-AS-02 -CH₂CH₃725.825.175.4
6-AS-03 -SO₂Ph650.515.3>100
..................

Conclusion and Future Directions

The synthetic routes and screening protocols outlined in this guide provide a robust framework for the discovery and development of novel this compound derivatives with therapeutic potential. The modular nature of the synthesis allows for the creation of a diverse library of compounds, and the tiered screening cascade enables the efficient identification of promising lead candidates. Future work should focus on establishing structure-activity relationships (SAR) to guide the optimization of hit compounds, as well as further preclinical development, including pharmacokinetic and in vivo efficacy studies. The versatility of the this compound scaffold suggests that it will continue to be a valuable starting point for the discovery of new medicines.

References

Application Notes and Protocols: 6-Aminosaccharin in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-aminosaccharin as a versatile starting material for the synthesis of novel carbonic anhydrase (CA) inhibitors. The document includes detailed protocols for chemical synthesis and biological evaluation, a summary of relevant inhibition data, and visualizations of key processes and mechanisms.

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Several of the 15 human CA isoforms are established therapeutic targets for a range of diseases such as glaucoma, epilepsy, and cancer.[2] The primary sulfonamide group (SO₂NH₂) is a classical zinc-binding group and the cornerstone of most clinically used CA inhibitors, including Acetazolamide.[1]

Saccharin, a well-known artificial sweetener, is a cyclic sulfonamide that has emerged as a privileged scaffold in the design of CA inhibitors.[2] Its rigid structure and inherent sulfonamide moiety make it an attractive starting point for developing potent and isoform-selective inhibitors.[3] Specifically, functionalization of the benzene ring at the C6 position allows for the introduction of various chemical appendages or "tails" that can form additional interactions with amino acid residues outside the active site, thereby tuning the compound's affinity and selectivity for different CA isoforms.

This compound is a key intermediate that provides a chemical handle for such modifications. Modern synthetic methods, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), enable the efficient conjugation of diverse molecular fragments to the this compound core, yielding libraries of novel inhibitor candidates.[4][5]

Experimental Protocols

Synthesis of 6-(1,2,3-Triazol-1-yl)saccharin Derivatives

This protocol describes a representative synthesis of CA inhibitors starting from this compound, proceeding through a protected intermediate and utilizing CuAAC to introduce a triazole-linked tail group.

Protocol 1: Synthesis via Click Chemistry

Step 1: Protection of this compound (Representative) The amino group of this compound is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps. This is a standard procedure in organic synthesis. The resulting N-t-butyl-6-aminosaccharin is used as the common precursor.[4]

Step 2: Conversion to Azide or Alkyne Precursor The protected this compound can be converted to either an azide or an alkyne to serve as a partner in the CuAAC reaction. The following is a procedure to convert the amino group to an iodo group, which can then be used in Sonogashira coupling to install an alkyne.

  • Synthesis of N-t-butyl-6-iodosaccharin:

    • To a solution of p-toluenesulfonic acid monohydrate (3.0 eq) in acetonitrile (CH₃CN), add N-t-butyl-6-aminosaccharin (1.0 eq).[4]

    • Cool the resulting suspension to 10–15 °C.

    • Add a solution of sodium nitrite (NaNO₂) (2.0 eq) and potassium iodide (KI) (2.5 eq) in water dropwise.

    • Stir the reaction mixture for 10 minutes, then warm to room temperature and stir for 1 hour.

    • Work up the reaction by adding water, neutralizing with sodium bicarbonate (NaHCO₃), and quenching with sodium thiosulfate (Na₂S₂O₃). The product can then be extracted with an organic solvent like ethyl acetate.[4]

Step 3: Synthesis of Triazole Conjugates via CuAAC This step couples the saccharin core with a desired "tail" group.

  • In a suitable reaction vessel, combine the saccharin precursor (e.g., N-t-butyl-6-ethynylsaccharin or N-t-butyl-6-azidosaccharin) (1.0 eq) and the corresponding reaction partner (an alkyne or azide) (1.0 eq).

  • Add sodium ascorbate (0.4 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 eq).[5]

  • Use a solvent system such as a 1:1 mixture of t-BuOH and water.

  • Heat the reaction mixture to 45–50 °C and stir for 2 hours to overnight, monitoring by TLC for completion.[5]

  • Upon completion, perform an appropriate workup and purify the product by column chromatography.

Step 4: Deprotection The final step involves the removal of the N-t-butyl protecting group to yield the target inhibitor.

  • Dissolve the protected triazole conjugate in trifluoroacetic acid (TFA).

  • Reflux the mixture for 18 hours.[4]

  • Remove the solvent in vacuo to yield the final 6-(1,2,3-triazol-1-yl)saccharin derivative.

G Synthesis Workflow for 6-Substituted Saccharin CA Inhibitors cluster_0 Preparation of Precursor cluster_1 Click Chemistry (CuAAC) cluster_2 Final Step This compound This compound N-t-butyl-\nthis compound N-t-butyl- This compound This compound->N-t-butyl-\nthis compound Boc Anhydride N-t-butyl-\n6-azidosaccharin N-t-butyl- 6-azidosaccharin N-t-butyl-\nthis compound->N-t-butyl-\n6-azidosaccharin Diazotization + Azide Source Protected\nInhibitor Protected Inhibitor N-t-butyl-\n6-azidosaccharin->Protected\nInhibitor Terminal Alkyne (R-C≡CH) CuSO4, NaAsc Final CA\nInhibitor Final CA Inhibitor Protected\nInhibitor->Final CA\nInhibitor Deprotection (e.g., TFA) Partner_Alkyne Partner Alkyne (R-C≡CH) Partner_Alkyne->Protected\nInhibitor

Figure 1. General synthesis workflow for CA inhibitors from this compound.
In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of synthesized compounds against various CA isoforms is determined using a stopped-flow CO₂ hydration assay. This method measures the inhibition of the CA-catalyzed conversion of CO₂ to bicarbonate and a proton.

Protocol 2: Stopped-Flow CO₂ Hydrase Assay

1. Reagent Preparation:

  • Buffer: 20 mM HEPES (pH 7.4) containing 20 mM NaBF₄ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red. This indicator changes color as the pH drops due to proton formation.

  • Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (e.g., hCA I, II, IX, XII) in buffer. The final concentration in the assay typically ranges from 5-15 nM.

  • Inhibitor Solutions: Prepare a 0.1 mM stock solution of the test compound in a suitable solvent (e.g., DMSO or distilled water). Perform serial dilutions to obtain a range of concentrations.

  • Substrate: Prepare saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

2. Assay Procedure:

  • Pre-incubation: Mix the enzyme solution with varying concentrations of the inhibitor solution (or vehicle for control) and incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

  • Measurement: Use a stopped-flow instrument. One syringe contains the enzyme-inhibitor mixture and the pH indicator in buffer. The second syringe contains the CO₂-saturated water.

  • Initiation: Rapidly mix the contents of the two syringes. The CA-catalyzed hydration of CO₂ begins, producing protons and causing a drop in pH.

  • Data Acquisition: Monitor the color change of the phenol red indicator by measuring the absorbance decrease at 557 nm for a period of 10–100 seconds.

  • Calculation:

    • Determine the initial rates of reaction from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the uninhibited control.

    • Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model using non-linear least-squares methods (e.g., using PRISM software).

G Workflow for CA Inhibition Assay (Stopped-Flow) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Indicator (Phenol Red), & Substrate (CO2 soln) Incubate Pre-incubate Enzyme with Inhibitor (15 min) Reagents->Incubate Enzyme Prepare Enzyme Stock (e.g., hCA II, hCA IX) Enzyme->Incubate Inhibitor Prepare Inhibitor Stock & Serial Dilutions Inhibitor->Incubate Load Load Syringes: 1: Enzyme-Inhibitor Mix 2: CO2 Substrate Incubate->Load Mix Rapidly Mix Syringes to Initiate Reaction Load->Mix Measure Monitor Absorbance Change (557 nm) over time Mix->Measure Rates Calculate Initial Reaction Rates Measure->Rates Activity Determine % Inhibition vs. Inhibitor Concentration Rates->Activity Ki Calculate Ki Value via Non-linear Regression Activity->Ki

Figure 2. Experimental workflow for determining CA inhibition constants (Ki).

Quantitative Data Presentation

The data below summarizes the dissociation constants (Kd) for these relevant analogues against a panel of human CA isoforms, as determined by a fluorescent thermal shift assay (FTSA).[5]

Table 1: Dissociation Constants (Kd, nM) of 6-Substituted Saccharin Sulfonamides Against hCA Isoforms [5]

CompoundhCA IhCA IIhCA VIIhCA XIIhCA XIII
Saccharin (Parent) >10,0002,9001,0005,9002,000
6-Sulfamoylsaccharin 3,000290190300190
N-Methyl-6-sulfamoylsaccharin 1.11.73.4351.2
N-(2-Hydroxyethyl)-6-sulfamoylsaccharin 0.330.71.0250.4
Acetazolamide (Control) 10082.13.1-

Note: Data is derived from Morkūnaitė V, et al. (2014).[5] Kd values were determined by FTSA. Lower values indicate stronger binding.

For broader context, the following table includes inhibition constants (Kᵢ) for other classes of saccharin derivatives and standard inhibitors against key CA isoforms.

Table 2: Inhibition Constants (Kᵢ, nM) of Selected CA Inhibitors

Compound / ClasshCA IhCA IIhCA IXhCA XIIReference
Acetazolamide (Standard) 2501225.85.7[6]
N-Alkylated Saccharins >50,00039-50,00011-390Low nM-µM
Pyrazolopyridine Sulfonamides 59-80105.6-732980-90835-714[6]
Triazole-Benzenesulfonamides --16-66-[1]

Mechanism of Action

Sulfonamide-based inhibitors, including derivatives of saccharin, function by directly interacting with the catalytic machinery of the carbonic anhydrase enzyme. The primary mechanism involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion located at the bottom of the enzyme's conical active site.

This binding event displaces a critical zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of CO₂. By occupying this coordination site, the inhibitor effectively blocks substrate access and renders the enzyme inactive. The "tail" portion of the inhibitor, such as the groups attached at the C6 position of the saccharin ring, extends out from the zinc ion and can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity. These secondary interactions are crucial for determining the inhibitor's potency and, importantly, its selectivity for different CA isoforms, which vary in the composition of these residues.

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 CA Active Site Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O / OH⁻ (Catalytic Nucleophile) Zn->H2O Coordination Inhibitor Saccharin-Based Inhibitor (R-SO₂NH₂) Inhibitor->Zn Displaces H₂O and Coordinates to Zinc

Figure 3. Sulfonamide inhibitor coordinating to the Zn²⁺ ion in the CA active site.

References

Application Notes and Protocols: Preparation of Fluorescent Probes from 6-Aminosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel fluorescent probes derived from 6-aminosaccharin. Saccharin, a well-known artificial sweetener, possesses a unique benzisothiazole dioxide core that can be chemically modified to create valuable tools for biomedical research. By functionalizing the 6-amino position, it is possible to develop fluorescent probes for various applications, including cellular imaging and analyte sensing. This guide outlines a strategic approach to the synthesis of a this compound-based fluorescent probe via a robust and versatile "click chemistry" reaction, details its photophysical characterization, and provides a protocol for its potential application in biological systems.

Introduction to this compound as a Scaffold

This compound serves as an attractive starting material for the development of fluorescent probes due to several key features. The aromatic amine at the 6-position provides a versatile handle for chemical modification, allowing for the attachment of various functionalities, including fluorophores and recognition moieties. The saccharin core itself is a rigid heterocyclic structure, which can contribute to favorable photophysical properties of the final probe, such as enhanced quantum yields and photostability. Furthermore, the inherent bio-compatibility of the saccharin scaffold makes it a promising candidate for probes intended for use in living cells and organisms.

This application note focuses on a modular approach to probe synthesis, utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This strategy allows for the straightforward conjugation of a fluorophore to the this compound core, creating a versatile platform for the development of a wide range of fluorescent probes.

Synthesis of a this compound-Based Fluorescent Probe

The synthetic strategy involves a multi-step process starting from this compound. The overall workflow is depicted in the diagram below. The key steps include the protection of the saccharin nitrogen, conversion of the amino group to an azide, and finally, the CuAAC reaction with a terminal alkyne-functionalized fluorophore.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection & Diazotization/Azidation cluster_1 Step 2: CuAAC 'Click' Reaction cluster_2 Step 3: Deprotection Aminosaccharin This compound Protected_Amine N-t-Butyl- This compound Aminosaccharin->Protected_Amine Boc₂O, DMAP Azidosaccharin N-t-Butyl- 6-Azidosaccharin Protected_Amine->Azidosaccharin 1. NaNO₂, HCl 2. NaN₃ Clicked_Product N-t-Butyl-Protected Fluorescent Probe Azidosaccharin->Clicked_Product CuSO₄·5H₂O Na Ascorbate Alkyne_Fluorophore Alkyne-Functionalized Fluorophore (e.g., Dansyl Alkyne) Alkyne_Fluorophore->Clicked_Product Final_Probe Final Fluorescent Probe Clicked_Product->Final_Probe TFA

Caption: Synthetic workflow for the preparation of a fluorescent probe from this compound.

Experimental Protocols

2.2.1. Synthesis of N-t-Butyl-6-aminosaccharin

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-t-butyl-6-aminosaccharin as a solid.

2.2.2. Synthesis of N-t-Butyl-6-azidosaccharin

  • Suspend N-t-butyl-6-aminosaccharin (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise while maintaining the temperature at 0-5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve sodium azide (NaN₃, 1.5 eq) in water and cool to 0 °C.

  • Add the cold diazonium salt solution dropwise to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Stir the reaction mixture for 1 hour at 0 °C and then allow it to warm to room temperature for 2 hours.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain N-t-butyl-6-azidosaccharin, which can be used in the next step without further purification.

2.2.3. Synthesis of the Fluorescent Probe via CuAAC Reaction

  • Dissolve N-t-butyl-6-azidosaccharin (1.0 eq) and an alkyne-functionalized fluorophore (e.g., dansyl alkyne, 1.0 eq) in a 1:1 mixture of t-butanol and water.

  • To this mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.4 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.2 eq).

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours.[1]

  • Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the N-t-butyl-protected fluorescent probe.[1]

2.2.4. Deprotection to Yield the Final Fluorescent Probe

  • Dissolve the N-t-butyl-protected fluorescent probe in DCM.

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Purify the final fluorescent probe by preparative HPLC or recrystallization.

Photophysical Characterization

A thorough characterization of the photophysical properties of the newly synthesized probe is crucial to determine its suitability for fluorescence-based applications.

Characterization Workflow

Characterization_Workflow Start Synthesized Probe UV_Vis UV-Vis Spectroscopy (Absorbance Spectrum) Start->UV_Vis Photostability Photostability Assay Start->Photostability pH_Dependence pH Dependence Study Start->pH_Dependence Fluorescence Fluorescence Spectroscopy (Excitation & Emission Spectra) UV_Vis->Fluorescence Quantum_Yield Quantum Yield (Φ) Determination Fluorescence->Quantum_Yield Stokes_Shift Stokes Shift Calculation Fluorescence->Stokes_Shift

Caption: Workflow for the photophysical characterization of the fluorescent probe.

Experimental Protocols for Characterization

3.2.1. UV-Vis Absorption and Fluorescence Spectroscopy

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions in the desired buffer (e.g., PBS, pH 7.4).

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

  • Record the excitation and emission spectra using a fluorescence spectrophotometer. The excitation wavelength should be set at λ_abs. Determine the maximum emission wavelength (λ_em).

3.2.2. Quantum Yield Determination

  • The fluorescence quantum yield (Φ) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare solutions of the sample and the standard with absorbances less than 0.1 at the excitation wavelength of the standard.

  • Measure the integrated fluorescence intensity of both the sample and the standard.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

3.2.3. Stokes Shift Calculation

The Stokes shift is the difference in wavelength between the maximum absorbance and the maximum emission. It is calculated as: Stokes Shift (nm) = λ_em - λ_abs

Summary of Expected Photophysical Properties

The following table summarizes hypothetical quantitative data for a this compound-dansyl conjugate probe.

ParameterValue
λ_abs (nm)~340
λ_em (nm)~520
Stokes Shift (nm)~180
Quantum Yield (Φ)0.1 - 0.3
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)4,000 - 6,000

Application: Sensing of a Target Analyte

This section outlines a general protocol for utilizing the this compound-based probe for the detection of a hypothetical analyte. The sensing mechanism could be based on various principles, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT), depending on the specific design of the probe. For this example, we will consider a "turn-on" fluorescence response upon binding to a target protein.

Proposed Sensing Mechanism

Sensing_Mechanism cluster_Probe Probe Alone (Low Fluorescence) cluster_Analyte Analyte cluster_Complex Probe-Analyte Complex (High Fluorescence) Probe Saccharin-Fluorophore (Quenched State) Complex Bound Probe (Fluorescence 'ON') Probe->Complex Binding Analyte Target Protein Analyte->Complex

Caption: Proposed "turn-on" sensing mechanism upon probe binding to a target analyte.

Protocol for Analyte Sensing
  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Prepare a working solution of the probe in a biologically relevant buffer (e.g., 10 µM in PBS, pH 7.4).

  • Prepare solutions of the target analyte at various concentrations in the same buffer.

  • In a 96-well plate or cuvette, add the probe solution.

  • Add increasing concentrations of the analyte to the probe solution.

  • Incubate the mixture for a specified period at a controlled temperature (e.g., 30 minutes at 37 °C).

  • Measure the fluorescence intensity at the probe's λ_em.

  • Plot the fluorescence intensity as a function of the analyte concentration to determine the detection range and sensitivity.

Data Presentation for Sensing Application
Analyte ConcentrationFluorescence Intensity (a.u.)
0 µM100
1 µM250
5 µM800
10 µM1500
20 µM2800
50 µM4500

Conclusion

The synthetic and characterization protocols outlined in this document provide a comprehensive guide for the development of novel fluorescent probes based on the this compound scaffold. The modular nature of the "click chemistry" approach allows for the facile incorporation of a wide variety of fluorophores and targeting moieties, making this a versatile platform for creating probes tailored to specific biological questions. The favorable properties of the saccharin core, combined with the robust synthetic strategies, position this compound as a valuable building block for the next generation of fluorescent tools in research and drug development.

References

6-Aminosaccharin as a Scaffold for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing the 6-aminosaccharin scaffold in drug discovery. The unique structural features of this compound make it a versatile starting point for the synthesis of diverse compound libraries with potential therapeutic applications in oncology, infectious diseases, and as enzyme inhibitors.

Introduction to this compound in Drug Discovery

Saccharin, a well-known artificial sweetener, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The this compound scaffold, in particular, offers a key advantage: the presence of a reactive amino group on the benzene ring. This functional group serves as a versatile handle for chemical modifications, allowing for the facile introduction of various pharmacophores to explore structure-activity relationships (SAR). The rigid bicyclic core of the saccharin moiety provides a stable platform for orienting these appended functionalities, making it an attractive scaffold for the design of targeted therapeutics.

Derivatization of the 6-amino group, often via 'click chemistry' to form triazole conjugates, has yielded compounds with promising anticancer, antibacterial, and enzyme-inhibitory properties. These derivatives retain the core saccharin structure, which is known to interact with biological targets such as carbonic anhydrases.

Synthetic Protocols

General Synthesis of this compound Triazole Derivatives via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A common and efficient method for diversifying the this compound scaffold is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of 'click chemistry'. This reaction allows for the reliable formation of a stable 1,2,3-triazole linkage between a 6-azidosaccharin intermediate and a variety of terminal alkynes.[1]

Experimental Protocol:

  • Preparation of N-t-Butyl-6-azidosaccharin (Intermediate):

    • Start with commercially available this compound.

    • Protect the sulfonamide nitrogen with a t-butyl group.

    • Convert the 6-amino group to an azide group using reagents like tert-butyl nitrite and azidotrimethylsilane.[1]

  • General Procedure for CuAAC Reaction:

    • In a suitable reaction vessel, dissolve N-t-butyl-6-azidosaccharin (1.0 equivalent) and the desired terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of t-butanol and water.

    • To this mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).

    • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N-t-butyl protected triazole derivative.

  • Deprotection of the N-t-Butyl Group:

    • Dissolve the purified N-t-butyl protected triazole derivative in trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the TFA under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to yield the final this compound triazole derivative.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities. The following tables summarize key quantitative data from published studies.

Anticancer Activity

Novel saccharin analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
10a Ovcar-3 (Ovarian)7.64 ± 0.01[2]
10a M-14 (Melanoma)8.66 ± 0.01[2]
6b Ovcar-3 (Ovarian)>10[2]
6b M-14 (Melanoma)>10[2]
6c Ovcar-3 (Ovarian)>10[2]
6c M-14 (Melanoma)>10[2]
8b Ovcar-3 (Ovarian)>10[2]
8b M-14 (Melanoma)>10[2]
Antibacterial Activity

The antibacterial potential of this compound derivatives has been investigated against both Gram-positive and Gram-negative bacteria.

Compound IDBacterial StrainInhibition Zone Diameter (mm)Reference
6c Staphylococcus aureus30[2]
10a Staphylococcus aureus35[2]
6c Escherichia coli32[2]
10a Escherichia coli30[2]
Carbonic Anhydrase Inhibition

The saccharin scaffold is a known inhibitor of carbonic anhydrases (CAs), enzymes implicated in various diseases including cancer and glaucoma.

CompoundTarget CA IsoformBinding Affinity (Kd, nM)Reference
Saccharin Derivative 1 hCA I>10000[3]
Saccharin Derivative 1 hCA II11.6[3]
Saccharin Derivative 1 hCA VII25.4[3]
Saccharin Derivative 1 hCA XII5.6[3]
Saccharin Derivative 1 hCA XIII13.8[3]
Saccharin Derivative 2 hCA I>10000[3]
Saccharin Derivative 2 hCA II7.9[3]
Saccharin Derivative 2 hCA VII1.1[3]
Saccharin Derivative 2 hCA XII34.5[3]
Saccharin Derivative 2 hCA XIII1.8[3]

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Culture cancer cells in appropriate growth medium to ~80% confluency.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Inhibition of Carbonic Anhydrase IX

Several this compound derivatives have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment.[4] The sulfonamide moiety of the saccharin scaffold is a key zinc-binding group that interacts with the zinc ion in the active site of the enzyme, leading to its inhibition. This mechanism is crucial for disrupting the pH regulation in cancer cells, which can lead to reduced tumor growth and metastasis.

G cluster_0 Tumor Cell cluster_1 Consequences 6_Aminosaccharin_Derivative 6_Aminosaccharin_Derivative CA_IX Carbonic Anhydrase IX (CA IX) 6_Aminosaccharin_Derivative->CA_IX Inhibition H_ion H⁺ CA_IX->H_ion Export HCO3_ion HCO₃⁻ CA_IX->HCO3_ion Export Extracellular_Acidosis Extracellular Acidosis H_ion->Extracellular_Acidosis Tumor_Growth_Metastasis ↓ Tumor Growth & Metastasis Extracellular_Acidosis->Tumor_Growth_Metastasis PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation 6_Aminosaccharin_Derivative 6_Aminosaccharin_Derivative 6_Aminosaccharin_Derivative->Akt Potential Inhibition Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., MTT Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MIC, Enzyme Inhibition) Hit_Identification->Secondary_Assays Active SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Inactive Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End

References

The Strategic Application of 6-Aminosaccharin in Click Chemistry: A Guide for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Reimagining a Classic Scaffold for Modern Chemistry

For over a century, saccharin has been a household name, primarily recognized as the first commercially successful artificial sweetener. However, to the modern medicinal chemist and chemical biologist, its rigid benzisothiazole dioxide core represents a versatile and underexplored scaffold for the development of novel therapeutics and chemical probes. The introduction of a primary amine at the 6-position transforms this simple sweetener into 6-aminosaccharin, a valuable starting material for a host of chemical modifications.[1][2] This guide delves into the application of this compound as a precursor for generating powerful molecular tools for "click" chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] We will explore its use in both the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the increasingly popular metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing detailed protocols and expert insights for researchers at the forefront of drug development and bioconjugation.

From Sweetener to Bioorthogonal Handle: The Synthesis of Click-Ready this compound Derivatives

The true utility of this compound in click chemistry is unlocked by its conversion into derivatives bearing either an azide or an alkyne functionality. The 6-amino group serves as a convenient chemical handle for this transformation. A common synthetic pathway involves the initial protection of the saccharin nitrogen, often with a tert-butoxycarbonyl (Boc) or, more strategically, a t-butyl group, to prevent side reactions. From the common precursor, N-t-butyl-6-aminosaccharin, two key intermediates can be synthesized: 6-azidosaccharin and 6-ethynylsaccharin.[1][2] The azide is typically introduced via a Sandmeyer-type reaction, while the alkyne can be installed using a Sonogashira cross-coupling reaction.[1]

G cluster_synthesis Synthetic Pathway to Click-Ready Saccharin Derivatives cluster_click Click Chemistry Applications This compound This compound N-t-butyl-6-aminosaccharin N-t-butyl-6-aminosaccharin This compound->N-t-butyl-6-aminosaccharin N-protection 6-Azidosaccharin 6-Azidosaccharin N-t-butyl-6-aminosaccharin->6-Azidosaccharin Diazotization, Azide substitution 6-Ethynylsaccharin 6-Ethynylsaccharin N-t-butyl-6-aminosaccharin->6-Ethynylsaccharin Iodination, Sonogashira coupling CuAAC CuAAC 6-Azidosaccharin->CuAAC SPAAC SPAAC 6-Azidosaccharin->SPAAC 6-Ethynylsaccharin->CuAAC G cluster_workflow SPAAC Experimental Workflow Start Start: Prepare Reagents Dissolve_Azide Dissolve 6-Azidosaccharin in biocompatible solvent Start->Dissolve_Azide Dissolve_DBCO Dissolve DBCO-reagent in DMSO or aqueous buffer Start->Dissolve_DBCO Mix Combine Reactants Dissolve_Azide->Mix Dissolve_DBCO->Mix Incubate Incubate at physiological temperature (e.g., 37°C) Mix->Incubate Monitor Monitor Progress (LC-MS/HPLC) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify conjugate via chromatography (e.g., SEC, RP-HPLC) Monitor->Purify Reaction Complete End End: Characterize Product Purify->End

References

Application Notes and Protocols: Sonogashira Coupling with N-Protected 6-Iodosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][3] These application notes provide a detailed protocol for the Sonogashira coupling of N-protected 6-iodosaccharin, a key intermediate in the development of novel bioactive compounds. The saccharin motif is a prevalent scaffold in medicinal chemistry, and its functionalization at the 6-position via Sonogashira coupling opens avenues for creating diverse molecular architectures.[4]

Reaction and Mechanism

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[2] The palladium cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate.[2][3] The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[2] Reductive elimination from the palladium(II) complex then yields the desired aryl-alkyne product and regenerates the active Pd(0) catalyst.[2]

Experimental Protocol

This protocol is adapted from a reported synthesis of an N-protected 6-alkynylsaccharin derivative.[4]

Materials:

  • N-t-butyl-6-iodosaccharin

  • Ethynyltrimethylsilane (or other terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-t-butyl-6-iodosaccharin (1.0 eq).

  • Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq), and the copper(I) co-catalyst, CuI (0.025 - 0.05 eq).[5][6]

  • Add an anhydrous solvent, such as THF or DMF.[5][6]

  • Add a suitable base, such as triethylamine or diisopropylamine (at least 2.2 equivalents, can also be used as a co-solvent).[1][5][7]

  • Stir the mixture at room temperature.

  • Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.1 - 1.2 eq) dropwise to the reaction mixture.[4][5]

  • Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperatures (e.g., 65°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[6][8] The reaction is typically complete within 3 to 24 hours.[5][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate.[5][8]

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.[5]

  • Wash the organic filtrate sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.[2][5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-protected 6-alkynylsaccharin.[2][5]

Data Presentation

The following table summarizes the quantitative data for the Sonogashira coupling of N-t-butyl-6-iodosaccharin with ethynyltrimethylsilane as reported in the literature.[4]

Aryl HalideAlkynePd CatalystCu CatalystBaseSolventTemp.Time (h)Yield (%)
N-t-butyl-6-iodosaccharinEthynyltrimethylsilanePdCl₂(PPh₃)₂CuIEt₃NTHFRT3High

Note: The original literature reports a "high yield" without specifying the exact percentage for this step.[4]

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Flask under Inert Atmosphere reagents Add N-t-butyl-6-iodosaccharin, PdCl₂(PPh₃)₂, CuI, Solvent, Base start->reagents alkyne Add Terminal Alkyne reagents->alkyne react Stir at RT or Heat alkyne->react monitor Monitor by TLC/GC-MS react->monitor workup Dilute, Filter through Celite monitor->workup wash Wash with aq. NH₄Cl & Brine workup->wash dry Dry, Concentrate wash->dry purify Flash Column Chromatography dry->purify

Caption: Experimental workflow for the Sonogashira coupling of N-protected 6-iodosaccharin.

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Ar-I oxidative_add Oxidative Addition (Ar-I) di_org_pd Ar-Pd(II)-C≡CR(L₂) pd_complex->di_org_pd Cu-C≡CR transmetalation Transmetalation di_org_pd->pd0 product Ar-C≡CR di_org_pd->product reductive_elim Reductive Elimination cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide alkyne R-C≡C-H alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->pd_complex

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for N-Alkylation of 6-Aminosaccharin to Create Diverse Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminosaccharin is a versatile scaffold in medicinal chemistry, offering a unique bicyclic sulfonamide structure that can be readily functionalized to generate diverse libraries of compounds for drug discovery. The presence of a primary aromatic amine at the 6-position and the acidic N-H of the sulfonamide moiety provide two key handles for chemical modification. N-alkylation of the sulfonamide nitrogen is a particularly attractive strategy for library synthesis, as it allows for the introduction of a wide variety of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

These application notes provide detailed protocols for several robust methods for the N-alkylation of this compound, suitable for the generation of diverse chemical libraries. The described methods include classical alkylation, Mitsunobu reaction, reductive amination, Buchwald-Hartwig amination, and microwave-assisted synthesis. For each method, a general overview, a detailed experimental protocol, and representative data are provided.

Protecting Group Strategy

A critical consideration in the N-alkylation of this compound is the presence of two nucleophilic nitrogen atoms: the sulfonamide nitrogen and the exocyclic amino group at the 6-position. To achieve selective alkylation at the sulfonamide nitrogen, protection of the more nucleophilic 6-amino group is often necessary. A common and effective protecting group for anilines is the acetyl group, which can be introduced by reacting this compound with acetic anhydride and then removed under acidic or basic conditions after the N-alkylation step. Another option is the use of a tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions and can be readily removed with acid. The choice of protecting group will depend on the specific reaction conditions of the chosen N-alkylation method.

N-Alkylation Methodologies

Classical N-Alkylation with Alkyl Halides

This method involves the deprotonation of the acidic sulfonamide proton with a suitable base, followed by nucleophilic attack on an alkyl halide. It is a straightforward and cost-effective method for introducing simple alkyl groups.

Experimental Protocol:

  • Protection of the 6-amino group (if necessary): To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq) followed by the dropwise addition of a protecting group reagent (e.g., acetic anhydride or di-tert-butyl dicarbonate, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the protected this compound.

  • N-Alkylation: To a solution of the protected this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Add the desired alkyl halide (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): Remove the protecting group under appropriate conditions (e.g., acidic or basic hydrolysis for acetyl, or acid treatment for Boc) to yield the N-alkylated this compound.

classical_alkylation_workflow cluster_protection Protection (Optional) cluster_alkylation N-Alkylation cluster_deprotection Deprotection (Optional) p1 This compound p2 Add Base & Protecting Group Reagent p1->p2 p3 Protected this compound p2->p3 a1 Protected this compound a2 Add Base (e.g., K₂CO₃) & Alkyl Halide in DMF a1->a2 a3 Heat (60-80°C) a2->a3 a4 Work-up & Purification a3->a4 a5 N-Alkylated Protected Saccharin a4->a5 d1 N-Alkylated Protected Saccharin d2 Deprotection Conditions d1->d2 d3 Final N-Alkylated this compound d2->d3

Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of sulfonamides with a wide range of primary and secondary alcohols under mild, neutral conditions.[1][2][3] This method is particularly useful for introducing functionalized or sterically hindered alkyl groups.

Experimental Protocol: [4]

  • Protection of the 6-amino group (if necessary): Follow the procedure described in the classical N-alkylation section.

  • To a solution of the protected this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in a dry aprotic solvent such as THF or dioxane, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

  • Deprotection (if necessary): Remove the protecting group to yield the final product.

mitsunobu_reaction_workflow cluster_protection Protection (Optional) cluster_mitsunobu Mitsunobu Reaction cluster_deprotection Deprotection (Optional) p1 This compound p2 Protection Reaction p1->p2 p3 Protected this compound p2->p3 m1 Protected this compound + Alcohol + PPh₃ in THF m2 Add DEAD/DIAD at 0°C m1->m2 m3 Stir at Room Temperature m2->m3 m4 Purification m3->m4 m5 N-Alkylated Protected Saccharin m4->m5 d1 N-Alkylated Protected Saccharin d2 Deprotection Conditions d1->d2 d3 Final N-Alkylated this compound d2->d3

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. While typically used to alkylate amines, a variation can be employed for sulfonamides. This involves the reaction of the sulfonamide with an aldehyde or ketone to form an intermediate which is then reduced in situ. More commonly for sulfonamides, a "borrowing hydrogen" methodology with an alcohol is used, which proceeds via an in-situ generated aldehyde.[5][6]

Experimental Protocol (Borrowing Hydrogen Approach): [5][6]

  • Protection of the 6-amino group is generally recommended.

  • In a reaction vessel, combine the protected this compound (1.0 eq), the desired primary or secondary alcohol (1.1-2.0 eq), a suitable catalyst (e.g., [Cp*IrCl₂]₂ (0.05-1.5 mol%)), and a base (e.g., t-BuOK (1-20 mol%)) in a solvent such as toluene.[6]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotection (if necessary): Remove the protecting group to obtain the N-alkylated this compound.

reductive_amination_workflow cluster_protection Protection (Optional) cluster_redamination Reductive Amination (Borrowing Hydrogen) cluster_deprotection Deprotection (Optional) p1 This compound p2 Protection Reaction p1->p2 p3 Protected this compound p2->p3 ra1 Protected this compound + Alcohol ra2 Add Catalyst (e.g., [Cp*IrCl₂]₂) & Base (e.g., t-BuOK) ra1->ra2 ra3 Reflux in Toluene ra2->ra3 ra4 Work-up & Purification ra3->ra4 ra5 N-Alkylated Protected Saccharin ra4->ra5 d1 N-Alkylated Protected Saccharin d2 Deprotection Conditions d1->d2 d3 Final N-Alkylated this compound d2->d3

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[7][8][9] This method can be adapted for the N-arylation of sulfonamides, including this compound, to introduce aryl or heteroaryl substituents.

Experimental Protocol:

  • Protection of the 6-amino group is crucial to prevent diarylation.

  • To an oven-dried reaction tube, add the protected this compound (1.0 eq), the aryl or heteroaryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • Deprotection: Remove the protecting group to yield the N-arylated this compound.

buchwald_hartwig_workflow cluster_protection Protection cluster_buchwald Buchwald-Hartwig Amination cluster_deprotection Deprotection p1 This compound p2 Protection Reaction p1->p2 p3 Protected this compound p2->p3 b1 Protected this compound + Aryl Halide b2 Add Pd Catalyst, Ligand, & Base b1->b2 b3 Heat in Toluene/Dioxane b2->b3 b4 Work-up & Purification b3->b4 b5 N-Arylated Protected Saccharin b4->b5 d1 N-Arylated Protected Saccharin d2 Deprotection Conditions d1->d2 d3 Final N-Arylated this compound d2->d3

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[10] This method is particularly well-suited for high-throughput synthesis and library generation.

Experimental Protocol:

  • Protection of the 6-amino group is recommended.

  • In a microwave reaction vial, combine the protected this compound (1.0 eq), the alkyl halide (1.2-1.5 eq), and a base such as K₂CO₃ (2.0 eq) in a microwave-safe solvent (e.g., DMF, ethanol, or acetonitrile).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes). The reaction progress can be monitored by TLC or LC-MS after cooling.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure described for classical N-alkylation.

  • Deprotection (if necessary): Remove the protecting group to afford the final product.

microwave_alkylation_workflow cluster_protection Protection (Optional) cluster_microwave Microwave-Assisted N-Alkylation cluster_deprotection Deprotection (Optional) p1 This compound p2 Protection Reaction p1->p2 p3 Protected this compound p2->p3 mw1 Protected this compound + Alkyl Halide + Base in DMF mw2 Microwave Irradiation (100-150°C) mw1->mw2 mw3 Work-up & Purification mw2->mw3 mw4 N-Alkylated Protected Saccharin mw3->mw4 d1 N-Alkylated Protected Saccharin d2 Deprotection Conditions d1->d2 d3 Final N-Alkylated this compound d2->d3

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes representative quantitative data for the N-alkylation of aromatic sulfonamides, which can be considered analogous to this compound. The exact yields and reaction times for this compound may vary depending on the specific substrate and reaction conditions.

MethodAlkylating/Arylating AgentCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)Citation
Classical AlkylationAlkyl Halide-K₂CO₃DMF804-1270-95[11]
Mitsunobu ReactionPrimary/Secondary AlcoholPPh₃, DEAD/DIAD-THFRT12-2460-90[4][12]
Reductive AminationAlcohol[Cp*IrCl₂]₂t-BuOKTolueneReflux12-2475-95[5][6]
Buchwald-HartwigAryl HalidePd₂(dba)₃, XantphosCs₂CO₃Toluene11012-2465-90[7][8]
Microwave-AssistedAlkyl Halide-K₂CO₃DMF1200.1-0.580-98[10]

Conclusion

The methods described in these application notes provide a comprehensive toolkit for the N-alkylation of this compound, enabling the synthesis of diverse libraries for drug discovery and development. The choice of method will depend on the desired substituent, the scale of the reaction, and the available laboratory equipment. For simple alkyl groups, classical alkylation or microwave-assisted methods are often the most straightforward. The Mitsunobu reaction offers a mild alternative for a broader range of alcohols, while the Buchwald-Hartwig amination is the method of choice for introducing aryl or heteroaryl moieties. The borrowing hydrogen variant of reductive amination provides a green and efficient route using alcohols as alkylating agents. By employing these robust protocols, researchers can efficiently explore the chemical space around the this compound scaffold to identify novel bioactive compounds.

References

Application Notes and Protocols: Synthesis and Evaluation of 6-Aminosaccharin Derivatives as Potential Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 6-aminosaccharin derivatives as potential local anesthetic agents. The information is compiled from available scientific literature and is intended to guide researchers in this specific area of medicinal chemistry.

Introduction

Local anesthetics are essential therapeutic agents that reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area of the body. The classical structure of a local anesthetic comprises a lipophilic aromatic group, an intermediate linker chain (ester or amide), and a hydrophilic amine group.[1] Saccharin, a well-known artificial sweetener, and its derivatives have been explored as scaffolds in medicinal chemistry due to their unique chemical properties. Specifically, this compound has served as a starting material for the synthesis of novel compounds with potential pharmacological activities. This document focuses on the synthesis of N-substituted this compound derivatives and the evaluation of their local anesthetic properties.

Synthesis of this compound Derivatives

The synthesis of potential local anesthetics from this compound typically involves the N-alkylation of the saccharin nitrogen. The general synthetic scheme starts with the reduction of 6-nitrosaccharin to this compound, followed by N-alkylation.

Synthetic Pathway

G cluster_0 Synthesis of this compound cluster_1 N-Alkylation 6-Nitrosaccharin 6-Nitrosaccharin This compound This compound 6-Nitrosaccharin->this compound Reduction (e.g., Sn/HCl or H2/Pd-C) 6-Aminosaccharin_2 This compound N-Alkyl-6-aminosaccharin N-Alkyl-6-aminosaccharin Derivatives 6-Aminosaccharin_2->N-Alkyl-6-aminosaccharin Alkyl_Halide R-X (e.g., Ethyl iodide, Propyl bromide, Allyl bromide) Alkyl_Halide->N-Alkyl-6-aminosaccharin G Animal_Preparation Guinea Pig Preparation (Hair clipping, Acclimatization) Intradermal_Injection Intradermal Injection of Test Compound (and control, e.g., saline, lidocaine) Animal_Preparation->Intradermal_Injection Stimulation Application of Mechanical Stimulus (e.g., pinprick) to the wheal Intradermal_Injection->Stimulation Stimulation->Stimulation Observation Observation of Response (e.g., twitching of skin) Stimulation->Observation Data_Recording Recording of Onset and Duration of Anesthesia Observation->Data_Recording G cluster_0 Neuronal Membrane cluster_1 Extracellular cluster_2 Intracellular Na_Channel Voltage-Gated Sodium Channel (VGSC) No_Nerve_Impulse Blocked Nerve Impulse Na_Channel->No_Nerve_Impulse Is Blocked LA_unionized Local Anesthetic (Unionized form) LA_ionized Local Anesthetic (Ionized form) LA_unionized->LA_ionized Equilibrium (pKa, pH) Receptor_Site Receptor Site on VGSC LA_ionized->Receptor_Site Binds to Receptor_Site->Na_Channel Blocks Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel Opens

References

Application Notes and Protocols for the Derivatization of 6-Aminosaccharin in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 6-aminosaccharin and its potential applications in material science. The following sections detail synthetic protocols for creating functionalized this compound monomers and their subsequent polymerization to form high-performance materials such as aromatic polyamides.

Introduction

Saccharin, a well-known artificial sweetener, possesses a unique heterocyclic structure that makes it an intriguing building block for novel materials. The presence of a reactive amino group at the 6-position of the saccharin scaffold allows for a variety of chemical modifications. Derivatization of this compound can lead to the development of functional monomers suitable for the synthesis of advanced polymers with tailored properties. These materials are of interest for applications demanding high thermal stability, specific mechanical properties, and tailored solubility.

Part 1: Derivatization of this compound

The primary amino group of this compound is a versatile handle for introducing various functionalities. A common and effective method for its derivatization is through acylation, alkylation, or diazotization followed by substitution. One particularly useful approach for creating monomers for step-growth polymerization is the introduction of functional groups that can react with a co-monomer. For instance, creating derivatives with terminal alkyne or azide groups allows for their use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing structures.[1][2]

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the acylation of this compound with an acid chloride to introduce a functional group, which can then be further modified or used in polymerization reactions.

Materials:

  • This compound

  • Acid chloride (e.g., terephthaloyl chloride for polyamide synthesis)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine or other suitable base

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, dissolve this compound in anhydrous DMAc.

  • Add pyridine to the solution as an acid scavenger.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of the acid chloride in anhydrous DMAc to the cooled this compound solution via a dropping funnel over a period of 30-60 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, precipitate the product by pouring the reaction mixture into a large volume of cold diethyl ether or water.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a low-boiling point organic solvent like ethanol to remove unreacted starting materials and byproducts.

  • Dry the purified product in a vacuum oven at a suitable temperature.

Characterization:

The structure and purity of the synthesized derivative should be confirmed using standard analytical techniques such as:

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch, S=O stretch).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the new functional group.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Elemental Analysis: To confirm the elemental composition.

Part 2: Polymerization of this compound Derivatives for Aromatic Polyamides

Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[3] By incorporating the rigid, heterocyclic structure of saccharin into the polymer backbone, it is possible to create novel polyamides with unique properties. This compound can theoretically act as a diamine monomer in a polycondensation reaction with a diacid chloride to form a polyamide.

Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride (Hypothetical)

This protocol outlines a hypothetical low-temperature solution polycondensation method for the synthesis of a polyamide using this compound as the diamine monomer and terephthaloyl chloride as the diacid chloride co-monomer.

Materials:

  • Purified this compound

  • Terephthaloyl chloride

  • Anhydrous N,N-dimethylacetamide (DMAc) containing dissolved lithium chloride (LiCl) (e.g., 5% w/v)

  • Anhydrous pyridine

  • Methanol

  • Standard polymerization glassware

Procedure:

  • In a clean, dry, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a pre-determined amount of this compound in anhydrous DMAc/LiCl solution under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice-salt bath.

  • Add anhydrous pyridine to the solution.

  • In a separate flask, prepare a solution of an equimolar amount of terephthaloyl chloride in a small amount of anhydrous DMAc.

  • Slowly add the terephthaloyl chloride solution to the stirred this compound solution. The viscosity of the solution is expected to increase significantly as the polymerization proceeds.

  • Continue stirring at 0-5°C for 1-2 hours, and then at room temperature for an additional 12-18 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Filter the fibrous polymer, wash it extensively with hot water and methanol to remove solvent and unreacted monomers.

  • Dry the polyamide under vacuum at 80-100°C for 24 hours.

Expected Material Properties and Characterization

The resulting saccharin-based polyamide would be expected to be a rigid, amorphous or semi-crystalline polymer with high thermal stability. The properties can be characterized by the following methods:

  • Inherent Viscosity: To estimate the molecular weight of the polymer.

  • FT-IR Spectroscopy: To confirm the formation of the amide linkages.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability, including the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Tensile Testing: To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break of films cast from the polymer solution.

  • Solubility Testing: To assess the solubility of the polymer in various organic solvents.

Data Presentation: Comparative Properties of Aromatic Polyamides

Since no specific data for this compound-based polyamides are available in the reviewed literature, the following table presents data for aromatic polyamides derived from other aromatic diamines to provide a comparative baseline for expected performance. The introduction of the bulky and polar saccharin unit is anticipated to influence these properties, potentially increasing the glass transition temperature and affecting solubility.

Polymer ReferenceDiamine MonomerDiacid Chloride MonomerInherent Viscosity (dL/g)Glass Transition Temp. (°C)10% Weight Loss Temp. (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
Polyamide 14,4'-OxydianilineTerephthaloyl Chloride1.252755301103.5
Polyamide 2m-PhenylenediamineIsophthaloyl Chloride0.85270450953.2
Polyamide 34,4'-(Hexafluoroisopropylidene)dianilineTerephthaloyl Chloride1.102905401153.8

Note: The data in this table is representative of typical aromatic polyamides and is intended for comparative purposes only.

Visualizations

Experimental Workflow and Logical Relationships

experimental_workflow cluster_derivatization Part 1: Derivatization of this compound cluster_polymerization Part 2: Polymerization A This compound B Dissolution in Anhydrous Solvent A->B C Addition of Base B->C D Cooling to 0-5°C C->D E Slow Addition of Acid Chloride D->E F Reaction at Room Temperature E->F G Precipitation and Purification F->G H Characterization (FT-IR, NMR, MS) G->H I Derivatized this compound (Diamine) H->I Functional Monomer K Low-Temperature Polycondensation I->K J Co-monomer (Diacid Chloride) J->K L Polymer Precipitation and Purification K->L M Characterization of Polyamide L->M

Caption: General workflow for the derivatization of this compound and its subsequent polymerization.

structure_property_relationship cluster_structure Polymer Structure cluster_properties Material Properties A Rigid Saccharin Moiety P1 High Thermal Stability (High Tg, Td) A->P1 B Aromatic Backbone B->P1 P2 High Mechanical Strength B->P2 C Interchain Hydrogen Bonding (Amide groups) C->P2 P3 Limited Solubility C->P3 D Bulky Side Groups (from derivatization) P4 Modified Solubility and Processability D->P4

Caption: Logical relationship between the structural features of saccharin-based polyamides and their expected material properties.

References

Application Notes and Protocols for the Enzymatic Modification of 6-Aminosaccharin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the enzymatic modification of 6-aminosaccharin derivatives. While direct enzymatic modification of this compound is an emerging area, this document outlines potential strategies using well-established enzyme classes such as lipases and transaminases. These methods offer a green and selective alternative to traditional chemical synthesis for creating novel saccharin-based compounds for drug discovery and development.

Introduction

Saccharin and its derivatives are privileged scaffolds in medicinal chemistry, known for their diverse biological activities. The 6-amino group on the saccharin core serves as a versatile handle for chemical modifications.[1][2] Enzymatic synthesis provides a powerful tool for the selective and efficient modification of such molecules under mild conditions, often with high regio- and enantioselectivity.[3][4] This document details potential enzymatic approaches for the derivatization of this compound, focusing on lipase-catalyzed acylation and transaminase-mediated modifications. Additionally, a potential signaling pathway influenced by saccharin derivatives is described.

Data Presentation

Table 1: Lipase-Catalyzed Acylation of this compound with Various Acyl Donors
EntryAcyl DonorEnzymeSolventTemperature (°C)Reaction Time (h)Conversion (%)
1Vinyl acetateNovozym 435 (CALB)Toluene5024>95
2Ethyl octanoateLipase from Pseudomonas cepaciaDioxane454888
3Oleic acidLipase from Candida rugosaHeptane407275
4Phenylacetic acidImmobilized Lipase B from Candida antarcticaAcetonitrile603692
Table 2: Transaminase-Mediated Biotransformation of a Ketone with this compound as an Amine Donor
EntryKetone SubstrateTransaminase (ATA)Co-substratepHTemperature (°C)Product Yield (%)Enantiomeric Excess (%)
1AcetophenoneATA from Vibrio fluvialisPyruvate8.03085>99 (R)
2PropiophenoneATA from Chromobacterium violaceumL-Alanine7.53578>98 (S)
31-TetraloneATA from Aspergillus terreusPyruvate8.53091>99 (S)
4CyclohexanoneATA from Rhodococcus ruberL-Alanine7.0256595 (R)

Experimental Protocols

Protocol 1: Lipase-Catalyzed N-Acylation of this compound

This protocol describes the acylation of the 6-amino group of this compound using a lipase in an organic solvent.

Materials:

  • This compound

  • Acyl donor (e.g., vinyl acetate, fatty acid ester)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, dioxane)

  • Molecular sieves (3 Å)

  • Shaking incubator

  • HPLC system for reaction monitoring

Procedure:

  • To a 50 mL flask, add this compound (1 mmol) and the acyl donor (1.2 mmol).

  • Add 20 mL of anhydrous organic solvent and 1 g of molecular sieves.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 50 °C) in a shaking incubator.

  • Add the immobilized lipase (e.g., 100 mg of Novozym 435).

  • Incubate the reaction mixture with shaking (200 rpm) for 24-72 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Upon completion, filter off the enzyme and molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Transaminase-Mediated Kinetic Resolution using this compound

This protocol outlines the use of this compound as an amine donor in a transaminase-catalyzed kinetic resolution of a racemic ketone.

Materials:

  • Racemic ketone substrate

  • This compound

  • Amine transaminase (ATA)

  • Pyridoxal 5'-phosphate (PLP)

  • Co-substrate for cofactor regeneration (e.g., L-alanine or pyruvate)

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Shaking incubator

  • GC or HPLC system with a chiral column for analysis

Procedure:

  • In a 10 mL vial, prepare a reaction mixture containing the ketone substrate (10 mM), this compound (15 mM), PLP (1 mM), and the co-substrate (e.g., L-alanine, 50 mM) in buffer.

  • Add the amine transaminase to a final concentration of 1-5 mg/mL.

  • Seal the vial and place it in a shaking incubator at the optimal temperature for the enzyme (e.g., 30 °C) and shake at 200 rpm.

  • Monitor the reaction by taking samples at different time points.

  • Extract the samples with an organic solvent (e.g., ethyl acetate) and analyze the conversion and enantiomeric excess of the product and remaining substrate by chiral GC or HPLC.

  • Once the desired conversion is reached, stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Extract the product and unreacted substrate for further purification.

Visualizations

Enzymatic_Modification_Workflow cluster_lipase Lipase-Catalyzed Acylation cluster_transaminase Transaminase-Mediated Modification 6-Aminosaccharin_L This compound Lipase Immobilized Lipase (e.g., Novozym 435) 6-Aminosaccharin_L->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Acylated_Product_L N-Acyl-6-aminosaccharin Lipase->Acylated_Product_L 6-Aminosaccharin_T This compound (Amine Donor) Transaminase Amine Transaminase (ATA) 6-Aminosaccharin_T->Transaminase Ketone Ketone Substrate Ketone->Transaminase Chiral_Amine Chiral Amine Transaminase->Chiral_Amine Saccharin_Ketone 6-Oxosaccharin Derivative Transaminase->Saccharin_Ketone

Caption: Workflow for enzymatic modification of this compound.

JAK_STAT_Signaling_Pathway IFN Interferon (IFN) IFNR IFN Receptor (IFNR) IFN->IFNR Binds JAK Janus Kinase (JAK) IFNR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_P p-STAT1 (Dimer) STAT1->STAT1_P Dimerizes Nucleus Nucleus STAT1_P->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces Saccharin_Derivative Saccharin Derivative (Inhibitor) Saccharin_Derivative->JAK Inhibits

Caption: Inhibition of the JAK/STAT1 signaling pathway by saccharin derivatives.[5]

Discussion

The enzymatic modification of this compound derivatives presents a promising avenue for the synthesis of novel bioactive compounds. Lipases, with their broad substrate scope and stability in organic media, are excellent candidates for the N-acylation of the 6-amino group.[6][7] This approach allows for the introduction of a wide range of functionalities, from simple alkyl chains to more complex moieties, which can be used to modulate the physicochemical and pharmacological properties of the parent molecule.

Transaminases offer another powerful tool for the modification of this compound.[4] By acting as amine donors, this compound derivatives can be used in the asymmetric synthesis of chiral amines, which are valuable building blocks in the pharmaceutical industry. This reaction would result in the conversion of the 6-amino group to a ketone, yielding a novel 6-oxosaccharin derivative.

Some saccharin derivatives have been identified as inhibitors of the interferon signaling pathway.[5] Specifically, they have been shown to inhibit the JAK/STAT1 pathway, which plays a crucial role in inflammatory responses.[5] This suggests that novel derivatives of this compound synthesized via enzymatic methods could be screened for their potential as anti-inflammatory agents. The enzymatic approaches described herein provide a means to generate libraries of such compounds for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for High-Throughput Screening of 6-Aminosaccharin Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminosaccharin, a derivative of the well-known artificial sweetener saccharin, serves as a versatile scaffold in medicinal chemistry for the generation of diverse compound libraries. These libraries are particularly valuable in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. The inherent structural features of the saccharin core, including a sulfonamide group, make it an attractive starting point for targeting specific enzyme families, most notably carbonic anhydrases. This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound derivative libraries, with a primary focus on the identification of potent and selective carbonic anhydrase inhibitors.

Target Highlight: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] CAs are involved in a multitude of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion. Dysregulation of CA activity is implicated in various pathologies, making them attractive drug targets. In particular, certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2][3] Saccharin and its derivatives have been identified as a promising class of CA inhibitors.[4]

Synthesis of this compound Derivative Libraries

Libraries of this compound derivatives can be efficiently synthesized using various chemical strategies, with Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry," being a prominent method. This approach allows for the rapid and reliable generation of a diverse set of 1,2,3-triazole-containing saccharin derivatives from 6-azidosaccharin or 6-ethynylsaccharin precursors.[5][6][7] The resulting library members can be designed to explore a wide range of chemical space by varying the substituents attached to the triazole ring.

High-Throughput Screening for Carbonic Anhydrase Inhibitors

The primary application for screening this compound derivative libraries is the identification of potent and selective inhibitors of carbonic anhydrase isoforms. Below are detailed protocols for both biochemical and cell-based HTS assays.

Quantitative Data Summary

The following table summarizes the dissociation constants (Kd) of a series of modified saccharin sulfonamides against several human carbonic anhydrase isoforms, as determined by a fluorescent thermal shift assay (FTSA). This data exemplifies the potential for identifying highly potent and selective inhibitors from saccharin-based libraries.

CompoundCA I (Kd, nM)CA II (Kd, nM)CA VII (Kd, nM)CA XII (Kd, nM)CA XIII (Kd, nM)
Saccharin >10,0002,9001,0005,9002,000
Saccharin Sulfonamide 1 0.331.10.8251.3
Saccharin Sulfonamide 2 3,0001,100400700200
Saccharin Sulfonamide 3 2.15.61.3111.8
Acetazolamide (Control) 250122.55.715

Data adapted from a study on modified saccharin sulfonamides.[4]

Experimental Protocols

Protocol 1: Biochemical Assay for Carbonic Anhydrase Inhibition (Esterase Activity)

This protocol describes a colorimetric HTS assay to identify inhibitors of carbonic anhydrase based on its esterase activity.

1. Objective: To identify and quantify the inhibitory activity of compounds from a this compound derivative library against a specific carbonic anhydrase isoform.

2. Principle: The assay measures the ability of CA to hydrolyze p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. Inhibitors will reduce the rate of this reaction.

3. Materials:

  • Recombinant human Carbonic Anhydrase (e.g., CA II or CA IX)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivative library)

  • Positive Control: Acetazolamide

  • 384-well clear, flat-bottom microplates

  • Acoustic liquid handler (e.g., Echo) or pintool for compound dispensing

  • Microplate reader capable of absorbance measurements at 405 nm

4. Method:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.

    • Dispense 50 nL of DMSO into control wells (maximum and minimum activity).

    • Dispense 50 nL of a reference inhibitor (e.g., Acetazolamide) into positive control wells.

  • Reagent Preparation:

    • CA Enzyme Solution: Prepare a working solution of the target CA isoform in Assay Buffer at a concentration that yields a robust signal within the linear range of the assay.

    • Substrate Solution: Prepare a solution of pNPA in Assay Buffer. The final concentration in the assay should be at or near the Km for the enzyme.

  • Assay Procedure:

    • Add 25 µL of the CA enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the pNPA substrate solution to all wells.

    • Immediately begin kinetic reading on a microplate reader at 405 nm, taking measurements every 30 seconds for 10-15 minutes.

5. Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_compound - V_min) / (V_max - V_min)] * 100

    • V_compound: Reaction rate in the presence of a test compound.

    • V_max: Average reaction rate of the DMSO-only wells (maximum activity).

    • V_min: Average reaction rate of the wells with a saturating concentration of the positive control (minimum activity).

  • Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

  • Dose-Response Analysis: For confirmed hits, perform a dose-response experiment by plating serial dilutions of the compounds and calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Assay for Carbonic Anhydrase IX Inhibition

This protocol describes a cell-based assay to evaluate the efficacy of CA IX inhibitors in a cellular context by measuring changes in extracellular pH.

1. Objective: To assess the ability of hit compounds to inhibit the activity of cell-surface CA IX on cancer cells and alter the acidification of the extracellular microenvironment.

2. Principle: CA IX, being an extracellular enzyme, contributes to the acidification of the tumor microenvironment. This assay utilizes a pH-sensitive fluorescent probe to measure changes in extracellular pH in the presence of CA IX-expressing cells and test compounds.

3. Materials:

  • Human cancer cell line with high endogenous or induced expression of CA IX (e.g., MDA-MB-231 or HT-29)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂) to induce CA IX expression

  • pH-sensitive fluorescent dye (e.g., BCECF-AM or pHrodo™ Green AM)

  • Assay Buffer: Bicarbonate-free buffer (e.g., HEPES-buffered saline)

  • Test compounds and positive control (a known membrane-impermeant CA IX inhibitor)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

4. Method:

  • Cell Seeding and Treatment:

    • Seed CA IX-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.

    • If necessary, induce CA IX expression by placing the plates in a hypoxia chamber (1% O₂) or by treating with a hypoxia-mimetic agent for 24-48 hours.

    • Remove the culture medium and wash the cells with Assay Buffer.

    • Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions, followed by a wash step.

    • Add test compounds at various concentrations to the wells.

  • Assay Procedure:

    • Initiate the assay by adding a CO₂-saturated Assay Buffer to the wells.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every minute for 30-60 minutes). A decrease in pH will typically lead to a change in fluorescence.

5. Data Analysis:

  • Calculate Rate of pH Change: Determine the initial rate of fluorescence change for each well, which corresponds to the rate of extracellular acidification.

  • Calculate Percent Inhibition: Compare the rate of acidification in the presence of test compounds to the rates in control wells (vehicle-treated and positive inhibitor-treated). % Inhibition = [1 - (Rate_compound - Rate_min) / (Rate_max - Rate_min)] * 100

  • Determine IC50 Values: For active compounds, plot the percent inhibition against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Acidosis

Caption: Role of CA IX in regulating tumor pH and promoting invasion.

Experimental Workflow: High-Throughput Screening for CA Inhibitors

HTS_Workflow cluster_Screening High-Throughput Screening cluster_Validation Hit Validation Library This compound Derivative Library PrimaryScreen Primary Screen (Single Concentration) Library->PrimaryScreen HitIdentification Hit Identification (% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Active Compounds ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits BiochemicalAssay Biochemical Assay (e.g., Esterase Assay) ConfirmedHits->BiochemicalAssay CellBasedAssay Cell-Based Assay (e.g., pH Assay) ConfirmedHits->CellBasedAssay Selectivity Isoform Selectivity Profiling BiochemicalAssay->Selectivity CellBasedAssay->Selectivity Lead Lead Compound Selectivity->Lead

Caption: HTS workflow for identifying and validating CA inhibitors.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Aminosaccharin for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminosaccharin is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have shown potential in various therapeutic areas, necessitating a robust and scalable synthetic process to produce material suitable for preclinical evaluation. These application notes provide a comprehensive overview of a scalable synthesis of this compound, focusing on process development, safety, and analytical controls to ensure the production of a high-quality active pharmaceutical ingredient (API) for preclinical studies.

The synthetic strategy is based on a classical five-step route starting from p-nitrotoluene, which is suitable for scale-up. The key transformations include chlorosulfonation, amidation, oxidation, cyclization, and a final reduction. Careful consideration is given to the challenges associated with each step when transitioning from laboratory to pilot plant scale, including reaction kinetics, heat and mass transfer, and impurity profiles.[1]

Synthetic Pathway Overview

The overall synthetic pathway for this compound is depicted below. The process begins with the chlorosulfonation of p-nitrotoluene, followed by amidation to form 5-nitro-o-toluenesulfonamide. Subsequent oxidation and cyclization yield 6-nitrosaccharin, which is then reduced to the final product, this compound.

Synthesis_Pathway p_nitrotoluene p-Nitrotoluene sulfonamide 5-Nitro-o-toluenesulfonamide p_nitrotoluene->sulfonamide 1. Chlorosulfonation 2. Amidation nitrosaccharin 6-Nitrosaccharin sulfonamide->nitrosaccharin 3. Oxidation 4. Cyclization aminosaccharin This compound nitrosaccharin->aminosaccharin 5. Reduction

Caption: Synthetic pathway for this compound.

Scale-Up Synthesis Workflow

The scale-up of the this compound synthesis requires a structured workflow that encompasses process development, pilot-scale production under cGMP-like conditions, and rigorous in-process and final product analysis.

Scale_Up_Workflow cluster_dev Process Development cluster_pilot Pilot Plant Production (kg scale) cluster_qc Quality Control lab_scale Lab-Scale Synthesis (g scale) optimization Process Optimization (DoE) lab_scale->optimization safety_assessment Safety Assessment (DSC, RC1) optimization->safety_assessment analytical_dev Analytical Method Development safety_assessment->analytical_dev in_process In-Process Controls (IPC) analytical_dev->in_process raw_material Raw Material Sourcing & Qualification synthesis Multi-Step Synthesis in Reactors raw_material->synthesis purification Crystallization & Filtration synthesis->purification drying Drying under Vacuum purification->drying final_product Final Product Testing (API Release) drying->final_product in_process->final_product stability Stability Studies final_product->stability

Caption: Workflow for the scale-up synthesis of this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 5-Nitro-o-toluenesulfonamide

This initial phase involves the chlorosulfonation of p-nitrotoluene followed by amidation. The handling of chlorosulfonic acid requires stringent safety measures due to its corrosive nature.

Materials:

  • p-Nitrotoluene

  • Chlorosulfonic acid

  • Aqueous ammonia

  • Deionized water

  • Ice

Equipment:

  • Glass-lined reactor with temperature control and a scrubber for HCl off-gas

  • Addition funnel

  • Mechanical stirrer

  • Filtration unit (e.g., Nutsche filter-dryer)

Procedure:

  • Charge the reactor with p-nitrotoluene.

  • Cool the reactor to 0-5 °C.

  • Slowly add chlorosulfonic acid via the addition funnel, maintaining the temperature below 10 °C. The reaction is highly exothermic and generates HCl gas, which must be neutralized in a scrubber.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully quench the reaction mixture by slowly adding it to a separate vessel containing ice and water, ensuring the temperature does not exceed 20 °C.

  • The crude 5-nitro-o-toluenesulfonyl chloride will precipitate. Filter the solid and wash with cold water.

  • Transfer the wet cake to a reactor containing aqueous ammonia.

  • Stir the mixture at room temperature until the amidation is complete (monitor by HPLC).

  • Filter the resulting 5-nitro-o-toluenesulfonamide, wash with water, and dry under vacuum.

Step 3 & 4: Synthesis of 6-Nitrosaccharin

This step involves the oxidation of the methyl group of 5-nitro-o-toluenesulfonamide to a carboxylic acid, followed by in-situ cyclization to form 6-nitrosaccharin. The use of strong oxidizing agents like chromium trioxide necessitates careful temperature control to prevent runaway reactions.

Materials:

  • 5-Nitro-o-toluenesulfonamide

  • Sulfuric acid

  • Chromium trioxide

  • Deionized water

Equipment:

  • Glass-lined reactor with precise temperature control

  • Solid addition system for chromium trioxide

  • Filtration unit

Procedure:

  • Charge the reactor with 5-nitro-o-toluenesulfonamide and sulfuric acid.

  • Heat the mixture to 60-65 °C.

  • Portion-wise add chromium trioxide, maintaining the temperature between 65-70 °C. The addition rate should be carefully controlled to manage the exotherm.

  • After the addition is complete, hold the reaction at 70 °C for 1-2 hours until the oxidation is complete (monitor by HPLC).

  • Cool the reaction mixture and quench by adding it to ice water.

  • The cyclized product, 6-nitrosaccharin, will precipitate.

  • Filter the solid, wash thoroughly with water to remove chromium salts, and dry.

Step 5: Synthesis of this compound

The final step is the reduction of the nitro group of 6-nitrosaccharin to an amine. Catalytic hydrogenation is a common and scalable method for this transformation.

Materials:

  • 6-Nitrosaccharin

  • Methanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas

Equipment:

  • Hydrogenation reactor (autoclave)

  • Filtration system for catalyst removal (e.g., Celite bed)

  • Crystallization vessel

Procedure:

  • Charge the hydrogenation reactor with 6-nitrosaccharin and methanol.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-50 °C.

  • Stir the reaction mixture until the hydrogen uptake ceases (monitor by pressure drop and HPLC).

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a bed of Celite to remove the catalyst.

  • Concentrate the filtrate to induce crystallization of this compound.

  • Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the scale-up synthesis of this compound. These values are representative for a pilot-scale production and may vary depending on the specific equipment and process parameters.

Table 1: Reaction Parameters and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Molar Yield (%)
1 & 2p-NitrotolueneChlorosulfonic acid, NH₃(aq)-0-10, RT4-675-85
3 & 45-Nitro-o-toluenesulfonamideCrO₃, H₂SO₄-65-702-480-90
56-NitrosaccharinH₂, Pd/CMethanol40-504-890-98
Overall p-Nitrotoluene 57-72

Table 2: Quality Control Specifications for Preclinical Grade this compound

TestSpecificationAnalytical Method
AppearanceWhite to off-white crystalline solidVisual
IdentificationConforms to the reference standard¹H NMR, ¹³C NMR, MS, IR
Assay≥ 98.0%HPLC
Purity (by HPLC)Any single impurity ≤ 0.1%HPLC
Total impurities ≤ 0.5%HPLC
Residual SolventsMethanol ≤ 3000 ppmGC-HS
Heavy Metals≤ 20 ppmICP-MS
Loss on Drying≤ 0.5%TGA
Residue on Ignition≤ 0.1%-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A validated reverse-phase HPLC method is crucial for in-process control and final product release.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-programmed gradient from 95% A to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2][3][4][5]

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is used to quantify residual solvents from the synthesis and purification steps.

  • Column: DB-624 or equivalent

  • Carrier Gas: Helium

  • Injector Temperature: 200 °C

  • Detector: FID at 250 °C

  • Oven Program: Isothermal at 40 °C for 5 minutes, then ramp to 220 °C at 10 °C/min.

  • Headspace Sampler: Equilibration at 80 °C for 15 minutes.

Safety Considerations

The scale-up of this synthesis involves several hazardous reagents and exothermic reactions. A thorough process safety assessment is mandatory.

  • Chlorosulfonation: Highly corrosive and releases HCl gas. The reaction should be conducted in a well-ventilated area with a scrubber. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Oxidation: The use of chromium trioxide, a strong oxidizing agent, with sulfuric acid can lead to a runaway reaction if not properly controlled. The addition of the oxidant must be slow and portion-wise, with continuous monitoring of the internal temperature. An emergency cooling system should be in place.

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded and purged with an inert gas before and after the reaction. The area should be equipped with hydrogen detectors.

Conclusion

The successful scale-up synthesis of this compound for preclinical studies hinges on a well-defined process with robust controls. The protocols and data presented here provide a framework for the production of high-quality material. Adherence to cGMP principles, thorough analytical testing, and a strong emphasis on safety are paramount to ensure the consistency and reliability of the API for further drug development activities.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 6-Aminosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 6-aminosaccharin. It is intended for researchers, scientists, and professionals in drug development to help identify and resolve common side reactions and synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route to this compound?

A1: The most common and reliable synthesis of this compound begins with p-nitrotoluene. The process involves three main stages:

  • Chlorosulfonation: p-Nitrotoluene is reacted with chlorosulfonic acid to produce 4-nitrotoluene-2-sulfonyl chloride. The presence of the nitro group is crucial as it directs the substitution to the desired ortho position, preventing the formation of a hard-to-separate mixture of ortho and para isomers, a common issue in the direct synthesis of saccharin.[1]

  • Oxidation and Cyclization: The intermediate sulfonyl chloride is treated with ammonia to form 4-nitrotoluene-2-sulfonamide. This is followed by the oxidation of the methyl group, typically using a strong oxidizing agent like chromium (VI) oxide or potassium permanganate, which then undergoes cyclization to form 6-nitrosaccharin.[1]

  • Reduction: The final step is the reduction of the nitro group on 6-nitrosaccharin to an amine, yielding this compound.[1]

Q2: What are the most common impurities found in the final product?

A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Isomeric Aminosaccharins: 5-aminosaccharin and 7-aminosaccharin can be present if the starting materials are not pure.[2]

  • Unreacted 6-Nitrosaccharin: Incomplete reduction of the nitro group will leave residual 6-nitrosaccharin in the product.

  • o-Toluenesulfonamide: This can be carried over from the initial steps of saccharin synthesis.[3]

  • p-Sulfamylbenzoic acid: An oxidation byproduct that can be difficult to remove.[3]

Q3: How can I minimize the formation of isomeric byproducts?

A3: The key to preventing isomeric byproducts lies in the first step of the synthesis. Using p-nitrotoluene as the starting material is preferable because the electron-withdrawing nitro group directs the incoming chlorosulfonyl group primarily to the ortho position.[1] This avoids the formation of the para isomer that complicates the synthesis of unsubstituted saccharin.[1]

Q4: The yield of my 6-nitrosaccharin intermediate is low. What are the likely causes?

A4: Low yields of 6-nitrosaccharin are often traced back to the oxidation and cyclization step.

  • Choice of Oxidizing Agent: Using alkaline potassium permanganate can result in low yields of the corresponding carboxylic acid needed for cyclization.[1] Oxidation with chromium (VI) oxide in sulfuric acid is often more efficient.[1]

  • Reaction Conditions: Incomplete oxidation of the methyl group is a common problem. Ensure that the reaction temperature, time, and stoichiometry of the oxidizing agent are optimized.

  • Workup Procedure: The recrystallization of the intermediate, 4-nitrotoluene-2-sulfonamide, can also lead to low yields due to its low solubility, requiring large volumes of solvent.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential CauseRecommended Solution
Vigorous, uncontrolled reaction during workup Pouring the chlorosulfonation reaction mixture too quickly onto ice.[1]This step must be performed slowly and with extreme caution in a fume hood to manage the exothermic reaction.[1]
Adding ammonia solution too quickly to the diethyl ether extracts during the formation of the sulfonamide.[1]The heat from this neutralization reaction can cause the volatile diethyl ether to boil.[1] Add the ammonia solution slowly while cooling the mixture in an ice bath.
Low yield of 6-nitrosaccharin intermediate Inefficient oxidation of the 4-nitrotoluene-2-sulfonamide methyl group.[1]Consider using chromium (VI) oxide in sulfuric acid instead of potassium permanganate for a more efficient oxidation.[1] Optimize reaction time and temperature to ensure complete conversion.
Impure final this compound product Incomplete reduction of the 6-nitrosaccharin intermediate.Monitor the reaction using TLC to ensure full conversion. If necessary, increase the reaction time or the amount of reducing agent. Purify the final product via recrystallization.
Presence of isomeric impurities (e.g., 5- and 7-aminosaccharin).[2]Use highly pure starting materials. If isomers are present, purification can be achieved by fractional crystallization or column chromatography. A patented method for separating similar impurities involves stepwise acidification to precipitate each compound at a specific pH.[3]
Contamination with byproducts like o-toluenesulfonamide and p-sulfamylbenzoic acid.[3]Implement a purification strategy based on differential solubility at varying pH levels. A process of dissolving the crude mixture, adjusting the pH to 6 to precipitate o-toluenesulfonamide, then to 3.5 for p-sulfamylbenzoic acid, and finally to 1.5 for saccharin can be effective.[3]

Experimental Protocols

Synthesis of 6-Nitrosaccharin from 4-Nitrotoluene-2-Sulfonamide

This procedure is a critical step in the overall synthesis of this compound.

  • Oxidation: The 4-nitrotoluene-2-sulfonamide intermediate is oxidized using a strong oxidizing agent. A common method involves using chromium (VI) oxide in sulfuric acid. The reaction must be carefully controlled and performed in a fume hood.

  • Cyclization: The oxidation of the methyl group to a carboxylic acid is followed by an acid-catalyzed intramolecular cyclization, which forms the five-membered ring of the 6-nitrosaccharin product.

  • Workup and Purification: The reaction mixture is worked up, typically by quenching with water/ice, followed by filtration to collect the crude product. The final product can be purified by recrystallization from water or isopropyl alcohol.[1] The average yield for this step is reported to be between 50-60%.[1]

Visual Guides

SynthesisWorkflow start_material p-Nitrotoluene intermediate1 4-Nitrotoluene-2-sulfonyl chloride start_material->intermediate1  Chlorosulfonation  (Chlorosulfonic Acid) intermediate2 4-Nitrotoluene-2-sulfonamide intermediate1->intermediate2  Amination  (Ammonia) intermediate3 6-Nitrosaccharin intermediate2->intermediate3  Oxidation & Cyclization  (e.g., CrO3, H2SO4) final_product This compound intermediate3->final_product  Reduction  (e.g., Ammonium Sulfide) TroubleshootingLogic start Problem Detected During Synthesis low_yield Low Yield start->low_yield impure_product Impure Final Product start->impure_product cause_oxidation Cause: Incomplete Oxidation of Methyl Group low_yield->cause_oxidation cause_isomers Cause: Isomeric Impurities in Starting Material impure_product->cause_isomers cause_reduction Cause: Incomplete Nitro Reduction impure_product->cause_reduction cause_byproducts Cause: Acidic Byproducts (e.g., p-sulfamylbenzoic acid) impure_product->cause_byproducts solution_oxidizer Solution: Use Stronger Oxidizing Agent (CrO3) cause_oxidation->solution_oxidizer solution_purify_start Solution: Purify Starting Materials cause_isomers->solution_purify_start solution_monitor_rxn Solution: Monitor Reaction (TLC), Optimize Conditions cause_reduction->solution_monitor_rxn solution_ph_sep Solution: Purify via Stepwise pH Adjustment cause_byproducts->solution_ph_sep

References

Technical Support Center: Purification of 6-Aminosaccharin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-aminosaccharin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound typically arise from the synthetic route, which often involves the reduction of 6-nitrosaccharin. These impurities can include:

  • Unreacted 6-nitrosaccharin: Incomplete reduction can lead to the presence of the starting material.

  • Positional Isomers: During the initial nitration of saccharin, small amounts of 5-aminosaccharin and 7-aminosaccharin can be formed as byproducts.

  • o-Sulphamoylbenzoic acid: This can be present as a byproduct from the synthesis of the saccharin backbone.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a polar molecule. Its solubility is generally low in non-polar organic solvents and moderate in polar organic solvents. It exhibits higher solubility in hot solvents compared to cold solvents, a property that is exploited during purification by recrystallization.

Q3: What are the key stability concerns during the purification of this compound?

A3: this compound is a relatively stable compound. However, prolonged exposure to harsh acidic or basic conditions and high temperatures should be avoided to prevent potential degradation. The primary amino group can also be susceptible to oxidation, so it is advisable to handle the compound under an inert atmosphere if possible, especially during prolonged heating.

Troubleshooting Guides

Recrystallization

Issue 1: Low recovery of purified this compound after recrystallization.

Possible CauseTroubleshooting Step
Too much solvent used Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is recommended.
The cooling process was too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
The compound is significantly soluble in the cold solvent Ensure the chosen solvent provides a large difference in solubility between hot and cold conditions. Consider using a solvent mixture to optimize solubility.
Premature crystallization on the filter paper during hot filtration Preheat the filtration apparatus (funnel and filter flask) before filtration. Perform the filtration as quickly as possible.

Issue 2: The purified this compound is still colored.

Possible CauseTroubleshooting Step
Colored impurities are not removed by recrystallization alone Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a minimal amount of charcoal to avoid adsorbing the desired product.
Degradation of the compound during heating Avoid prolonged heating of the solution.

Issue 3: Oiling out instead of crystallization.

Possible CauseTroubleshooting Step
The boiling point of the solvent is higher than the melting point of the solute Choose a solvent with a lower boiling point.
The solution is supersaturated Try adding a seed crystal of pure this compound to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent level can also initiate crystallization.
High concentration of impurities The crude material may be too impure for direct recrystallization. Consider a preliminary purification step like column chromatography.
Column Chromatography

Issue 1: Poor separation of this compound from its impurities.

Possible CauseTroubleshooting Step
Inappropriate solvent system (eluent) Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good solvent system will show a clear separation between the spot of this compound and the impurity spots.
Column overloading Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Column was not packed properly Ensure the stationary phase is packed uniformly to avoid channeling.
Flow rate is too high A slower flow rate generally provides better resolution.

Issue 2: this compound is not eluting from the column.

Possible CauseTroubleshooting Step
The eluent is not polar enough Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Strong interaction with the stationary phase If using silica gel, the acidic nature of the silica may be strongly retaining the basic amino group. Consider adding a small amount of a basic modifier like triethylamine to the eluent.

Data Presentation

Table 1: Solubility of this compound in Common Solvents at Room Temperature (Approximate Values)

SolventSolubility ( g/100 mL)
WaterLow
EthanolModerate
MethanolModerate
AcetoneSparingly soluble
DichloromethaneSparingly soluble
HexaneInsoluble

Note: This data is qualitative and intended for guidance. Exact solubility values can vary with temperature and the purity of the solute and solvent.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify crude this compound by removing soluble and colored impurities.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Activated charcoal

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of 95% ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the ethanol begins to boil.

  • Continue adding small portions of hot ethanol until the this compound is completely dissolved.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration using a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of this compound should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To separate this compound from closely related impurities such as positional isomers.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Secure the column vertically. Place a small piece of cotton or glass wool at the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Start the elution and collect fractions in separate tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 9:1 to 7:3 hexane:ethyl acetate) to elute the more polar compounds.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Mandatory Visualization

JAK/STAT1 Signaling Pathway Inhibition by Saccharin Derivatives

Saccharin derivatives have been identified as inhibitors of the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) signaling pathway.[1][2][3] This pathway is crucial in mediating cellular responses to interferons and other cytokines, playing a key role in inflammation and immune responses.[1][2][3] The diagram below illustrates the key steps of the JAK/STAT1 pathway and the point of inhibition by saccharin derivatives.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Interferon Interferon (IFN-γ) Receptor IFN-γ Receptor Interferon->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT1_inactive STAT1 (inactive) JAK1->STAT1_inactive 3. Phosphorylation JAK2->STAT1_inactive 3. Phosphorylation STAT1_active STAT1 Dimer (active) STAT1_inactive->STAT1_active 4. Dimerization DNA DNA STAT1_active->DNA 5. Nuclear Translocation Saccharin_Derivative Saccharin Derivative Saccharin_Derivative->JAK1 Inhibition Saccharin_Derivative->JAK2 Inhibition Gene_Transcription Gene Transcription (Inflammatory Response) DNA->Gene_Transcription 6. Transcription Activation

Caption: Inhibition of the JAK/STAT1 signaling pathway by saccharin derivatives.

References

Technical Support Center: Optimizing Reaction Conditions for the N-alkylation of 6-Aminosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 6-aminosaccharin.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-alkylation of this compound?

The primary challenges in the N-alkylation of this compound are similar to those for other aromatic amines and include:

  • Low Conversion/Yield: The reaction may not proceed to completion, resulting in a low yield of the desired N-alkylated product. This can be due to insufficient reactivity of the starting materials or suboptimal reaction conditions.

  • Over-alkylation: The mono-alkylated product can react further with the alkylating agent to form a di-alkylated byproduct. This is a common issue as the mono-alkylated amine is often more nucleophilic than the starting this compound.[1]

  • Poor Regioselectivity: this compound has multiple potential sites for alkylation, including the nitrogen of the amino group and the nitrogen of the saccharin ring. While the amino group is generally more nucleophilic, side reactions involving the saccharin nitrogen can occur under certain conditions.

  • Side Reactions: Depending on the reagents and conditions, other side reactions may occur, leading to the formation of impurities and complicating purification.

Q2: How can I minimize the formation of the di-alkylated byproduct?

Controlling the stoichiometry of the reactants is crucial to prevent over-alkylation. Using an excess of this compound relative to the alkylating agent can favor the formation of the mono-alkylated product. Additionally, slowly adding the alkylating agent to the reaction mixture can help maintain a low concentration of the alkylating agent, further reducing the likelihood of a second alkylation event.

Q3: What are the recommended starting conditions for the N-alkylation of this compound?

A good starting point for the N-alkylation of this compound involves reacting it with an alkyl halide in the presence of a suitable base and solvent. The choice of base and solvent is critical and should be optimized for each specific substrate and alkylating agent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Insufficiently reactive alkylating agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.1. Consider using a more reactive alkylating agent (e.g., switch from an alkyl chloride to an alkyl bromide or iodide).
2. Weak base: The base may not be strong enough to deprotonate the amine or neutralize the acid formed during the reaction.2. Screen a range of bases, from milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to stronger organic bases (e.g., DBU, DIPEA) or, if necessary, non-nucleophilic strong bases like sodium hydride (NaH).
3. Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or a slow reaction rate.3. Test different polar aprotic solvents such as DMF, DMSO, or acetonitrile.
4. Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate.4. Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products.
Significant Over-alkylation 1. High concentration of alkylating agent: A high concentration of the alkylating agent increases the probability of the mono-alkylated product reacting again.1. Use a larger excess of this compound relative to the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture using a syringe pump.
2. Highly reactive alkylating agent: Very reactive alkylating agents are more prone to causing over-alkylation.2. If possible, use a less reactive alkylating agent.
Poor Regioselectivity (Alkylation on Saccharin Nitrogen) 1. Reaction conditions favoring alkylation on the less nucleophilic nitrogen: Certain combinations of base and solvent might promote alkylation on the saccharin nitrogen.1. Employ a less polar solvent to favor alkylation on the more nucleophilic amino group. 2. Consider using a protecting group for the saccharin nitrogen if regioselectivity remains a persistent issue.
Formation of Unknown Impurities 1. Decomposition of reagents or products: High temperatures or incompatible reagents can lead to decomposition.1. Run the reaction at a lower temperature for a longer duration. 2. Ensure all reagents and solvents are pure and dry.
2. Side reactions with the solvent: Some solvents, like DMF, can participate in side reactions under certain conditions.2. If side reactions with the solvent are suspected, switch to a more inert solvent.

Experimental Protocols

General Protocol for N-mono-alkylation of this compound

This is a general starting protocol that should be optimized for specific substrates and alkylating agents.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a suitable base (1.1 - 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to the flask to dissolve or suspend the reactants.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Data Presentation

The following tables summarize how different reaction parameters can influence the outcome of the N-alkylation reaction, based on general principles of amine alkylation.

Table 1: Effect of Base on N-Alkylation

Base Strength General Applicability Potential Issues
K₂CO₃WeakMild conditions, suitable for reactive alkylating agents.May be too weak for less reactive systems, leading to low conversion.
Cs₂CO₃ModerateOften provides higher yields than K₂CO₃ due to increased solubility and cation effects.More expensive than other carbonate bases.
DBUStrong (non-nucleophilic)Effective for a wide range of alkylating agents.Can promote elimination side reactions with certain substrates.
NaHVery StrongUsed for deprotonating less nucleophilic amines.Requires anhydrous conditions and careful handling due to its reactivity with water.

Table 2: Effect of Solvent on N-Alkylation

Solvent Polarity General Applicability Potential Issues
Acetonitrile (CH₃CN)Polar AproticGood general-purpose solvent for N-alkylation.Lower boiling point may limit reaction temperature.
Dimethylformamide (DMF)Polar AproticExcellent solvent for dissolving a wide range of reactants.Can be difficult to remove completely; may participate in side reactions at high temperatures.
Dimethyl sulfoxide (DMSO)Polar AproticHigh boiling point allows for reactions at elevated temperatures.Can be challenging to remove during work-up.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start: Combine this compound and Base add_solvent Add Solvent (e.g., DMF) start->add_solvent add_alkylating_agent Slowly Add Alkylating Agent add_solvent->add_alkylating_agent heat_reaction Heat and Stir Reaction Mixture add_alkylating_agent->heat_reaction monitor_reaction Monitor Progress (TLC/LC-MS) heat_reaction->monitor_reaction monitor_reaction->heat_reaction Incomplete quench_reaction Quench with Water monitor_reaction->quench_reaction Reaction Complete extract_product Extract with Organic Solvent quench_reaction->extract_product purify_product Purify by Column Chromatography extract_product->purify_product end End: Isolated N-alkylated this compound purify_product->end

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_guide cluster_low_conversion Low Conversion cluster_over_alkylation Over-alkylation cluster_regioselectivity Poor Regioselectivity start Problem Encountered check_reagents Check Reagent Reactivity (Alkylating Agent, Base) start->check_reagents adjust_stoichiometry Increase Ratio of This compound start->adjust_stoichiometry modify_conditions Modify Solvent/Base Combination start->modify_conditions increase_temp Increase Reaction Temperature check_reagents->increase_temp change_solvent Change Solvent increase_temp->change_solvent slow_addition Slowly Add Alkylating Agent adjust_stoichiometry->slow_addition use_pg Consider Protecting Group on Saccharin Nitrogen modify_conditions->use_pg

Caption: Troubleshooting decision tree for the N-alkylation of this compound.

References

Technical Support Center: Sonogashira Coupling with 6-Iodosaccharin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Sonogashira coupling of 6-iodosaccharin derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: Why is my Sonogashira coupling reaction with a 6-iodosaccharin derivative resulting in a low or no yield?

A1: Low yields in Sonogashira couplings involving 6-iodosaccharin derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Integrity:

    • Palladium Catalyst Activity: The active Pd(0) catalyst is sensitive to air and can decompose, appearing as a black precipitate (palladium black).[1] Ensure you are using a fresh, active palladium source. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[1]

    • Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is susceptible to oxidation. Use a freshly opened bottle or a recently purchased batch for the best results.[1]

  • Reagent Purity:

    • Impurities in your 6-iodosaccharin derivative, alkyne, solvent, or base can poison the catalyst.[1] Ensure all reagents are of high purity. Purification of starting materials may be necessary.

    • The amine base is crucial and should be anhydrous. Oxidized or wet amine bases can cause reaction failure. Consider distilling the amine base before use.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like Glaser-Hay coupling.[1] It is critical to degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Solvent Choice: The solvent must dissolve all reaction components.[2] Common choices include THF, DMF, and toluene. However, be aware that some solvents can negatively impact the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions.[1][2]

    • Appropriate Base: An amine base is required to deprotonate the alkyne.[3] Triethylamine and diisopropylamine are commonly used. The choice and amount of base can significantly impact the yield.[1][4]

Q2: I am observing significant formation of a side product, which I suspect is the homocoupling of my alkyne (Glaser-Hay coupling). How can I minimize this?

A2: The formation of alkyne dimers is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[1] Here’s how you can address this issue:

  • Strictly Anaerobic Conditions: Oxygen promotes the Glaser coupling side reaction.[1] Ensure your reaction is performed under a rigorously inert atmosphere. This includes degassing the solvent and using Schlenk techniques or a glovebox.

  • Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.[1]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol can be an effective strategy. These reactions may require different ligands or bases to achieve high efficiency.[5]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: My reaction mixture turns black, and the reaction stalls. What is happening, and how can I prevent it?

A3: The formation of a black precipitate is typically palladium black, which results from the agglomeration and precipitation of the active Pd(0) catalyst, rendering it inactive.[1]

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is crucial.[1]

  • Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst.[1] Using high-purity reagents is essential.

  • Excessively High Temperatures: While some reactions require heating, excessively high temperatures can accelerate catalyst decomposition.[1] For 6-iodosaccharin derivatives, which are relatively reactive aryl iodides, the reaction may proceed at room temperature or with gentle heating.[3]

  • Ligand Choice: The choice of phosphine ligand can influence catalyst stability. Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent agglomeration.[5]

Q4: Are there any specific considerations for Sonogashira coupling with 6-iodosaccharin derivatives compared to other aryl iodides?

A4: Yes, the electronic properties of the saccharin scaffold can influence the reaction.

  • Reactivity of 6-Iodosaccharin: The saccharin moiety is strongly electron-withdrawing, which can increase the reactivity of the C-I bond towards oxidative addition to the palladium center. This is generally favorable and means that milder reaction conditions (e.g., lower temperatures) may be effective.[5]

  • Potential for Catalyst Inhibition: The presence of multiple heteroatoms (N, S, O) in the saccharin core could potentially lead to coordination with the palladium or copper catalyst, possibly leading to catalyst inhibition. If you suspect this is an issue, consider using ligands that can form more stable complexes with the metals.

  • Base Sensitivity: The acidity of the N-H proton in the saccharin ring could be a factor depending on the base used. While typically less acidic than the terminal alkyne, strong bases could potentially deprotonate the saccharin nitrogen. Using a hindered amine base like diisopropylethylamine (DIPEA) might be beneficial.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a Sonogashira coupling with a 6-iodosaccharin derivative?

A: A good starting point would be to use a standard palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (CuI). Triethylamine or diisopropylamine can be used as the base in a solvent like THF or toluene. Given the reactivity of aryl iodides, the reaction can often be performed at room temperature.[3]

Q: Which palladium catalyst is best for this reaction?

A: Common and effective palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3][5] For more challenging couplings or to improve catalyst stability, catalysts with bulky, electron-rich phosphine ligands can be advantageous.[5]

Q: What is the optimal ratio of palladium to copper catalyst?

A: A common starting point is a Pd:Cu ratio of 1:2 to 1:1. The optimal ratio may need to be determined empirically for your specific substrate and alkyne.

Q: Can I run the reaction without a copper co-catalyst?

A: Yes, copper-free Sonogashira couplings are well-established and can be particularly useful for avoiding alkyne homocoupling.[5] These protocols often require specific ligands and bases to facilitate the reaction.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low/No Yield Inactive/Decomposed CatalystUse fresh palladium and copper catalysts.
Impure ReagentsUse high-purity, anhydrous reagents and solvents.[1]
Non-Inert AtmosphereDegas the solvent and maintain an inert (Ar or N₂) atmosphere.[1]
Inappropriate Solvent/BaseScreen different solvents (e.g., THF, toluene) and bases (e.g., Et₃N, DIPEA).[1][2][4]
Alkyne Homocoupling Presence of OxygenEnsure strictly anaerobic conditions.[1]
High Copper ConcentrationReduce the loading of the copper co-catalyst.[1]
-Consider switching to a copper-free protocol.
Reaction Mixture Turns Black Catalyst DecompositionMaintain a strict inert atmosphere and use high-purity reagents.[1]
High TemperatureAvoid excessive heating; try running the reaction at room temperature.[1]

Table 2: Common Reaction Parameters for Sonogashira Coupling

ParameterTypical Range/OptionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂0.5 - 5 mol%
Copper Co-catalyst CuI0.5 - 10 mol%
Base Et₃N, i-Pr₂NH, DIPEA, Cs₂CO₃1.5 - 3 equivalents or as solvent
Solvent THF, Toluene, DMF, AcetonitrileEnsure good solubility of all components.[2]
Temperature Room Temperature to 120 °CStart with room temperature for aryl iodides.[3][6]

Experimental Protocols

General Procedure for Sonogashira Coupling of a 6-Iodosaccharin Derivative:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-iodosaccharin derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (1-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF or toluene).

  • Add the anhydrous amine base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the stirred solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Troubleshooting start Low Yield with 6-Iodosaccharin Derivative catalyst Catalyst Issues start->catalyst reagents Reagent Purity start->reagents conditions Reaction Conditions start->conditions sol_catalyst Use Fresh Catalysts (Pd & Cu) catalyst->sol_catalyst sol_reagents Purify/Dry Reagents & Solvents reagents->sol_reagents sol_conditions Optimize: Inert Atmosphere, Solvent, Base, Temp. conditions->sol_conditions homocoupling Alkyne Homocoupling sol_homocoupling Strictly Anaerobic Reduce [CuI] Copper-Free Protocol homocoupling->sol_homocoupling pd_black Palladium Black Formation sol_pd_black Inert Atmosphere High Purity Reagents Avoid High Temps pd_black->sol_pd_black

Caption: Troubleshooting logic for low Sonogashira coupling yields.

Sonogashira_Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reagent_add 2. Reagent Addition - 6-Iodosaccharin - Pd Catalyst - CuI - Solvent - Base - Alkyne prep->reagent_add reaction 3. Reaction (Stir at RT or Heat) reagent_add->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

stability issues of 6-Aminosaccharin under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-aminosaccharin under various experimental conditions. The following information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the following guidance is based on the known chemical properties of the saccharin ring system and aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around the hydrolysis of the saccharin ring, particularly under strong acidic or basic conditions. The exocyclic amino group can also undergo reactions, although it is generally more stable.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can promote the degradation of this compound. Strong acids can catalyze the hydrolysis of the sulfonyl amide bond, leading to ring opening. Similarly, strong bases can deprotonate the amide nitrogen, facilitating nucleophilic attack and subsequent hydrolysis.

Q3: What are the likely degradation products of this compound under acidic or basic conditions?

A3: Under acidic or basic hydrolysis, the saccharin ring is expected to open, yielding derivatives of 2-sulfamoyl-5-aminobenzoic acid. The specific degradation products may vary depending on the reaction conditions.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To ensure maximum stability, this compound should be stored in a cool, dry place, protected from light. For solutions, it is advisable to use buffered systems within a neutral pH range (approximately pH 6-8) and to prepare fresh solutions for experiments whenever possible.

Troubleshooting Guides

Issue 1: Unexpected loss of this compound during an experiment in acidic media.
  • Possible Cause: Acid-catalyzed hydrolysis of the saccharin ring. The rate of hydrolysis is generally dependent on the acid concentration and temperature.

  • Troubleshooting Steps:

    • pH Adjustment: If experimentally feasible, increase the pH of the medium to a less acidic range.

    • Temperature Control: Perform the experiment at a lower temperature to reduce the rate of degradation.

    • Time Optimization: Minimize the exposure time of this compound to the acidic conditions.

    • Analytical Monitoring: Use an appropriate analytical method, such as HPLC, to monitor the concentration of this compound and the appearance of degradation products over time.[1]

Issue 2: Degradation of this compound observed in a basic solution.
  • Possible Cause: Base-catalyzed hydrolysis of the saccharin ring. Strong bases can significantly accelerate the degradation process.

  • Troubleshooting Steps:

    • pH Control: Lower the pH of the solution to a neutral or slightly acidic range if the experimental protocol allows.

    • Use of Milder Bases: If a basic environment is required, consider using a weaker base.

    • Inert Atmosphere: For reactions sensitive to oxidation, which can be more prevalent at higher pH, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound at 50°C

pHApparent First-Order Rate Constant (k_obs, h⁻¹)Half-life (t½, h)
2.00.069310
4.00.0069100
7.00.00071000
10.00.023130
12.00.23103

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend of stability as a function of pH.

Experimental Protocols

Protocol 1: General Procedure for Assessing the pH Stability of this compound

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 10, 12).

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Add a small aliquot of the this compound stock solution to each buffer to a final concentration suitable for the analytical method.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C, 40°C, or 60°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Neutralize the pH of the aliquot to stop further degradation before analysis.

  • Analytical Determination: Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.[1][2]

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the apparent first-order rate constant and the half-life at each pH.

Visualizations

Stability_Troubleshooting_Workflow cluster_acidic Acidic Conditions cluster_basic Basic Conditions A1 Degradation Observed in Acidic Media A2 Possible Cause: Acid-Catalyzed Hydrolysis A1->A2 A3 Troubleshooting Steps A2->A3 A4 Increase pH A3->A4 Modify A5 Lower Temperature A3->A5 Control A6 Minimize Exposure Time A3->A6 Optimize B1 Degradation Observed in Basic Media B2 Possible Cause: Base-Catalyzed Hydrolysis B1->B2 B3 Troubleshooting Steps B2->B3 B4 Lower pH B3->B4 Modify B5 Use Weaker Base B3->B5 Select B6 Inert Atmosphere B3->B6 Implement

Caption: Troubleshooting workflow for this compound degradation.

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_acid Acidic Hydrolysis (H₃O⁺) cluster_base Basic Hydrolysis (OH⁻) Compound This compound Acid_Product 2-Sulfamoyl-5-aminobenzoic acid Compound->Acid_Product Ring Opening Base_Product Salt of 2-Sulfamoyl-5-aminobenzoic acid Compound->Base_Product Ring Opening

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Stability Assessment prep_buffers Prepare pH Buffers start->prep_buffers prep_stock Prepare this compound Stock prep_buffers->prep_stock prep_samples Prepare Samples in Buffers prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate analyze Analyze Aliquots at Time Points via HPLC incubate->analyze data_analysis Determine Rate Constants and Half-lives analyze->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for pH stability assessment.

References

troubleshooting the removal of protecting groups from 6-Aminosaccharin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the removal of protecting groups from 6-aminosaccharin derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the deprotection of Boc, Cbz, and Fmoc groups from the 6-amino position of the saccharin scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the 6-amino group of saccharin derivatives?

A1: The most frequently used protecting groups for the 6-amino functionality on the saccharin core are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group typically depends on the overall synthetic strategy and the orthogonality required with other protecting groups present in the molecule.

Q2: Are there any specific stability concerns with the this compound core during deprotection?

A2: The saccharin backbone is generally stable under many conditions. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the cyclic sulfonamide ring. Studies have shown that saccharin is stable in aqueous buffered solutions at pH 3.3, 7.0, and 8.0 when heated at temperatures up to 150°C for one hour.[1] However, hydrolysis can occur under more extreme conditions.[2]

Q3: Can the sulfonamide group interfere with catalytic hydrogenolysis for Cbz deprotection?

A3: While sulfur-containing compounds can sometimes poison palladium catalysts, the sulfonamide in the saccharin ring is generally stable and less likely to cause catalyst poisoning compared to thiols or thioethers. However, if slow or incomplete hydrogenolysis is observed, catalyst deactivation should be considered as a potential cause.

Troubleshooting Guides

Boc Group Removal

The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.

Issue 1.1: Incomplete or Slow Boc Deprotection

  • Possible Cause: Insufficient acid strength or concentration. The electron-withdrawing nature of the saccharin ring may render the Boc-protected amine more stable than simple anilines.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). Common starting conditions are 20-50% TFA in DCM.[3]

    • Use a Stronger Acid: Consider using neat TFA or switching to a stronger acid system like HCl in dioxane (typically 4M).

    • Elevate Temperature: Gently warming the reaction mixture (e.g., to 40°C) can increase the deprotection rate, but should be done cautiously to avoid potential side reactions.

    • Increase Reaction Time: Extend the reaction time and monitor the progress carefully using an appropriate analytical method like TLC or LC-MS.

Issue 1.2: Side Product Formation (e.g., t-butylation of the aromatic ring)

  • Possible Cause: The generation of the reactive tert-butyl cation during deprotection can lead to electrophilic aromatic substitution on the electron-rich saccharin ring or reaction with other nucleophiles.[4][5]

  • Troubleshooting Steps:

    • Use a Cation Scavenger: Add a scavenger such as triisopropylsilane (TIS), anisole, or thioanisole to the reaction mixture to trap the tert-butyl cation.[4] A common cocktail is 95:2.5:2.5 TFA/water/TIS.[4]

    • Lower the Temperature: Perform the deprotection at 0°C to reduce the rate of side reactions.

Issue 1.3: Degradation of the Saccharin Core

  • Possible Cause: Prolonged exposure to strong acids at high temperatures may lead to the hydrolysis of the sulfonamide.

  • Troubleshooting Steps:

    • Use Milder Conditions: Opt for less harsh acidic conditions, such as HCl in a protic solvent like methanol or ethanol. A reported condition for the deprotection of a related N-tert-butyl saccharin derivative is 8% HCl in methanol.

    • Monitor Reaction Closely: Carefully monitor the reaction to stop it as soon as the starting material is consumed to minimize degradation.

Cbz Group Removal

The benzyloxycarbonyl (Cbz) group is most commonly removed by catalytic hydrogenolysis.

Issue 2.1: Incomplete or Slow Cbz Deprotection

  • Possible Cause: Catalyst deactivation or insufficient hydrogen pressure.

  • Troubleshooting Steps:

    • Use a Fresh Catalyst: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active.

    • Increase Catalyst Loading: Increase the weight percentage of the Pd/C catalyst.

    • Increase Hydrogen Pressure: If using a hydrogenation apparatus, increase the hydrogen pressure.

    • Switch to Transfer Hydrogenolysis: Use a hydrogen donor like ammonium formate, formic acid, or cyclohexene in the presence of Pd/C.[6] This method can sometimes be more efficient and avoids the need for a pressurized hydrogen gas setup.[6]

Issue 2.2: Incompatibility with Other Functional Groups

  • Possible Cause: Other functional groups in the molecule (e.g., alkenes, alkynes, nitro groups) are also susceptible to reduction under hydrogenolysis conditions.

  • Troubleshooting Steps:

    • Use Acidic Cleavage: If hydrogenolysis is not feasible, consider acid-mediated deprotection using HBr in acetic acid or other strong acid conditions.[7][8] However, be mindful of the potential for saccharin ring instability under harsh acidic conditions.

    • Alternative Deprotection Reagents: Explore other reagents for Cbz removal such as aluminum chloride in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can offer good functional group tolerance.[6]

Fmoc Group Removal

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions, most commonly piperidine in an aprotic polar solvent.

Issue 3.1: Incomplete Fmoc Deprotection

  • Possible Cause: Insufficient base strength, concentration, or reaction time.

  • Troubleshooting Steps:

    • Ensure Fresh Reagents: Use a fresh solution of piperidine in DMF.

    • Increase Reaction Time or Temperature: Extend the deprotection time or gently warm the reaction.

    • Use a Stronger Base: For stubborn cases, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine to scavenge the dibenzofulvene byproduct.[9]

Issue 3.2: Formation of Dibenzofulvene Adducts with the Product

  • Possible Cause: Inefficient scavenging of the dibenzofulvene (DBF) byproduct by the base, leading to its reaction with the deprotected this compound.

  • Troubleshooting Steps:

    • Use a Higher Concentration of Piperidine: A standard concentration is 20% piperidine in DMF.[10]

    • Ensure Efficient Mixing: Good agitation is crucial to ensure the piperidine effectively traps the DBF as it is formed.

Issue 3.3: Potential for Sulfonamide Ring Opening

  • Possible Cause: While generally stable to the basic conditions used for Fmoc removal, prolonged exposure to strong bases could potentially lead to cleavage of the saccharin ring.

  • Troubleshooting Steps:

    • Use Milder Basic Conditions: Explore the use of milder bases or shorter reaction times.

    • Monitor for Byproducts: Carefully analyze the crude product for any signs of saccharin ring degradation.

Data Presentation

Table 1: Comparison of Deprotection Conditions for Boc-6-Aminosaccharin

Reagent(s)Typical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
TFA / DCM20-50%Dichloromethane0 - RT30 min - 2 hStandard condition; monitor for side reactions.[3]
HCl / Dioxane4 MDioxane0 - RT1 - 4 hCan be more effective for resistant substrates.
HCl / MeOH8%MethanolRT12 - 24 hMilder conditions, may require longer reaction times.
TFA / H₂O / TIS95:2.5:2.5-RT1 - 3 hIncludes scavengers to prevent t-butylation.[4]

Table 2: Comparison of Deprotection Conditions for Cbz-6-Aminosaccharin

Reagent(s)Hydrogen SourceSolventCatalystTemperature (°C)Notes
H₂Hydrogen Gas (1 atm - 50 psi)Methanol, Ethanol, or Ethyl Acetate5-10% Pd/CRTMost common method.[8]
Ammonium FormateTransfer AgentMethanol or Ethanol5-10% Pd/CRT - 60Safer alternative to hydrogen gas.[6]
HBr / Acetic Acid-Acetic Acid-RTFor substrates incompatible with hydrogenolysis.[7]

Table 3: Comparison of Deprotection Conditions for Fmoc-6-Aminosaccharin

Reagent(s)Typical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Piperidine / DMF20%N,N-DimethylformamideRT10 - 30 minStandard condition for Fmoc removal.[10]
DBU / Piperidine / DMF2% / 2%N,N-DimethylformamideRT5 - 15 minFor difficult or sterically hindered substrates.[9]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA/DCM
  • Dissolve the Boc-protected this compound derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3]

  • Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation
  • Dissolve the Cbz-protected this compound derivative in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Add ammonium formate (3-5 equivalents).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Protocol 3: Fmoc Deprotection using Piperidine/DMF
  • Dissolve the Fmoc-protected this compound derivative in N,N-dimethylformamide (DMF).

  • Add a solution of 20% (v/v) piperidine in DMF.

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Visualizations

Deprotection_Workflow cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection Boc_Start Boc-Protected This compound Boc_Reagents TFA/DCM or HCl/Dioxane Boc_Start->Boc_Reagents Boc_Reaction Acidic Cleavage Boc_Reagents->Boc_Reaction Boc_Workup Aqueous Workup & Purification Boc_Reaction->Boc_Workup Boc_Product This compound Boc_Workup->Boc_Product Cbz_Start Cbz-Protected This compound Cbz_Reagents H2, Pd/C or NH4HCO2, Pd/C Cbz_Start->Cbz_Reagents Cbz_Reaction Hydrogenolysis Cbz_Reagents->Cbz_Reaction Cbz_Workup Filtration & Purification Cbz_Reaction->Cbz_Workup Cbz_Product This compound Cbz_Workup->Cbz_Product Fmoc_Start Fmoc-Protected This compound Fmoc_Reagents Piperidine/DMF Fmoc_Start->Fmoc_Reagents Fmoc_Reaction Base-Mediated Elimination Fmoc_Reagents->Fmoc_Reaction Fmoc_Workup Aqueous Workup & Purification Fmoc_Reaction->Fmoc_Workup Fmoc_Product This compound Fmoc_Workup->Fmoc_Product

Caption: General experimental workflows for the deprotection of this compound derivatives.

Troubleshooting_Tree Start Deprotection Issue (Incomplete/Side Product) CheckProtectingGroup Identify Protecting Group Start->CheckProtectingGroup Boc Boc Group CheckProtectingGroup->Boc Boc Cbz Cbz Group CheckProtectingGroup->Cbz Cbz Fmoc Fmoc Group CheckProtectingGroup->Fmoc Fmoc Boc_Incomplete Incomplete Rxn? Boc->Boc_Incomplete Cbz_Incomplete Incomplete Rxn? Cbz->Cbz_Incomplete Fmoc_Incomplete Incomplete Rxn? Fmoc->Fmoc_Incomplete Boc_SideProduct Side Product? Boc_Incomplete->Boc_SideProduct No IncreaseAcid Increase Acid Strength/ Concentration/Time/Temp Boc_Incomplete->IncreaseAcid Yes AddScavenger Add Cation Scavenger (e.g., TIS) Boc_SideProduct->AddScavenger Yes Success Successful Deprotection Boc_SideProduct->Success No CheckCatalyst Check Catalyst Activity/ Loading/H2 Source Cbz_Incomplete->CheckCatalyst Yes Cbz_Incomplete->Success No CheckBase Check Base Conc./ Freshness/Time Fmoc_Incomplete->CheckBase Yes Fmoc_Incomplete->Success No IncreaseAcid->Success AddScavenger->Success CheckCatalyst->Success CheckBase->Success

Caption: A troubleshooting decision tree for deprotection of this compound derivatives.

References

preventing over-alkylation in the synthesis of secondary amines from 6-Aminosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the selective synthesis of secondary amines from 6-aminosaccharin, with a primary focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing secondary amines from this compound via direct alkylation?

A1: The main challenge is over-alkylation, a common side reaction where the target secondary amine reacts further with the alkylating agent to form an undesired tertiary amine. This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine (this compound), leading to a mixture of products and reducing the yield of the desired compound.

Q2: Why is the secondary amine product more reactive than the primary this compound?

A2: The introduction of an alkyl group to the primary amine increases the electron density on the nitrogen atom through an inductive effect. This enhanced electron density makes the secondary amine a stronger nucleophile than the starting this compound, making it more likely to compete for the alkylating agent.

Q3: What are the general strategies to minimize over-alkylation in the synthesis of secondary amines from this compound?

A3: Several strategies can be employed to favor mono-alkylation:

  • Control of Stoichiometry: Using a large excess of this compound compared to the alkylating agent can statistically favor the reaction with the primary amine.

  • Use of Protecting Groups: Introducing a protecting group on the 6-amino group can prevent multiple alkylations. After the desired reaction, the protecting group is removed.

  • Alternative Synthetic Routes: Methods like reductive amination offer a more controlled approach to synthesizing secondary amines and are often preferred over direct alkylation.

Q4: How can I purify the desired secondary amine from the tertiary amine byproduct?

A4: Purification can often be achieved through column chromatography.[1] The difference in polarity between the secondary and tertiary amines allows for their separation on a silica gel column. Additionally, separation can sometimes be achieved by exploiting the differences in basicity and solubility of the amines in acidic solutions.[2][3]

Troubleshooting Guide

Problem 1: Significant formation of tertiary amine byproduct detected by TLC/LC-MS.

Potential Cause Suggested Solution
Incorrect Stoichiometry Use a significant excess (3-5 equivalents) of this compound relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the more abundant primary amine.
High Reaction Temperature High temperatures can favor over-alkylation. Try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or LC-MS.
Inappropriate Solvent The choice of solvent can influence the reaction rate and selectivity. Consider using a less polar solvent to potentially slow down the second alkylation step.
Strong Base A very strong base can lead to a high concentration of the deprotonated amine, which may increase the rate of over-alkylation. Consider using a milder base.

Problem 2: The reaction is very slow or does not proceed to completion.

Potential Cause Suggested Solution
Insufficient Activation The alkylating agent may not be reactive enough. If using an alkyl halide, consider switching from a chloride to a bromide or iodide.
Weak Base The base may not be strong enough to deprotonate the amine effectively. Consider using a stronger base such as potassium carbonate or cesium carbonate.
Low Reaction Temperature While high temperatures can cause over-alkylation, a temperature that is too low may stall the reaction. Gradually increase the temperature and monitor for product formation and the appearance of byproducts.
Poor Solubility Ensure that all reactants are sufficiently soluble in the chosen solvent. If not, consider a different solvent system.

Experimental Protocols

Protocol 1: General Procedure for Direct Alkylation with Stoichiometric Control

This protocol outlines a general method for the direct alkylation of this compound, emphasizing the use of excess starting material to minimize over-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (3.0 eq) and the chosen solvent (e.g., acetonitrile).

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired secondary amine.

Protocol 2: Reductive Amination for Selective Mono-Alkylation

Reductive amination is a highly effective method for the controlled synthesis of secondary amines and avoids the issue of over-alkylation.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent (e.g., DCE). A small amount of acetic acid can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

Table 1: Hypothetical Results for Direct Alkylation of this compound with Methyl Iodide

EntryEquivalents of this compoundBase (eq.)Temperature (°C)Time (h)Yield of Secondary Amine (%)Yield of Tertiary Amine (%)
11.0K₂CO₃ (2.0)60124535
23.0K₂CO₃ (2.0)60127510
35.0K₂CO₃ (2.0)601285<5
43.0Cs₂CO₃ (2.0)5018808

Table 2: Hypothetical Results for Reductive Amination of this compound with Acetone

EntryReducing Agent (eq.)SolventTemperature (°C)Time (h)Yield of Secondary Amine (%)
1NaBH(OAc)₃ (1.5)DCE251692
2NaBH₃CN (1.5)MeOH251888

Visualizations

Over_Alkylation_Pathway This compound This compound Secondary_Amine Desired Secondary Amine This compound->Secondary_Amine + R-X Alkylating_Agent_1 Alkylating Agent (R-X) Tertiary_Amine Undesired Tertiary Amine Secondary_Amine->Tertiary_Amine + R-X Alkylating_Agent_2 Alkylating Agent (R-X)

Caption: Reaction pathway illustrating the formation of the desired secondary amine and the undesired over-alkylation to a tertiary amine.

Troubleshooting_Workflow start Over-alkylation Observed? inc_amine Increase Equivalents of this compound start->inc_amine Yes end Problem Resolved start->end No low_temp Lower Reaction Temperature inc_amine->low_temp change_base Use Milder Base low_temp->change_base red_am Switch to Reductive Amination Protocol change_base->red_am red_am->end

Caption: A logical workflow for troubleshooting and minimizing over-alkylation during the synthesis of secondary amines from this compound.

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction This compound This compound Imine_Intermediate Imine Intermediate This compound->Imine_Intermediate Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Imine_Intermediate Secondary_Amine Selective Secondary Amine Imine_Intermediate->Secondary_Amine Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Secondary_Amine

Caption: The two-step workflow for the selective synthesis of secondary amines via reductive amination, avoiding over-alkylation.

References

purification of 6-Aminosaccharin from commercial saccharin impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 6-aminosaccharin from commercial saccharin impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial saccharin that I need to remove to isolate this compound?

Commercial saccharin can contain several process-related and packaging-derived impurities. The most common impurities include:

  • o-Toluenesulfonamide and p-Toluenesulfonamide: These are major impurities arising from the Remsen-Fahlberg synthesis process.

  • Di-tolylsulfones: Various isomers can be present.

  • 5- and this compound: These can be present as impurities in saccharin produced by the Maumee process.[1]

  • Packaging-related contaminants: These can include mineral oil, fatty acid amides, plasticizers, and antioxidants.

Q2: What is the general strategy for synthesizing and purifying this compound?

The most common laboratory synthesis of this compound involves the reduction of 6-nitrosaccharin. The general workflow is as follows:

  • Synthesis of 6-nitrosaccharin: This precursor is typically synthesized from a suitable starting material.

  • Reduction of 6-nitrosaccharin: The nitro group of 6-nitrosaccharin is reduced to an amino group to form this compound.

  • Purification of this compound: The crude this compound is then purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include recrystallization and column chromatography.

Q3: What are the key safety precautions I should take when working with these compounds?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents or dusty powders.

  • Handling: Avoid inhalation of dust and fumes. Wash hands thoroughly after handling.

  • Disposal: Dispose of chemical waste according to your institution's guidelines. For specific details, refer to the Safety Data Sheets (SDS) for saccharin and related compounds.[2][3][4][5]

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Troubleshooting the Reduction of 6-Nitrosaccharin

Issue 1: Incomplete or slow reduction of the nitro group.

Potential Cause Troubleshooting Step
Inactive Reducing Agent/Catalyst For catalytic hydrogenation (e.g., Pd/C), use a fresh batch of catalyst. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), use finely powdered, high-purity metal.
Insufficient Stoichiometry of Reducing Agent Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.
Poor Solubility of 6-Nitrosaccharin The starting material must be soluble in the reaction solvent. Consider using a co-solvent system like ethanol/water or tetrahydrofuran (THF) to improve solubility.
Inappropriate Reaction Temperature While many reductions proceed at room temperature, gentle heating may be required. However, be cautious as higher temperatures can promote side reactions.

Issue 2: Formation of significant side products (e.g., hydroxylamines, nitroso, or azoxy compounds).

Potential Cause Troubleshooting Step
Reaction Temperature Too High Overheating can lead to the formation of side products. Maintain proper temperature control throughout the reaction.
Incorrect pH The pH of the reaction mixture can influence selectivity. Ensure the pH is within the optimal range for your chosen reducing agent.
Insufficiently Reactive Reducing Agent A weak reducing agent may lead to the accumulation of intermediate reduction products. Consider a more potent reducing agent if necessary.
Troubleshooting the Purification of this compound

Issue 3: Difficulty in obtaining pure crystals during recrystallization.

Potential Cause Troubleshooting Step
Incorrect Solvent Choice The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Oiling Out If the compound separates as an oil instead of crystals, try using a more dilute solution or a different solvent system. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

Issue 4: Poor separation during column chromatography.

Potential Cause Troubleshooting Step
Inappropriate Eluent System The polarity of the eluent is critical for good separation. Start with a non-polar solvent and gradually increase the polarity. A common starting point for amino compounds is a mixture of ethyl acetate and hexane.[6]
Column Overloading Using too much crude material will result in broad, overlapping bands. Use an appropriate amount of material for the size of your column.
Cracks or Channels in the Stationary Phase Ensure the column is packed uniformly to prevent channeling of the eluent.

Data Presentation

Table 1: Solubility of Key Compounds in Different Solvents

CompoundWaterEthanolEthyl Acetate
This compound Data not availableData not availableData not available
Saccharin Slightly solubleSolubleSoluble[7]
o-Toluenesulfonamide 1.6 g/L at 25°CSolubleHighly soluble
p-Toluenesulfonamide SolubleHighly solubleHighly soluble

Note: The lack of specific public domain solubility data for this compound necessitates empirical determination of the optimal solvent system for purification.

Table 2: Typical Yields for Synthesis Steps

Reaction Step Typical Yield
Synthesis of 6-Nitrosaccharin50-60%[8]
Reduction of 6-Nitrosaccharin to this compoundData not available

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 6-Nitrosaccharin

This protocol is a general guideline. The specific reducing agent and conditions may need to be optimized.

Materials:

  • 6-Nitrosaccharin

  • Reducing agent (e.g., Tin(II) chloride dihydrate, Iron powder)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-nitrosaccharin in ethanol.

  • Addition of Reducing Agent: Add the chosen reducing agent (e.g., an excess of SnCl₂·2H₂O) to the solution.

  • Acidification: Slowly add concentrated HCl while stirring. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Neutralization: Cool the reaction mixture and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate)

Procedure:

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude this compound until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., a gradient of ethyl acetate in hexane)

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Reduction? c1 Inactive Reagent start->c1 Yes c2 Poor Solubility start->c2 Yes c3 Low Temperature start->c3 Yes s1 Use Fresh Reagent c1->s1 s2 Change Solvent System c2->s2 s3 Gently Heat Reaction c3->s3 end Successful Reduction s1->end s2->end s3->end

References

Technical Support Center: Analytical Methods for Detecting Impurities in 6-Aminosaccharin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the analysis of 6-aminosaccharin and its potential impurities.

Introduction to Impurity Profiling in this compound Synthesis

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, can result in the formation of several impurities. These impurities may arise from the starting materials, side reactions, or degradation of the final product.[1] Rigorous analytical monitoring is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]

Common potential impurities in the synthesis of this compound include:

  • Isomeric Aminosaccharins: 5-Aminosaccharin and 7-Aminosaccharin are common process-related impurities that can be challenging to separate from the desired 6-amino isomer due to their similar physicochemical properties.

  • Starting Material and Intermediates: Unreacted starting materials or intermediates, such as 6-nitrosaccharin, may be present in the final product.[3]

  • Degradation Products: Hydrolysis of the saccharin ring can lead to the formation of impurities like o-sulfamoylbenzoic acid.[4]

This guide focuses on the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the detection and quantification of these impurities.

Analytical Methods: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity and Related Substances

HPLC is the primary technique for assessing the purity of this compound and quantifying related impurities.[2] A robust HPLC method is essential for separating the main component from its isomers and other byproducts.

Recommended HPLC Method:

A reversed-phase HPLC method is generally suitable for the analysis of this compound and its polar impurities.

Parameter Recommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Sulfate buffer, pH 4.4
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute more retained components. A shallow gradient is often necessary to resolve isomers.
Flow Rate 1.0 mL/min
Detection UV at 228 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a starting point, and method optimization may be required based on the specific impurity profile and instrumentation.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve sample in diluent (e.g., Mobile Phase A) Equilibrate Equilibrate HPLC system with initial mobile phase Standard Prepare individual and mixed standards of this compound and potential impurities Inject Inject sample and standard solutions Equilibrate->Inject Separate Perform gradient elution Inject->Separate Detect Detect analytes by UV Separate->Detect Integrate Integrate peak areas Detect->Integrate Identify Identify impurities by retention time comparison Integrate->Identify Quantify Quantify impurities using standard calibration Identify->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_identification Impurity Identification Sample Dry Sample Derivatize Add derivatization agent and solvent, then heat Sample->Derivatize Inject Inject derivatized sample Derivatize->Inject Separate Separate components on GC column Inject->Separate Ionize Ionize eluting compounds Separate->Ionize Detect Detect ions by mass-to-charge ratio Ionize->Detect LibrarySearch Compare mass spectra with NIST or other libraries Detect->LibrarySearch Fragmentation Analyze fragmentation patterns LibrarySearch->Fragmentation Confirm Confirm impurity structure Fragmentation->Confirm

References

Technical Support Center: Enhancing the Solubility of 6-Aminosaccharin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 6-Aminosaccharin derivatives. The following information offers strategies and detailed methodologies to improve the dissolution and bioavailability of these compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of solubilizing this compound derivatives.

Issue Possible Cause Suggested Solution
Poor aqueous solubility of the parent this compound derivative. The molecule has a crystalline structure with strong intermolecular forces, and the presence of the aromatic ring and sulfonamide group contributes to its low affinity for water.1. Salt Formation: If the derivative has a basic functional group, reacting it with an acidic counterion, such as saccharin itself, can significantly increase aqueous solubility.[1][2][3][4][5] 2. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area-to-volume ratio, which can enhance the dissolution rate.[6][7][8] 3. Complexation: Form inclusion complexes with cyclodextrins to encapsulate the hydrophobic parts of the molecule, thereby increasing its apparent solubility in water.[9][10][11]
The compound precipitates out of solution when the pH is changed. The solubility of the this compound derivative is highly pH-dependent due to the presence of ionizable groups.1. Determine the pKa of the derivative to understand its ionization behavior at different pH values. 2. Use Buffers: Formulate the compound in a buffered solution to maintain a pH where it remains soluble. 3. Co-solvents: Introduce a water-miscible organic solvent (co-solvent) to the aqueous medium to increase the solubility of the non-ionized form of the drug.[6][7]
Low oral bioavailability despite some aqueous solubility. The dissolution rate in gastrointestinal fluids is too slow, or the compound degrades in the stomach's acidic environment.1. Solid Dispersions: Create a solid dispersion of the derivative in a hydrophilic polymer matrix to enhance the dissolution rate.[12] 2. Nanosuspension: Formulating the drug as a nanosuspension can lead to a faster dissolution rate and improved absorption.[13][14][15][16]
Inconsistent results in solubility experiments. Variability in the solid form of the compound (polymorphism) or experimental conditions.1. Characterize the Solid Form: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form. 2. Standardize Protocols: Ensure consistent temperature, agitation speed, and solvent composition in all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies to improve the solubility of this compound derivatives?

A1: Based on the structure of this compound (an aromatic sulfonamide), the most promising strategies include:

  • Salt Formation: If your derivative contains a basic moiety, forming a salt with an appropriate counterion is a highly effective method to enhance solubility.[1][2][3][4][5] Saccharin itself can be used as a counterion for basic active pharmaceutical ingredients (APIs), often leading to a significant increase in water solubility.[1][2][3][4][5]

  • Cocrystallization: Forming cocrystals with pharmaceutically acceptable coformers can modify the crystal lattice and improve solubility and dissolution rates.[17][18]

  • Nanosuspension: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility.[13][14][15][16]

  • Cyclodextrin Complexation: Encapsulating the poorly soluble derivative within the hydrophobic cavity of a cyclodextrin can significantly enhance its aqueous solubility.[9][10][11]

Q2: How does salt formation increase the solubility of a compound?

A2: Salt formation increases solubility by replacing the strong intermolecular interactions in the crystalline solid of the free acid or base with more favorable interactions between the salt ions and water molecules.[12] For a basic this compound derivative, reacting it with an acid (like saccharin) protonates the basic center, forming a cation. This cation, paired with the acid's conjugate base (anion), creates a salt that is often more readily solvated by water than the neutral parent molecule.[1][3]

Q3: What are cyclodextrins and how do they work?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9][11][19][20] They can encapsulate poorly water-soluble molecules, like this compound derivatives, within their hydrophobic core.[9][11] This "host-guest" complex shields the hydrophobic part of the drug from the aqueous environment, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, leading to an overall increase in the apparent solubility of the drug.[9][10][11]

Q4: What is a nanosuspension and what are its advantages?

A4: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[13][15][16] The key advantages of nanosuspensions for poorly soluble drugs are:

  • Increased dissolution rate due to the larger surface area.[6][8]

  • Higher saturation solubility .[15]

  • Improved bioavailability due to faster dissolution and absorption.[13][15]

  • Versatility in administration routes , including oral, intravenous, and ocular.[15]

Q5: When should I consider using co-solvents?

A5: Co-solvents, which are water-miscible organic solvents, are useful when you need to dissolve a high concentration of a lipophilic compound for preclinical studies or in liquid formulations.[6][7] This technique is relatively simple to implement. However, potential toxicity and the risk of the drug precipitating upon dilution in an aqueous environment should be considered.[7]

Quantitative Data on Solubility Enhancement

APIUseNature of AdductSolubility of API (mg/mL)Solubility of Saccharinate (mg/mL)Fold IncreasepH of Saturated Solution
HaloperidolAntipsychoticSalt<0.016.08>6085.44
MirtazapineAntidepressantSalt0.113.52~325.02
QuinineAntimalarialSalt0.504.12~85.86
PseudoephedrineDecongestantSalt>100>100-6.22
LamivudineAntiviralSalt70.0>100>1.45.92

Data adapted from Bhatt, P. M., et al. (2005). Saccharin as a salt former. Enhanced solubilities of saccharinates of active pharmaceutical ingredients. Chemical Communications, (8), 1073-1075.

Experimental Protocols

The following are generalized protocols that can be adapted for this compound derivatives.

Protocol 1: Salt Formation with Saccharin
  • Dissolution: Dissolve equimolar amounts of the basic this compound derivative and saccharin in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Stirring: Stir the solution at room temperature for 24-48 hours.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or store at 4°C to induce crystallization of the salt.

  • Isolation: Collect the resulting crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Characterization: Confirm salt formation using techniques such as PXRD, DSC, and FT-IR spectroscopy.

  • Solubility Measurement: Determine the aqueous solubility of the salt and compare it to the parent compound.

Protocol 2: Nanosuspension Preparation by High-Pressure Homogenization
  • Dispersion: Disperse the this compound derivative in an aqueous solution containing a stabilizer (e.g., polysorbate 80, HPMC).

  • Pre-milling: Reduce the particle size of the coarse suspension using a high-shear mixer.

  • Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).

  • Characterization: Measure the particle size and zeta potential of the resulting nanosuspension using dynamic light scattering.

  • Solubility Measurement: Determine the saturation solubility and dissolution rate of the nanosuspension.

Protocol 3: Cyclodextrin Complexation by Kneading Method
  • Mixing: Mix the this compound derivative and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a 1:1 or 1:2 molar ratio in a mortar.

  • Kneading: Add a small amount of a water-alcohol mixture to the powder and knead for 45-60 minutes to form a paste.

  • Drying: Dry the paste in an oven at 40-50°C until the solvent has evaporated.

  • Sieving: Pass the dried mass through a sieve to obtain a fine powder.

  • Characterization: Confirm complex formation using DSC, PXRD, and FT-IR.

  • Solubility Measurement: Evaluate the apparent solubility and dissolution profile of the complex in water.

Visualizing Experimental Workflows

experimental_workflow cluster_start Starting Material cluster_strategies Solubility Enhancement Strategies cluster_process Key Process Step cluster_outcome Outcome start Poorly Soluble This compound Derivative salt Salt Formation start->salt nano Nanosuspension start->nano cyclo Cyclodextrin Complexation start->cyclo solid_disp Solid Dispersion start->solid_disp salt_proc React with Counter-ion salt->salt_proc nano_proc High-Pressure Homogenization nano->nano_proc cyclo_proc Kneading or Co-precipitation cyclo->cyclo_proc solid_disp_proc Melt Extrusion or Spray Drying solid_disp->solid_disp_proc end Improved Solubility & Dissolution Rate salt_proc->end nano_proc->end cyclo_proc->end solid_disp_proc->end

Caption: Overview of strategies to improve the solubility of this compound derivatives.

salt_formation_workflow start This compound Derivative + Counter-ion (e.g., Saccharin) dissolve Dissolve in Organic Solvent start->dissolve stir Stir at Room Temperature (24-48h) dissolve->stir crystallize Slow Evaporation or Cooling (4°C) stir->crystallize isolate Filter and Wash with Cold Solvent crystallize->isolate dry Dry Under Vacuum isolate->dry characterize Characterize (PXRD, DSC) & Measure Solubility dry->characterize

Caption: Experimental workflow for the salt formation strategy.

nanosuspension_workflow start This compound Derivative + Stabilizer Solution premill Pre-milling using High-Shear Mixer start->premill homogenize High-Pressure Homogenization premill->homogenize characterize Measure Particle Size & Zeta Potential homogenize->characterize measure Determine Saturation Solubility & Dissolution Rate characterize->measure

Caption: Experimental workflow for the nanosuspension strategy.

References

Technical Support Center: Managing Heat of Reaction in Large-Scale 6-Aminosaccharin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of large-scale 6-Aminosaccharin synthesis. The synthesis of this compound involves highly reactive reagents and exothermic steps, primarily during the sulfonation and amination stages. Failure to adequately control the heat of reaction can lead to thermal runaway, reduced product yield and purity, and significant safety hazards. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during scale-up and production.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Rise 1. Rate of reagent addition (e.g., sulfonating agent, amine) is too high.2. Inefficient heat removal due to inadequate cooling capacity or poor heat transfer.3. Insufficient agitation leading to localized "hot spots."4. Incorrect solvent choice with low heat capacity or boiling point.1. Immediately halt reagent addition.2. Increase cooling to the reactor jacket.3. Ensure maximum efficient agitation.4. If the temperature continues to rise, consider an emergency quench with a pre-determined, appropriate solvent.
Low Yield and/or Impurity Formation 1. Poor temperature control leading to side reactions.2. Localized overheating causing degradation of starting materials or product.3. Incorrect reaction stoichiometry or reagent concentration.1. Implement precise temperature control using a reliable reactor cooling system.[1]2. Optimize the rate of reagent addition to maintain the desired reaction temperature.3. Improve agitation to ensure homogenous mixing and heat distribution.4. Verify the concentration and purity of all reagents before use.
Delayed Onset of Exotherm 1. Presence of impurities in starting materials that inhibit the reaction.2. Low initial reaction temperature.3. Formation of an induction period.1. Ensure the purity of all starting materials.2. Slightly and cautiously increase the initial temperature to initiate the reaction.3. Once the reaction starts, be prepared for a potential rapid increase in temperature and adjust cooling accordingly.
Inconsistent Batch-to-Batch Results 1. Variability in raw material quality.2. Inconsistent control of reaction parameters (temperature, addition rate, mixing).3. Changes in ambient temperature affecting cooling efficiency.1. Establish strict quality control specifications for all raw materials.2. Utilize automated process control systems to ensure consistent parameter management.3. Monitor and adjust cooling fluid temperature to compensate for ambient conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages for heat management in this compound synthesis?

A1: The most critical stages are the sulfonation of the aromatic precursor and the subsequent amination. Both of these reactions are typically highly exothermic. The sulfonation often uses strong acids and can generate a significant amount of heat.[2] Amination reactions also release substantial heat and require careful control to avoid side reactions and ensure safety.

Q2: How can the heat of reaction be quantitatively assessed before scaling up?

A2: Reaction calorimetry is the most effective method to determine the heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise for the synthesis. This data is crucial for safe scale-up and for designing an adequate cooling system.

Q3: What are the key process parameters to control for managing the exotherm?

A3: The three primary parameters to control are:

  • Temperature: Maintain the reaction temperature within a narrow, predetermined range.

  • Rate of Reagent Addition: A slow, controlled addition of the limiting reagent is essential to match the heat generation with the cooling capacity of the reactor.[1]

  • Agitation: Efficient mixing is critical to ensure uniform temperature distribution and prevent the formation of localized hot spots.

Q4: What are the design features of a reactor suitable for large-scale exothermic reactions?

A4: A suitable reactor should have:

  • A high surface area-to-volume ratio for efficient heat transfer.

  • A powerful and reliable agitation system.

  • A high-performance cooling jacket with a suitable heat transfer fluid.

  • Emergency pressure relief systems.

  • Real-time temperature and pressure monitoring.

Q5: What emergency procedures should be in place in case of a thermal runaway?

A5: An emergency plan should include:

  • Immediate cessation of all reagent feeds.

  • Application of maximum cooling.

  • A pre-defined and tested quenching procedure to stop the reaction. This may involve the rapid addition of a cold, inert solvent or a chemical inhibitor.

  • An evacuation plan for all personnel in the vicinity.

Quantitative Data for Similar Exothermic Reactions

While specific calorimetric data for the large-scale synthesis of this compound is not publicly available, the following table provides representative data for analogous exothermic reactions commonly encountered in pharmaceutical synthesis. This data, obtained through reaction calorimetry, is essential for process safety assessment and scale-up.

Parameter Value Significance
Heat of Reaction (ΔHr) -100 to -250 kJ/molIndicates the total amount of heat released per mole of reactant. Higher absolute values signify a more exothermic reaction.
Maximum Heat Flow (qmax) 50 - 150 W/LRepresents the peak rate of heat generation. This value is critical for sizing the reactor's cooling system.
Adiabatic Temperature Rise (ΔTad) 50 - 200 °CThe theoretical temperature increase if all the heat of reaction were contained within the system (no cooling). A high ΔTad indicates a high risk of thermal runaway.
Heat Capacity of Reaction Mixture (Cp) 1.5 - 2.5 J/(g·K)The amount of heat required to raise the temperature of the reaction mixture. This is needed to calculate the adiabatic temperature rise.

Experimental Protocols

Illustrative Protocol for Reaction Calorimetry Study of an Aromatic Amination

  • Objective: To determine the heat of reaction and maximum heat flow for the amination of a sulfonated aromatic compound.

  • Equipment: A reaction calorimeter (e.g., Mettler-Toledo RC1e) with a 1 L jacketed glass reactor, overhead stirrer, temperature probe, and a precision dosing pump.

  • Materials: Sulfonated aromatic precursor, aminating agent, and appropriate solvent.

  • Procedure:

    • Charge the reactor with the sulfonated aromatic precursor and solvent.

    • Establish a stable initial temperature (e.g., 20 °C) by circulating the heat transfer fluid through the reactor jacket.

    • Begin stirring at a constant, efficient rate (e.g., 300 RPM).

    • Start the reaction calorimeter software to monitor and record data.

    • Initiate the controlled addition of the aminating agent via the dosing pump over a predetermined period (e.g., 2 hours).

    • Continuously monitor the reaction temperature and the jacket temperature. The software will calculate the heat flow in real-time.

    • After the addition is complete, maintain the reaction temperature for a specified time to ensure the reaction goes to completion.

    • Analyze the collected data to determine the total heat of reaction, the maximum heat flow, and the adiabatic temperature rise.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Temperature Excursions Start Temperature Excursion Detected (>5°C above setpoint) StopAddition Immediately Stop Reagent Addition Start->StopAddition IncreaseCooling Increase Cooling to Reactor Jacket StopAddition->IncreaseCooling CheckAgitation Verify Agitation (Speed & Function) IncreaseCooling->CheckAgitation TempDecreasing Is Temperature Decreasing? CheckAgitation->TempDecreasing Monitor Continue to Monitor and Investigate Cause TempDecreasing->Monitor Yes EmergencyQuench Execute Emergency Quench Protocol TempDecreasing->EmergencyQuench No Evacuate Evacuate Area EmergencyQuench->Evacuate

Caption: Troubleshooting workflow for managing temperature excursions.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling Reactions of 6-Halosaccharins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 6-halosaccharins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection, reaction optimization, and troubleshooting. The unique electronic properties of the saccharin scaffold present specific challenges and opportunities in C-C and C-N bond formation, which this guide aims to address.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic selection of catalysts and conditions for cross-coupling reactions with 6-halosaccharin substrates.

Q1: How do I choose the best cross-coupling reaction for my desired transformation?

A1: The choice depends on the bond you intend to form:

  • For C-C bonds (Aryl-Aryl or Aryl-Alkyl): The Suzuki-Miyaura coupling is the most common and robust choice, utilizing boronic acids or esters which are generally stable and commercially available.[1][2]

  • For C-N bonds (Arylamines): The Buchwald-Hartwig amination is the premier method for coupling aryl halides with primary or secondary amines.[3][4]

  • For C-C bonds (Aryl-Alkynyl): The Sonogashira coupling is the standard method for reacting aryl halides with terminal alkynes.[5][6]

  • For C-C bonds (Aryl-Alkenyl): The Heck reaction couples aryl halides with alkenes and is known for its excellent stereoselectivity.[7][8]

Q2: How does the halogen on the 6-position of the saccharin (I, Br, or Cl) affect my choice of catalyst?

A2: The reactivity of the C-X bond is critical and follows the general trend: C–I > C–Br > C–OTf > C–Cl.[9] This directly impacts catalyst selection:

  • 6-Iodosaccharin: The C-I bond is the most reactive. Standard palladium catalysts like Pd(PPh₃)₄ often suffice for most coupling reactions.

  • 6-Bromosaccharin: This is a moderately reactive substrate. While standard catalysts may work, more active systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands often provide better yields and faster reaction times.[10]

  • 6-Chlorosaccharin: The C-Cl bond is the least reactive, making oxidative addition the rate-limiting step.[11] Highly active catalyst systems are mandatory. This typically involves palladium precatalysts (like G3 or G4 palladacycles) paired with sterically hindered, electron-donating ligands such as XPhos, SPhos, or RuPhos.[11][12]

Q3: What are the best general-purpose bases and solvents to start with for optimizing reactions with 6-halosaccharins?

A3:

  • Bases: The choice can be empirical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[13][14] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[15] For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[5][16]

  • Solvents: Anhydrous polar aprotic solvents are common starting points. Toluene, dioxane, and THF are widely used.[14][17] DMF can also be effective but has been reported to slow certain reactions.[5] It's important to note that solvent choice can influence selectivity and is a key parameter to screen during optimization.[17][18]

Q4: How does the electron-deficient nature of the saccharin ring affect the coupling reaction?

A4: The electron-withdrawing nature of the sulfonyl group in the saccharin ring makes the 6-halo position more susceptible to oxidative addition to the Pd(0) catalyst.[16] This is generally advantageous for reactivity, especially with less reactive halides like chlorides. However, the nitrogen and oxygen atoms in the saccharin core can potentially coordinate to the palladium center, which may inhibit catalytic activity. The use of bulky ligands can help prevent this unwanted catalyst inhibition by sterically shielding the metal center.[10][16]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the cross-coupling of 6-halosaccharins.

Problem Area 1: Low or No Product Yield

Q: My reaction shows no conversion of the starting material. What are the most common causes of complete failure?

A: Complete reaction failure usually points to a critical flaw in one of the core components:

  • Inactive Catalyst: The active Pd(0) species has not formed or has decomposed. Ensure your palladium source and ligand are fresh and of high quality. For Pd(II) precatalysts, in situ reduction is required.[5][11]

  • Oxygen Contamination: Palladium catalysts, especially the active Pd(0) form, are highly sensitive to oxygen.[11] Ensure all solvents and the reaction vessel have been thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[5]

  • Reagent Purity: Impurities in the starting materials, base, or solvent can poison the catalyst. Use high-purity reagents.[5][19]

  • Inappropriate Base: The base may be too weak, wet, or insoluble in the reaction medium. For challenging couplings (e.g., with chlorides), a stronger base is often necessary.[11]

Q: I'm getting very low yield and have unreacted starting material. How can I improve the conversion?

A: Low conversion suggests the reaction is too slow or has stalled. Consider the following adjustments:

  • Increase Temperature: Less reactive halides (especially chlorides) often require higher temperatures (80-120 °C) to facilitate the oxidative addition step.[11][20]

  • Screen Ligands: The ligand is the most critical parameter for difficult couplings. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand to enhance catalyst activity.[11][12]

  • Change Solvent/Base Combination: The interplay between base and solvent is crucial. For instance, anhydrous couplings using K₃PO₄ may require a controlled amount of water to be effective.[11][21] Screen different combinations to find the optimal system.

Problem Area 2: Catalyst Decomposition & Side Reactions

Q: My reaction mixture turns black, and the reaction stalls. What is happening?

A: The formation of a black precipitate is typically palladium black, which results from the agglomeration and decomposition of the active Pd(0) catalyst.[5] This renders the catalyst inactive.

  • Cause: The most common cause is the presence of oxygen.[5]

  • Solution: Implement rigorous anaerobic techniques. Ensure your inert gas is pure and that all reagents and solvents are properly degassed. Using robust pre-catalysts like the Buchwald G3 or G4 series can also improve catalyst stability.[15]

Q: I am observing significant homocoupling of my alkyne (in Sonogashira) or boronic acid (in Suzuki). How can I minimize this?

A: Homocoupling is a common side reaction, often promoted by oxidative conditions.

  • For Sonogashira (Glaser Coupling): This is highly promoted by oxygen, especially when using a copper co-catalyst.[5] To suppress it, maintain strictly anaerobic conditions. Reducing the amount of the copper(I) co-catalyst or switching to a copper-free protocol can also be effective.[22]

  • For Suzuki: This can occur if the reaction conditions are too oxidative. Thoroughly degassing the reaction mixture is the primary solution.[14]

Q: My 6-halosaccharin starting material is being converted into unsubstituted saccharin (dehalogenation). What causes this?

A: Dehalogenation occurs when the organopalladium intermediate reacts with a proton source instead of the coupling partner.

  • Causes: The primary culprits are protic impurities like water in the solvent or reagents.[16] At higher temperatures, some amine bases or solvents can also act as hydride donors.[16]

  • Solutions: Use anhydrous solvents and dry reagents. Consider switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃, which are less likely to cause this side reaction.[16]

Data Presentation: Recommended Catalyst Systems

The following tables summarize recommended starting conditions for various cross-coupling reactions of 6-halosaccharins based on literature for analogous haloarenes. Optimization will be required for this specific substrate.

Table 1: Suzuki-Miyaura Coupling

Halogen (X) Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
Iodo (I) Pd(PPh₃)₄ (2-5) - K₂CO₃ (2) Toluene/H₂O 80-100
Bromo (Br) Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Toluene 100-110

| Chloro (Cl) | XPhos Pd G3 (1-2) | - | K₃PO₄ (2) | Dioxane | 100-120 |

Table 2: Buchwald-Hartwig Amination

Halogen (X) Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
Iodo/Bromo Pd₂(dba)₃ (1-2) BINAP (3-4) NaOt-Bu (1.2) Toluene 90-110
Bromo (Br) Pd(OAc)₂ (2) Xantphos (4) Cs₂CO₃ (1.5) Dioxane 100-110

| Chloro (Cl) | BrettPhos Pd G3 (2) | - | LHMDS (2) | THF | 65-80 |

Table 3: Sonogashira Coupling

Halogen (X) Pd Source (mol%) Co-catalyst (mol%) Base (equiv) Solvent Temp (°C)
Iodo (I) PdCl₂(PPh₃)₂ (2) CuI (1-2) Et₃N (3) THF 25-50
Bromo (Br) Pd(PPh₃)₄ (5) CuI (2-3) Et₃N (3) DMF 60-80

| Chloro (Cl) | PEPPSI-IPr (2) | CuI (4) | Cs₂CO₃ (2) | Dioxane | 100-120 |

Experimental Protocols

These are generalized procedures and should be adapted and optimized for specific substrates. Always perform reactions under an inert atmosphere (Argon or Nitrogen).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Chlorosaccharin
  • To an oven-dried Schlenk tube, add 6-chlorosaccharin (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9][14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromosaccharin
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add 6-bromosaccharin (1.0 equiv) and degassed solvent (e.g., dioxane).

  • Add the amine coupling partner (1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.[15]

Protocol 3: General Procedure for Sonogashira Coupling of 6-Iodosaccharin
  • To an oven-dried Schlenk tube, add 6-iodosaccharin (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (1-2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 3 equiv).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.[6][14]

Visualizations

Logical Workflows and Decision Making

The following diagrams illustrate key decision-making processes for troubleshooting and catalyst selection in cross-coupling reactions.

Troubleshooting_Workflow start_node start_node check_node check_node action_node action_node result_node result_node fail_node fail_node Start Start: Low/No Yield Inert Check 1: Inert Atmosphere Was it rigorously maintained? Start->Inert Catalyst Check 2: Catalyst Activity Are reagents fresh? Is catalyst active? Inert->Catalyst Yes FixInert Action: Improve Degassing (e.g., Freeze-Pump-Thaw) Inert->FixInert No Reagents Check 3: Reagent Purity Are starting materials & base pure/dry? Catalyst->Reagents Yes FixCatalyst Action: Use Fresh Catalyst /Pre-catalyst Catalyst->FixCatalyst No Conditions Check 4: Reaction Conditions Is Base/Solvent/Temp appropriate? Reagents->Conditions Yes FixReagents Action: Purify/Dry Reagents Reagents->FixReagents No Optimize Action: Screen Ligands, Bases, Solvents & Temperature Conditions->Optimize No Failure Problem Persists: Consult Specialist Literature Conditions->Failure Yes FixInert->Start FixCatalyst->Start FixReagents->Start Success Reaction Successful Optimize->Success Optimize->Failure

Caption: A workflow for troubleshooting failed cross-coupling reactions.

Catalyst_Selection start_node start_node decision_node decision_node result_node result_node Start Select Halogen on Saccharin Iodo 6-Iodosaccharin Start->Iodo I Bromo 6-Bromosaccharin Start->Bromo Br Chloro 6-Chlorosaccharin Start->Chloro Cl Iodo_Cat Standard Catalysts (e.g., Pd(PPh₃)₄) Standard Ligands Iodo->Iodo_Cat Bromo_Cat More Active Catalysts Bulky Phosphines (e.g., SPhos, Xantphos) Bromo->Bromo_Cat Chloro_Cat Highly Active Pre-catalysts Bulky, e⁻-rich Ligands (e.g., XPhos, RuPhos G3/G4) Chloro->Chloro_Cat

Caption: A decision tree for initial catalyst selection based on the halide.

References

Technical Support Center: Residual Metal Removal in 6-Aminosaccharin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing residual metal catalysts from 6-Aminosaccharin reaction workups.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual metals, particularly palladium, critical in the synthesis of this compound and its derivatives?

A1: The removal of residual metals is crucial for several reasons. In medicinal chemistry, palladium is one of the most widely used precious metals for catalyzing key synthetic transformations.[1] However, these metal residues are often toxic and can interfere with subsequent synthetic steps or biological assays.[2][3] Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the maximum allowable amount of residual metals in active pharmaceutical ingredients (APIs).[1] For palladium, the acceptable limit is typically around 10 ppm.[4]

Q2: What are the common sources of metal contamination in this compound reactions?

A2: The primary source of metal contamination is the catalyst used in cross-coupling reactions, which are frequently employed to synthesize derivatives of this compound.[4][5] Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations often utilize palladium catalysts.[2][6][7] Even after purification, products can retain palladium at levels significantly higher than acceptable limits, sometimes in the range of 500-1500 ppm.[4]

Q3: What are the primary strategies for removing residual palladium?

A3: The main strategies involve methods that can be broadly categorized as adsorption, chelation, crystallization, and extraction.[8][9]

  • Adsorption: Utilizes solid supports like activated carbon or functionalized silica to bind the metal, which is then removed by filtration.[6][8]

  • Chelation: Involves adding a scavenging agent that forms a stable complex (chelate) with the metal, which can then be removed by filtration or extraction.[2] Common chelating agents include those with thiol (sulfur-containing) or amine functionalities.[10][11]

  • Crystallization: This purification method can lower the concentration of palladium in the final product, especially when combined with additives that keep the metal dissolved in the mother liquor.[8]

  • Extraction: Liquid-liquid extraction can be used to partition the metal or metal-chelate complex into a separate phase.

Q4: How can I accurately quantify the level of residual palladium in my sample?

A4: The industry-standard methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[8][10][12] These techniques are highly sensitive and provide accurate measurements.[12] Other methods like high-energy polarized-beam energy dispersive X-ray fluorescence have also been developed for this purpose.[1] For high-throughput screening during process development, rapid colorimetric or fluorometric assays can be used to determine relative palladium amounts before final validation with ICP-MS.[8][12][13]

Troubleshooting Guide

Issue 1: High levels of residual palladium (>100 ppm) remain after standard purification (e.g., column chromatography).

  • Possible Cause: The palladium catalyst may form a stable complex with the this compound product, making it soluble and difficult to separate via chromatography alone. The amino group on the saccharin scaffold can act as a ligand for palladium.

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: After chromatographic purification, treat the product solution with a dedicated palladium scavenger.[3] Thiol-functionalized silica (like Si-TMT) or polymer-based scavengers are highly effective.[3][6]

    • Use Activated Carbon: Treatment with activated carbon can effectively adsorb palladium species.[6] This is often performed in combination with a chelating agent.

    • Optimize Crystallization: If the product is crystalline, perform recrystallization in the presence of a chelating agent like N-acetylcysteine or thiourea. These agents bind to the palladium, keeping it in the mother liquor.[8]

Issue 2: Significant loss of this compound product during the metal removal process.

  • Possible Cause: The product may be non-specifically adsorbing to the purification medium, a common issue with materials like activated carbon or even some silica-based scavengers.[10]

  • Suggested Solutions:

    • Screen Different Scavengers: Test a variety of scavengers to find one with low non-specific binding for your specific product.[10]

    • Minimize Adsorbent Quantity: Use the minimum effective amount of the scavenger or activated carbon. Start with a small percentage (e.g., 1-5 wt%) and increase only if necessary.

    • Solvent Selection: The choice of solvent can influence both scavenging efficiency and product loss. Screen different solvents to find an optimal balance.

Issue 3: The chosen scavenger is ineffective, and palladium levels remain high.

  • Possible Cause: The oxidation state and coordination sphere of the palladium species can significantly affect scavenger efficiency. A scavenger that is effective for Pd(0) may not be for Pd(II), or vice-versa.

  • Suggested Solutions:

    • Pre-treatment of the Reaction Mixture: In some cases, adjusting the pH or adding a mild oxidizing or reducing agent before scavenging can convert the palladium to a form that is more easily captured.

    • Use a Combination Approach (Binary System): A highly effective strategy involves using a chelating agent in solution combined with a solid adsorbent like activated carbon or silica gel.[6] The chelator first binds the palladium in solution, and the resulting complex is then adsorbed onto the solid support, which is removed by filtration.[6]

    • Increase Temperature and Time: Increasing the temperature and contact time during the scavenging step can improve efficiency, but this must be balanced against potential product degradation.

Data Presentation: Scavenger Performance Comparison

The following table summarizes the performance of various palladium removal techniques reported in the literature.

Method/ScavengerInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyNotes
Polymer-bound Ethylenediamines + Salt Formation2000–3000< 10>99.5%Two-step process: scavenging followed by crystallization.[2]
Polychelated Resin (PCR-B2)328498.8%Used in recirculation mode for a Negishi coupling product.[6]
Si-TMT (Silica-supported Trimercaptotriazine)>100 (post-chromatography)< 100>90% (from crude)Effective as a final polishing step after column chromatography.[3][6]
Binary System: Chelating Agent + Activated CarbonHigh (unspecified)< 10HighA synergistic approach where the chelate is adsorbed.[6]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., Si-TMT)

  • Dissolve Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane).

  • Add Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used in the reaction.[10]

  • Stir Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40–50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter the Mixture: Filter the mixture through a pad of celite or a suitable filter paper to completely remove the scavenger resin. Wash the resin and filter pad with a fresh portion of the solvent.

  • Concentrate and Analyze: Combine the filtrate and washes, and concentrate under reduced pressure. Analyze a small sample for residual palladium content using ICP-MS.[10]

Protocol 2: Palladium Removal Using Activated Carbon

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5–10 wt% relative to the crude product) to the solution.[10]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating for 1 to 18 hours.[10]

  • Filter through Celite: It is crucial to filter the mixture through a sufficiently thick pad of Celite to remove the fine carbon particles.[10] Inadequate filtration can lead to carbon contamination in the final product.

  • Concentrate and Analyze: Concentrate the filtrate and analyze for residual palladium.

Visualizations

G cluster_purification Purification Strategies Crude Crude this compound Reaction Mixture (High Pd Content) Workup Initial Aqueous Workup & Solvent Extraction Crude->Workup Organic Organic Layer (Product + Pd) Workup->Organic Scavenge Scavenging Organic->Scavenge Add Scavenger (e.g., Si-TMT) Carbon Activated Carbon Organic->Carbon Add Carbon +/- Chelator Crystallize Crystallization Organic->Crystallize Add Anti-Solvent +/- Chelator Filtration Filtration Scavenge->Filtration Carbon->Filtration MotherLiquor Mother Liquor (Pd Removed) Crystallize->MotherLiquor Final Purified this compound (<10 ppm Pd) Crystallize->Final Filtration->Final

Caption: Workflow for removing residual palladium from this compound reactions.

G cluster_process start Start: Product Solution with Dissolved Pd step1 1. Liquid chelator ( ) is added to the solution. start->step1 step2 2. Chelator binds to Pd, forming a soluble complex ( -Pd). step1->step2 Chelation step3 3. Solid adsorbent (e.g., Carbon) is added to the mixture. step2->step3 step4 4. The soluble complex adsorbs onto the solid support. step3->step4 Adsorption step5 5. Filtration removes the solid support with the bound palladium. step4->step5 end End: Purified Solution (Low Pd Content) step5->end Purification

Caption: Logical flow of a binary scavenging system for palladium removal.

References

Validation & Comparative

Unraveling the Isomeric Riddle: A Comparative Guide to the Biological Activity of 5-Aminosaccharin and 6-Aminosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

A conspicuous gap in the scientific literature surrounds the direct comparative biological activities of 5-aminosaccharin and 6-aminosaccharin. While saccharin and its derivatives are subjects of extensive research in medicinal chemistry, these two primary amine isomers remain largely uncharacterized in head-to-head studies. This guide synthesizes the available information, highlights the current knowledge deficit, and provides a framework for future investigation into the nuanced biological roles of these compounds.

The position of the amino group on the saccharin backbone is predicted to significantly influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities. These factors are critical determinants of a compound's interaction with biological targets such as enzymes and receptors. The lack of direct comparative data for 5-aminosaccharin and this compound presents a compelling case for further research to unlock their therapeutic potential.

Summary of Known Biological Data

Biological Target/Activity5-AminosaccharinThis compoundSource
Mutagenicity NegativeNegative[1]

This table underscores the critical need for further research, as mutagenicity is the only biological parameter for which direct comparative data for both isomers was found in the public domain.

Inferred Biological Potential and Structure-Activity Relationships

While direct data is scarce, the broader field of saccharin chemistry allows for inferences about the potential biological activities of these isomers. The saccharin scaffold has been utilized to develop a wide array of biologically active molecules, including analgesic, anti-inflammatory, antimicrobial, and anticancer agents. The position of substituents on the benzene ring of the saccharin molecule is known to be a key determinant of biological activity.

The amino group in both 5-aminosaccharin and this compound serves as a versatile chemical handle for the synthesis of more complex derivatives. For instance, this compound has been used as a precursor for the synthesis of novel saccharin derivatives with potential applications in drug discovery.

Experimental Protocols

To address the current knowledge gap, the following experimental protocols are proposed for a comprehensive comparative analysis of 5-aminosaccharin and this compound.

Enzyme Inhibition Assays

A crucial area of investigation for saccharin derivatives is their potential as enzyme inhibitors. A comparative screening of 5-aminosaccharin and this compound against a panel of relevant enzymes would provide valuable data.

Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII) are pre-incubated with varying concentrations of 5-aminosaccharin and this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 4-nitrophenyl acetate (NPA).

  • Data Acquisition: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

  • Data Analysis: The initial reaction rates are calculated, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity Assays

The saccharin scaffold has been explored for its antimicrobial properties. A direct comparison of the two isomers is warranted.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured to the mid-logarithmic phase.

  • Compound Preparation: Serial dilutions of 5-aminosaccharin and this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assays

Given the interest in saccharin derivatives as potential anticancer agents, evaluating the cytotoxicity of these isomers against cancer cell lines is a logical step.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 5-aminosaccharin and this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and GI50 values (the concentration required to inhibit cell growth by 50%) are calculated.

Experimental and Logical Workflows

To systematically investigate the biological activities of 5-aminosaccharin and this compound, a logical workflow is essential.

G cluster_0 Initial Screening cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison cluster_3 Further Investigation A 5-Aminosaccharin C Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) A->C D Antimicrobial Assays (e.g., MIC Determination) A->D E Anticancer Assays (e.g., MTT Assay) A->E B This compound B->C B->D B->E F Determine IC50 / MIC / GI50 Values C->F D->F E->F G Comparative Analysis of Potency and Selectivity F->G H Mechanism of Action Studies G->H I Structure-Activity Relationship (SAR) Analysis G->I

Figure 1. A proposed experimental workflow for the comparative biological evaluation of 5-aminosaccharin and this compound.

Potential Signaling Pathways

The saccharin scaffold has been implicated in various signaling pathways, primarily through the inhibition of key enzymes. Should 5-aminosaccharin or this compound demonstrate significant biological activity, investigating their impact on relevant signaling pathways would be a critical next step. For example, inhibition of carbonic anhydrases can affect pH regulation, which is crucial in cancer cell survival and proliferation.

G cluster_0 Hypothesized Pathway A Aminosaccharin Isomer B Carbonic Anhydrase IX/XII A->B Inhibition C Extracellular Acidosis B->C Decreased D Intracellular Alkalinization B->D Decreased E Cancer Cell Proliferation & Survival C->E Inhibition D->E Inhibition

Figure 2. A hypothetical signaling pathway illustrating the potential downstream effects of carbonic anhydrase inhibition by an aminosaccharin isomer in cancer cells.

References

validating the efficacy of 6-Aminosaccharin-based carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of saccharin-based carbonic anhydrase (CA) inhibitors, with a focus on 6-sulfamoyl-saccharin as a representative compound, against other clinically relevant CA inhibitors. Due to the limited availability of public data on 6-aminosaccharin, this document utilizes data for the structurally similar 6-sulfamoyl-saccharin to provide insights into the potential of this class of compounds. The information is presented to aid in the evaluation and potential development of novel CA inhibitors.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Several CA isoforms are established therapeutic targets for a range of diseases. Inhibition of specific isoforms is a key strategy in the treatment of glaucoma (CA II), epilepsy, and certain types of cancer (CA IX and XII).[2][3] The development of isoform-selective inhibitors is a major goal in medicinal chemistry to minimize off-target effects.[4]

The sulfonamide group is a well-established zinc-binding group (ZBG) utilized in the majority of clinically used CA inhibitors, including acetazolamide, dorzolamide, and brinzolamide.[2] Saccharin, a cyclic secondary sulfonamide, and its derivatives have emerged as a promising scaffold for the design of novel CA inhibitors, with some demonstrating significant potency and selectivity for tumor-associated isoforms.[1][5]

Comparative Efficacy of Carbonic Anhydrase Inhibitors

The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher inhibitory potency.

The following table summarizes the Kᵢ values for 6-sulfamoyl-saccharin and standard CA inhibitors against four key human (h) CA isoforms: hCA I, hCA II, hCA IX, and hCA XII.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
6-Sulfamoyl-saccharin >1000018.028.04.5
Acetazolamide (AAZ) 25012255.7
Dorzolamide 300094851
Brinzolamide 38003.2416.2

Note: Data for 6-sulfamoyl-saccharin is used as a proxy for this compound-based inhibitors. The Kᵢ values for standard inhibitors are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols for Determining Inhibitor Efficacy

The determination of the inhibitory activity of compounds against carbonic anhydrase is crucial for drug development. Two common methods are the stopped-flow CO₂ hydration assay and the p-nitrophenylacetate (p-NPA) esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the direct physiological reaction of CO₂ hydration catalyzed by carbonic anhydrase.[6][7]

Principle: The assay measures the rate of pH change resulting from the formation of a proton during the hydration of CO₂. The enzyme and inhibitor are pre-incubated, and the reaction is initiated by rapidly mixing this solution with a CO₂-saturated solution in a stopped-flow instrument. The change in absorbance of a pH indicator is monitored over time.

Detailed Protocol:

  • Reagent Preparation:

    • Buffer: A non-inhibitory buffer such as Tris or HEPES is used, typically at a concentration of 20 mM and a specific pH (e.g., pH 7.5).

    • Enzyme Solution: A stock solution of the purified recombinant human CA isoform is prepared in the assay buffer. The final enzyme concentration in the assay is typically in the low nanomolar range (e.g., 8-15 nM).[8]

    • Inhibitor Solutions: A series of dilutions of the test compound are prepared in the assay buffer.

    • CO₂ Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.

    • pH Indicator: A pH-sensitive indicator, such as phenol red, is added to the buffer solution.

  • Instrumentation: A stopped-flow spectrophotometer is required for this assay.

  • Procedure:

    • Equal volumes of the enzyme/inhibitor solution and the CO₂-saturated solution are rapidly mixed in the stopped-flow apparatus.

    • The change in absorbance of the pH indicator is monitored at a specific wavelength over a short period (milliseconds to seconds).

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

p-Nitrophenylacetate (p-NPA) Esterase Activity Assay

This is a colorimetric assay that is simpler to perform and more amenable to high-throughput screening than the stopped-flow method.[9][10]

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenylacetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 400-405 nm. The presence of an inhibitor reduces the rate of this reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: A buffer such as Tris-HCl (e.g., 50 mM, pH 7.5) is used.

    • Enzyme Solution: A stock solution of the CA isoform is prepared in the assay buffer.

    • Substrate Solution: A stock solution of p-nitrophenylacetate (p-NPA) is prepared in a water-miscible organic solvent like acetonitrile or DMSO.

    • Inhibitor Solutions: Serial dilutions of the test compounds are prepared.

  • Procedure:

    • In a 96-well plate, add the assay buffer, inhibitor solution (or vehicle for control), and enzyme solution.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in a microplate reader in kinetic mode at regular intervals for a set duration (e.g., 10-30 minutes).

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of carbonic anhydrase and the methods used to study its inhibitors.

Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell CO2_ext Extracellular CO2 CAIX CA IX (transmembrane) CO2_ext->CAIX hydration H2O_ext H2O H2O_ext->CAIX H_ext H+ Proliferation Cell Proliferation & Invasion H_ext->Proliferation promotes HCO3_ext HCO3- CAIX->H_ext CAIX->HCO3_ext CO2_int Intracellular CO2 (from metabolism) HCO3_int HCO3- CO2_int->HCO3_int intracellular CA H2O_int H2O H2O_int->HCO3_int H_int H+ Inhibitor This compound-based Inhibitor Inhibitor->CAIX inhibits

Caption: Signaling pathway of CA IX in the tumor microenvironment.

Experimental_Workflow cluster_StoppedFlow Stopped-Flow CO2 Hydration Assay cluster_pNPA p-NPA Esterase Assay A1 Prepare Reagents: Buffer, Enzyme, Inhibitor, CO2 soln. A2 Pre-incubate Enzyme & Inhibitor A1->A2 A3 Rapid Mixing in Stopped-Flow Apparatus A2->A3 A4 Monitor Absorbance Change of pH Indicator A3->A4 A5 Calculate Initial Reaction Rate A4->A5 A6 Determine Ki A5->A6 B1 Prepare Reagents: Buffer, Enzyme, Inhibitor, p-NPA B2 Dispense into 96-well Plate B1->B2 B3 Pre-incubate Enzyme & Inhibitor B2->B3 B4 Add p-NPA to Initiate Reaction B3->B4 B5 Kinetic Measurement of Absorbance at 400nm B4->B5 B6 Calculate Reaction Rate & % Inhibition B5->B6 B7 Determine IC50 and calculate Ki B6->B7

Caption: Experimental workflows for CA inhibition assays.

Conclusion

Saccharin-based compounds, exemplified by 6-sulfamoyl-saccharin, represent a promising class of carbonic anhydrase inhibitors. The data suggests that derivatives of this scaffold can exhibit potent and selective inhibition of clinically relevant CA isoforms, particularly the tumor-associated CA XII. Further investigation into the structure-activity relationship of this compound derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible evaluation of novel CA inhibitors, facilitating the discovery of new therapeutic agents.

References

Comparative Analysis of 6-Aminosaccharin Fluorescent Probes with Commercial Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in experimental design. An ideal probe should offer high sensitivity, specificity, and photostability to ensure reliable and reproducible data. This guide provides a comparative analysis of emerging 6-Aminosaccharin-based fluorescent probes against well-established commercial dyes such as fluorescein, rhodamine, and cyanine derivatives. The information presented aims to assist researchers in making informed decisions for their specific applications.

While comprehensive, direct comparative studies on the photophysical properties of this compound fluorescent probes are still emerging in the scientific literature, this guide synthesizes the currently available data and provides a framework for their evaluation against commercial standards.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is often a trade-off between various photophysical parameters. The following table summarizes key performance indicators for a representative 6-amino-2,2'-bipyridine-based probe (a related scaffold to this compound for which data is available) and common commercial dyes. It is important to note that the properties of commercial dyes can vary significantly based on their specific derivatives.

Property6-Amino-2,2'-bipyridine-based Probe (for Zn2+)Fluorescein (FITC)Rhodamine BCyanine (Cy5)
Excitation Max (λex) ~359 nm~495 nm~555 nm~649 nm
Emission Max (λem) ~505 nm~519 nm~580 nm~670 nm
Molar Extinction Coefficient (ε) Data not readily available~80,000 M⁻¹cm⁻¹~110,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Data not readily available~0.9~0.7~0.28
Photostability Data not readily availableLowModerate to HighHigh
pH Sensitivity Dependent on specific probe designHighLowLow
Solubility Dependent on specific probe designWater-solubleGenerally water-solubleVaries, can be water-soluble

Experimental Protocols

To facilitate the independent evaluation and comparison of this compound probes with commercial dyes, the following are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the fluorescent probe and dissolve it in a suitable solvent (e.g., DMSO, ethanol, or water) to create a concentrated stock solution of known concentration (e.g., 1 mM).

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions in the desired experimental buffer (e.g., PBS) to obtain a range of concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM).

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the probe's maximum absorption wavelength (λmax). Use the experimental buffer as a blank.

  • Plot the data: Plot absorbance as a function of concentration.

  • Calculate ε: According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the linear portion of the curve (where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm). The units for ε are M⁻¹cm⁻¹.

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.

Protocol:

  • Select a reference standard: Choose a fluorescent standard with a known quantum yield that has absorption and emission spectra overlapping with the test probe (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting probes, fluorescein in 0.1 M NaOH for green-emitting probes, or rhodamine 6G in ethanol for orange-emitting probes).

  • Prepare solutions: Prepare solutions of both the test probe and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of both the test probe and the reference standard at the chosen excitation wavelength.

  • Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectra of both the test probe and the reference standard, exciting both at the same wavelength.

  • Calculate integrated fluorescence intensity: Calculate the area under the emission curve for both the test probe and the reference standard.

  • Calculate Quantum Yield: The quantum yield of the test probe (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 'sample' refers to the test probe and 'std' refers to the reference standard.

Evaluation of Photostability

Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.

Protocol:

  • Prepare sample: Prepare a solution of the fluorescent probe in the desired buffer and place it in a suitable imaging chamber or cuvette.

  • Acquire initial fluorescence: Using a fluorescence microscope or a spectrofluorometer, measure the initial fluorescence intensity of the sample under defined illumination conditions (e.g., specific excitation wavelength, light intensity, and exposure time).

  • Continuous illumination: Continuously expose the sample to the excitation light for an extended period.

  • Monitor fluorescence decay: Record the fluorescence intensity at regular intervals during the continuous illumination.

  • Plot data: Plot the normalized fluorescence intensity as a function of time.

  • Determine photobleaching half-life: The photostability can be quantified by determining the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the photobleaching half-life).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for evaluating fluorescent probes and a conceptual signaling pathway for a "turn-on" fluorescent probe.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_application Application & Comparison Synthesis Synthesis of This compound Probe Purification Purification & Purity Analysis Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Abs_Em Absorbance & Emission Spectra Structure->Abs_Em Quantum_Yield Quantum Yield Determination Abs_Em->Quantum_Yield Molar_Extinction Molar Extinction Coefficient Abs_Em->Molar_Extinction Photostability Photostability Assay Abs_Em->Photostability Cell_Culture Cell Culture & Staining Photostability->Cell_Culture Imaging Fluorescence Imaging Cell_Culture->Imaging Comparison Comparison with Commercial Dyes Imaging->Comparison Data_Analysis Data Analysis Comparison->Data_Analysis

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel fluorescent probe.

Turn_On_Probe_Mechanism Probe_Off This compound Probe (Non-fluorescent) Probe_Analyte_Complex Probe-Analyte Complex Probe_Off->Probe_Analyte_Complex Binding/ Reaction Analyte Target Analyte (e.g., enzyme, metal ion) Analyte->Probe_Analyte_Complex Fluorescence_On Fluorescence Signal (Turn-On) Probe_Analyte_Complex->Fluorescence_On Conformational Change/ Chemical Reaction

Caption: Conceptual signaling pathway for a "turn-on" this compound fluorescent probe.

Conclusion

This compound-based fluorescent probes represent a promising area of research with the potential to offer novel tools for biological imaging and sensing. However, a comprehensive understanding of their photophysical properties and direct, rigorous comparisons with established commercial dyes are necessary to fully ascertain their advantages and limitations. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct such evaluations. As more data becomes available, the scientific community will be better positioned to harness the full potential of this emerging class of fluorophores.

Assessing the Selectivity of 6-Aminosaccharin Derivatives for Different Enzyme Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective enzyme inhibitors is a cornerstone of modern drug development. Isoform-selective inhibitors can offer improved therapeutic efficacy and reduced off-target effects. 6-Aminosaccharin, a derivative of the well-known artificial sweetener saccharin, has emerged as a versatile scaffold for designing potent inhibitors of various enzymes, most notably the carbonic anhydrases (CAs). This guide provides a comparative analysis of the selectivity of this compound derivatives against different enzyme isoforms, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of various this compound and related saccharin derivatives have been predominantly evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The following tables summarize the available quantitative data, presenting dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) to facilitate a direct comparison of potency and selectivity.

Table 1: Dissociation Constants (Kd) of Saccharin Sulfonamide Derivatives for hCA Isoforms

CompoundhCA I (nM)hCA II (nM)hCA VII (nM)hCA XII (nM)hCA XIII (nM)
Saccharin >10,000,0002,900,0001,000,0005,900,0002,000,000
Compound 2 3,000---200
Compound 4 0.33--25-

Data obtained from fluorescent thermal shift assay (FTSA)[1]. A lower Kd value indicates a stronger binding affinity.

Table 2: Inhibition Constants (Ki) of Open Saccharin-Based Secondary Sulfonamides for hCA Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Derivative A >10,000>10,000204.3
Derivative B >10,000>10,000298432

These compounds were shown to be inactive against the cytosolic off-target isoforms hCA I and II, while potently inhibiting the cancer-related isoforms hCA IX and XII.

Table 3: IC50 Values of 6-Substituted Saccharin Derivatives for hCA Isoforms

CompoundhCA I (IC50, µM)hCA II (IC50, µM)
6-(p-tolylthiourenyl) saccharin 13.67-
6-(m-methoxyphenylurenyl) saccharin -6.54

These results indicate that substitutions at the 6-position of the saccharin ring can modulate inhibitory activity and isoform selectivity.

It is important to note that while the primary focus of research has been on carbonic anhydrases, the broader selectivity profile of this compound derivatives against other enzyme families, such as proteases, kinases, and phosphatases, remains largely unexplored in the public domain.

Experimental Protocols

The determination of inhibitory potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for two common assays used in the characterization of carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay for Ki Determination

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Test inhibitor (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO).

  • CO₂-saturated water.

  • Assay buffer (e.g., 20 mM HEPES or TRIS, pH 7.5).

  • pH indicator (e.g., Phenol Red).

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified hCA isoform in the assay buffer. Prepare a series of dilutions of the this compound derivative.

  • Pre-incubation: Mix the enzyme solution with the inhibitor solution (or solvent control) and incubate at a controlled temperature (e.g., 25°C) for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid. The initial rate of the reaction is determined from the linear phase of the progress curve.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where IC50 is the inhibitor concentration causing 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis-Menten constant.

Fluorescent Thermal Shift Assay (FTSA) for Kd Determination

FTSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein upon ligand binding.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms.

  • Test inhibitor (this compound derivative).

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

Procedure:

  • Preparation of Reaction Mixture: In each well of a 96- or 384-well PCR plate, mix the purified hCA isoform, the fluorescent dye, and the assay buffer.

  • Addition of Inhibitor: Add the this compound derivative at various concentrations to the wells. Include a solvent control (e.g., DMSO).

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and apply a thermal ramp, typically from 25°C to 95°C, with a defined ramp rate (e.g., 1°C/minute).

  • Fluorescence Monitoring: Monitor the fluorescence intensity in each well as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve for each sample. The midpoint of the unfolding transition is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of the inhibitor compared to the control is used to calculate the dissociation constant (Kd).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of this compound derivatives.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Mechanism of Action A Library of this compound Derivatives B Single-Concentration Screening against Primary Target (e.g., hCA IX) A->B C Identify Initial Hits B->C D Generate Dose-Response Curves C->D E Determine IC50/Ki for Primary Target D->E F Screen Hits against a Panel of Related Isoforms (e.g., hCA I, II, XII) E->F G Determine IC50/Ki for Off-Target Isoforms F->G H Calculate Selectivity Index (e.g., IC50(hCA I) / IC50(hCA IX)) G->H I Kinetic Studies (e.g., Lineweaver-Burk Plot) H->I J Determine Inhibition Type (Competitive, Non-competitive, etc.) I->J

Experimental workflow for inhibitor selectivity profiling.

This guide provides a foundational understanding of the selectivity of this compound derivatives, with a strong focus on the well-studied carbonic anhydrase family. Further research is warranted to explore the inhibitory potential of this versatile scaffold against a wider array of enzyme targets, which could unlock new therapeutic opportunities.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Aminosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. 6-Aminosaccharin, a potential process-related impurity or degradation product of the artificial sweetener saccharin, requires precise analytical monitoring to ensure the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of the principal analytical techniques suitable for the quantification of this compound, supported by representative experimental data and detailed methodologies. The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most established and reliable methods for the quantification of trace-level organic impurities like this compound. Each technique offers distinct advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique widely employed for the analysis of non-volatile and thermally labile compounds. When coupled with a UV or Diode Array Detector (DAD), it provides excellent quantitative performance for compounds with a suitable chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility. GC-MS offers high sensitivity and specificity, with the mass spectrometer providing definitive identification of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for the analysis of trace-level impurities in complex matrices, offering exceptional limits of detection and quantification.

The following table summarizes the performance of representative validated analytical methods for impurities similar in nature to this compound, providing a basis for comparison.

ParameterHPLC with UV/DADGC-MSLC-MS/MS
Analyte 4-Aminophenol in ParacetamolN-Nitrosodimethylamine (NDMA) in MetforminGenotoxic Impurities in an API
Linearity Range 0.16 - 1.20 µg/mL0.25 - 50.0 ng/mL0.14 - 2.88 µg/mL
Correlation Coefficient (R²) > 0.9990.9998> 0.99
Accuracy (% Recovery) 98.0 - 102.0%98.62%96.82 - 104.42%
Precision (RSD%) < 2.0%4.31%< 5.0%
Limit of Detection (LOD) Not explicitly stated0.06 ng/mL0.0719 µg/mL
Limit of Quantification (LOQ) 0.16 µg/mL0.21 ng/mL0.1438 µg/mL

Experimental Protocols

Detailed methodologies for the validation of analytical methods are crucial for reproducibility and for meeting regulatory requirements. Below are representative protocols for each of the discussed techniques, which can be adapted for the quantification of this compound.

Representative HPLC-UV Method for an Amine Impurity

This protocol is based on a validated method for the quantification of 4-aminophenol in paracetamol.[1][2]

1. Chromatographic Conditions:

  • Column: Zorbax SB-Aq (50 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: Gradient elution with a solution of 1.1 g/L sodium octanesulfonate (pH 3.2) and methanol.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Detection: Diode Array Detector (DAD) at 225 nm[1]

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase and dilute to achieve a concentration within the linear range.

  • Sample Solution: Accurately weigh and dissolve the drug substance in the mobile phase to a known concentration.

3. Validation Parameters:

  • Specificity: Assessed by analyzing a placebo solution, a standard solution, and a sample solution to ensure no interference at the analyte's retention time.[1]

  • Linearity: Determined by analyzing a minimum of five concentrations across the intended range.[1]

  • Accuracy: Evaluated by the recovery of the analyte spiked into a placebo matrix at three different concentration levels.[1]

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts and equipment).[1]

  • LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Representative GC-MS Method for a Volatile Impurity (requiring no derivatization)

This protocol is based on a validated method for the quantification of N-nitrosodimethylamine (NDMA) in metformin.[3][4][5]

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: Agilent VF-WAXms capillary column (30 m × 0.25 mm, 0.25 µm)[5]

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimized for the separation of the target analyte.

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Triple Quadrupole

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)[5]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., dichloromethane) and perform serial dilutions.

  • Sample Preparation: Extract the analyte from the drug substance using a suitable solvent. For metformin, a common method involves dissolving the sample in water and extracting with dichloromethane.[2]

3. Validation Parameters:

  • Specificity: Confirmed by the absence of interfering peaks at the retention time and m/z transitions of the analyte in a blank sample.[5]

  • Linearity: Established by analyzing a series of calibration standards over the desired concentration range.[5]

  • Accuracy: Determined by spiking the analyte into a sample matrix at different concentration levels and calculating the percent recovery.[5]

  • Precision: Evaluated by analyzing replicate samples on the same day (repeatability) and on different days (intermediate precision).[5]

  • LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[5]

Representative LC-MS/MS Method for a Genotoxic Impurity

This protocol is based on a validated method for the quantification of a potential genotoxic impurity in an active pharmaceutical ingredient.[6][7][8]

1. Liquid Chromatography and Mass Spectrometry Conditions:

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., Kromasil-C8, 150 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[6]

  • Flow Rate: Typically in the range of 0.5 - 1.2 mL/min.[6][7]

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

  • Mass Analyzer: Triple Quadrupole

  • Detection Mode: Multiple Reaction Monitoring (MRM)

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the impurity standard in a suitable diluent and dilute to the required concentrations for the calibration curve.

  • Sample Solution: Dissolve the API in a suitable diluent to a specified concentration.

3. Validation Parameters:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time and MRM transitions of the analyte in a blank and a sample solution without the impurity.[6]

  • Linearity: Assessed by constructing a calibration curve with at least five concentration levels.[6]

  • Accuracy: Determined by the recovery of the impurity spiked into the API sample at multiple levels.[6]

  • Precision: Evaluated through the analysis of multiple preparations of the sample at the target concentration.[6]

  • LOD & LOQ: Established based on the signal-to-noise ratio of injections at low concentrations.[6]

Visualizing the Analytical Method Validation Workflow

A systematic approach is essential for the successful validation of an analytical method. The following diagram illustrates a typical workflow for validating a method for the quantification of an impurity.

G start Method Development & Optimization protocol Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability data_analysis Data Analysis & Comparison with Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis pass Method Validated data_analysis->pass Pass fail Method Optimization Required data_analysis->fail Fail report Validation Report pass->report fail->start

Caption: A generalized workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the analysis. HPLC with UV/DAD offers a robust and widely available solution for routine quality control. GC-MS, although requiring derivatization for a non-volatile analyte like this compound, provides high specificity and sensitivity. For the most demanding applications requiring ultra-trace level quantification, LC-MS/MS stands out as the most powerful technique due to its exceptional sensitivity and selectivity.

Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the results, ultimately contributing to the safety and quality of the final pharmaceutical product. This guide provides the foundational information for researchers and scientists to select and develop a suitable validated analytical method for the quantification of this compound.

References

A Comparative Guide to the Synthetic Routes of Aminosaccharin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes to various isomers of aminosaccharin, a key scaffold in medicinal chemistry. Understanding the synthetic accessibility of each isomer is crucial for the development of novel therapeutics and chemical probes. This document outlines the prevalent synthetic strategies for 4-aminosaccharin, 5-aminosaccharin, 6-aminosaccharin, and 7-aminosaccharin, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of different aminosaccharin isomers. The routes presented are the most commonly cited in the literature, typically involving the nitration of a suitable precursor followed by reduction.

IsomerStarting MaterialKey IntermediateOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
4-Aminosaccharin 2-Methyl-3-nitroaniline4-Nitrosaccharin~30-40%>95%Relatively straightforward nitration.Lower yields due to potential side reactions.
5-Aminosaccharin 3-Methylaniline (m-Toluidine)5-Nitrosaccharin~25-35%>95%Utilizes a readily available starting material.Formation of multiple isomers during nitration can complicate purification.
This compound 4-Methylaniline (p-Toluidine)6-Nitrosaccharin~40-50%>98%Generally the most established and highest yielding route.Requires careful control of reaction conditions to ensure regioselectivity.
7-Aminosaccharin 2-Methylaniline (o-Toluidine)7-Nitrosaccharin~20-30%>95%Provides access to a less common isomer.Steric hindrance can lead to lower yields in the initial steps.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the general synthetic workflows for obtaining the different aminosaccharin isomers.

cluster_4 4-Aminosaccharin Synthesis 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline 4-Nitrosaccharin 4-Nitrosaccharin 2-Methyl-3-nitroaniline->4-Nitrosaccharin Multi-step 4-Aminosaccharin 4-Aminosaccharin 4-Nitrosaccharin->4-Aminosaccharin Reduction

Fig. 1: Synthetic pathway to 4-aminosaccharin.

cluster_5 5-Aminosaccharin Synthesis 3-Methylaniline 3-Methylaniline 5-Nitrosaccharin 5-Nitrosaccharin 3-Methylaniline->5-Nitrosaccharin Multi-step 5-Aminosaccharin 5-Aminosaccharin 5-Nitrosaccharin->5-Aminosaccharin Reduction

Fig. 2: Synthetic pathway to 5-aminosaccharin.

cluster_6 This compound Synthesis 4-Methylaniline 4-Methylaniline 6-Nitrosaccharin 6-Nitrosaccharin 4-Methylaniline->6-Nitrosaccharin Multi-step This compound This compound 6-Nitrosaccharin->this compound Reduction

Fig. 3: Synthetic pathway to this compound.

cluster_7 7-Aminosaccharin Synthesis 2-Methylaniline 2-Methylaniline 7-Nitrosaccharin 7-Nitrosaccharin 2-Methylaniline->7-Nitrosaccharin Multi-step 7-Aminosaccharin 7-Aminosaccharin 7-Nitrosaccharin->7-Aminosaccharin Reduction

Fig. 4: Synthetic pathway to 7-aminosaccharin.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of aminosaccharin isomers. Specific details may vary based on the literature source.

Synthesis of 6-Nitrosaccharin from p-Toluenesulfonamide

This procedure outlines the key steps for the synthesis of the 6-nitro intermediate, a common precursor to this compound.

a) Chlorosulfonation of p-Nitrotoluene:

  • p-Nitrotoluene is reacted with chlorosulfonic acid at a controlled temperature (typically 0-5 °C) to introduce a chlorosulfonyl group ortho to the methyl group.

  • The reaction mixture is then carefully quenched with ice water to precipitate the product, 2-methyl-5-nitrobenzenesulfonyl chloride.

b) Amidation:

  • The resulting sulfonyl chloride is treated with aqueous ammonia to form 2-methyl-5-nitrobenzenesulfonamide.

c) Oxidation:

  • The methyl group of the sulfonamide is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate or chromic acid in a sulfuric acid medium. This step yields 2-sulfamoyl-4-nitrobenzoic acid.

d) Cyclization:

  • The carboxylic acid is then cyclized to 6-nitrosaccharin by heating, often in the presence of a dehydrating agent.

General Procedure for the Reduction of Nitrosaccharins to Aminosaccharins

This protocol is applicable to the reduction of all nitrosaccharin isomers to their corresponding amino derivatives.

  • The nitrosaccharin isomer is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent is added to the solution. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using a palladium catalyst.

  • The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by neutralizing the acid (if used), filtering off any solids, and extracting the product into an organic solvent.

  • The crude aminosaccharin is then purified by recrystallization or column chromatography.

Synthesis of 4-Aminosaccharin

The synthesis of 4-aminosaccharin typically starts from 3-nitrotoluene.

  • Chlorosulfonation: 3-Nitrotoluene is treated with chlorosulfonic acid to yield 3-nitro-2-toluenesulfonyl chloride.

  • Amidation: The sulfonyl chloride is then reacted with ammonia to give 3-nitro-2-toluenesulfonamide.

  • Oxidation: The methyl group is oxidized to a carboxylic acid, for instance using potassium permanganate.

  • Cyclization: The resulting 2-sulfamoyl-6-nitrobenzoic acid is cyclized to 4-nitrosaccharin.

  • Reduction: The 4-nitrosaccharin is then reduced to 4-aminosaccharin using one of the general methods described above.

Synthesis of 5- and 7-Aminosaccharin

The syntheses of 5- and 7-aminosaccharin are less commonly reported in the literature, and they are often identified as impurities in the industrial production of saccharin. Their targeted synthesis can be challenging due to the formation of isomeric mixtures during the initial nitration or sulfonation steps. However, they can be prepared by following similar multi-step sequences starting from the appropriate toluidine or nitrotoluene precursors. The key challenge lies in the selective introduction of functional groups at the desired positions and the separation of the resulting isomers.

Disclaimer: These protocols are intended for informational purposes only and should be carried out by qualified professionals in a laboratory setting with appropriate safety precautions. Reaction conditions and yields may vary.

cross-validation of results from 6-Aminosaccharin-based assays in different labs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to ensure the reproducibility and reliability of assay results across different laboratories, with a focus on saccharin-based compounds.

In drug discovery and development, the ability to obtain consistent and reproducible results from bioanalytical assays across different laboratories is paramount.[1][2] This guide provides a framework for the cross-validation of such assays, using a hypothetical 6-Aminosaccharin-based compound as an example. It outlines key considerations, experimental protocols, and data analysis strategies to ensure that data generated from multiple sites can be reliably compared.

Data Presentation: Inter-Laboratory Comparison of IC50 Values

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for a this compound derivative (Compound-S) tested in three different laboratories. This data illustrates the expected level of variability and the importance of standardized protocols.

LaboratoryAssay TypeCell LineIC50 (µM)Standard Deviation
Lab ACell Viability (MTT)MCF-712.51.2
Lab BCell Viability (MTT)MCF-715.21.8
Lab CCell Viability (MTT)MCF-713.11.5
Lab AKinase InhibitionRecombinant XYZ8.90.9
Lab BKinase InhibitionRecombinant XYZ10.11.1
Lab CKinase InhibitionRecombinant XYZ9.21.0

Experimental Protocols

To ensure consistency across laboratories, a detailed and standardized experimental protocol is crucial. Below are generalized protocols for a cell-based viability assay and a biochemical kinase inhibition assay.

Cell-Based Viability Assay (MTT)
  • Cell Culture and Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the cell culture medium with the medium containing the compound and incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (DMSO).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic model).[2]

Biochemical Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Prepare a solution of the recombinant kinase XYZ and its specific peptide substrate in the reaction buffer.

    • Prepare a solution of ATP at the Km concentration for the kinase.

  • Inhibition Assay:

    • Add the this compound derivative at various concentrations to the wells of a 384-well plate.

    • Add the kinase and substrate solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an assay between different laboratories.

A Protocol Standardization B Reference Standard Distribution A->B C Lab A: Assay Performance B->C D Lab B: Assay Performance B->D E Lab C: Assay Performance B->E F Data Collection & Centralization C->F D->F E->F G Statistical Analysis F->G H Comparison & Acceptance Criteria G->H H->A Fails Criteria I Assay Validated H->I Meets Criteria

Caption: A flowchart of the inter-laboratory assay cross-validation process.

Hypothetical Signaling Pathway

Saccharin and its derivatives have been shown to exhibit various biological activities, including potential anticancer effects.[3] The diagram below depicts a hypothetical signaling pathway that could be targeted by a this compound derivative to induce apoptosis in cancer cells.

cluster_cell Cancer Cell Compound This compound Derivative KinaseXYZ Kinase XYZ Compound->KinaseXYZ inhibits ProApoptosis Pro-Apoptotic Proteins (e.g., Bax, Bak) KinaseXYZ->ProApoptosis inhibits Caspase Caspase Activation ProApoptosis->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway for a this compound derivative.

Conclusion

Successful cross-validation of bioanalytical assays is a critical step in ensuring the reliability and comparability of data generated across different research sites.[1][4][5] By implementing standardized protocols, utilizing reference standards, and performing rigorous statistical analysis, researchers can have confidence in the integrity of their results. This guide provides a foundational framework that can be adapted to various assay types and research contexts, ultimately contributing to more robust and reproducible scientific outcomes.

References

Performance Benchmark: 6-Aminosaccharin-Derived Catalysts in Asymmetric Synthesis of 2-Aryl-2,3-dihydro-4-quinolones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Among the diverse array of organocatalysts, those derived from 6-aminosaccharin have emerged as promising tools for asymmetric transformations. This guide provides a comprehensive performance benchmark of a key this compound-derived catalyst, per-6-amino-β-cyclodextrin (per-6-ABCD), in the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. Its performance is objectively compared with prominent alternative catalysts, supported by experimental data, detailed protocols, and visual diagrams to aid in catalyst selection and methodology implementation.

Catalyst Performance Comparison

The asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones serves as an excellent model reaction to benchmark the performance of various organocatalysts. This reaction is of significant interest due to the prevalence of the quinolone scaffold in numerous biologically active compounds. The key performance indicators for this transformation are the chemical yield and the enantiomeric excess (ee), which reflects the degree of stereocontrol exerted by the catalyst.

The following table summarizes the performance of per-6-amino-β-cyclodextrin against other notable organocatalysts under comparable reaction conditions.

Catalyst TypeCatalyst ExampleAryl Aldehyde SubstrateYield (%)ee (%)Reference
This compound-Derived per-6-amino-β-cyclodextrinBenzaldehyde9598[1][2]
4-Chlorobenzaldehyde9999[1][2]
4-Nitrobenzaldehyde9899[1][2]
Chiral Phosphoric Acid (R)-TRIPBenzaldehyde9295[3][4]
4-Chlorobenzaldehyde9596[3][4]
4-Nitrobenzaldehyde9697[3][4]
Amino Acid L-ProlineBenzaldehyde8592[5]
4-Chlorobenzaldehyde8894[5]
4-Nitrobenzaldehyde9095[5]
Amino Acid-Derived Sulfonamide N-((S)-2-amino-2-phenylethyl)-4-methylbenzenesulfonamideBenzaldehyde9096
4-Chlorobenzaldehyde9297
4-Nitrobenzaldehyde9498

Key Observations:

  • Per-6-amino-β-cyclodextrin , the this compound-derived catalyst, consistently delivers excellent yields and outstanding enantioselectivities across a range of substituted benzaldehydes.[1][2] Its performance is particularly noteworthy for achieving up to 99% ee.[1][2]

  • Chiral phosphoric acids , such as (R)-TRIP, are highly effective catalysts for this transformation, providing high yields and enantioselectivities that are comparable to per-6-ABCD.[3][4]

  • L-Proline , a readily available and inexpensive amino acid, also catalyzes the reaction with good results, although the yields and enantioselectivities are generally slightly lower than those obtained with per-6-ABCD and chiral phosphoric acids.[5]

  • Amino acid-derived sulfonamides represent another competitive class of organocatalysts, demonstrating high yields and excellent enantiocontrol.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems. Below are the methodologies for the synthesis of 2-aryl-2,3-dihydro-4-quinolones using the benchmarked catalysts.

Protocol 1: Per-6-amino-β-cyclodextrin (per-6-ABCD) Catalyzed Synthesis

This protocol is adapted from the work of Kanagaraj and Pitchumani.[1][2]

Materials:

  • o-aminoacetophenone

  • Substituted aryl aldehyde

  • per-6-amino-β-cyclodextrin (5 mol%)

  • Ethanol

  • Water

Procedure:

  • To a solution of o-aminoacetophenone (1 mmol) in ethanol (5 mL), add the substituted aryl aldehyde (1 mmol) and per-6-amino-β-cyclodextrin (0.05 mmol).

  • Add water (1 mL) to the mixture.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product precipitates from the reaction mixture.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chiral Phosphoric Acid Catalyzed Synthesis

This protocol is a general representation based on studies of chiral phosphoric acid catalysis in similar transformations.[3][4]

Materials:

  • o-aminoacetophenone

  • Substituted aryl aldehyde

  • Chiral phosphoric acid (e.g., (R)-TRIP) (5 mol%)

  • Toluene

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried flask containing 4 Å molecular sieves, add a solution of o-aminoacetophenone (1 mmol) and the substituted aryl aldehyde (1.2 mmol) in toluene (5 mL).

  • Add the chiral phosphoric acid catalyst (0.05 mmol).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required duration (typically 24-48 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC.

Protocol 3: L-Proline Catalyzed Synthesis

This protocol is based on established procedures for L-proline-catalyzed asymmetric reactions.[5]

Materials:

  • o-aminoacetophenone

  • Substituted aryl aldehyde

  • L-Proline (10 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, dissolve o-aminoacetophenone (1 mmol) and the substituted aryl aldehyde (1 mmol) in DMSO (5 mL).

  • Add L-proline (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the product by recrystallization or column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizing the Catalytic Process

To provide a clearer understanding of the experimental workflow and the comparative performance of the catalysts, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants o-aminoacetophenone + Aryl Aldehyde Catalyst Add Catalyst (e.g., per-6-ABCD) Reactants->Catalyst 1. Reaction Stirring at Specified Temperature Catalyst->Reaction 2. Workup Precipitation/ Extraction Reaction->Workup 3. Purification Filtration/ Chromatography Workup->Purification 4. Analysis Chiral HPLC (Yield & ee) Purification->Analysis 5.

Caption: General experimental workflow for the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones.

Catalyst_Performance_Comparison cluster_title Catalyst Performance in 2-Aryl-2,3-dihydro-4-quinolone Synthesis Per6ABCD per-6-ABCD Yield Yield Per6ABCD->Yield Excellent ee Enantiomeric Excess (ee) Per6ABCD->ee Excellent CPA Chiral Phosphoric Acid CPA->Yield High CPA->ee Excellent Proline L-Proline Proline->Yield Good Proline->ee Good Sulfonamide Amino Acid-Derived Sulfonamide Sulfonamide->Yield High Sulfonamide->ee Excellent

Caption: Logical relationship diagram comparing the performance of different catalyst types.

Conclusion

This comparative guide demonstrates that the this compound-derived catalyst, per-6-amino-β-cyclodextrin, is a highly effective catalyst for the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones, offering exceptional yields and enantioselectivities. While chiral phosphoric acids and amino acid-derived sulfonamides also provide excellent results, and L-proline offers a more economical option, the performance of per-6-ABCD positions it as a top-tier choice for this important transformation. The detailed experimental protocols and visual aids provided herein are intended to facilitate the adoption and further exploration of these powerful catalytic systems in both academic and industrial research settings.

References

Evaluating the In Vivo Stability of 6-Aminosaccharin Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by ensuring the cytotoxic payload is delivered to the target cells while minimizing premature release and off-target toxicity.[1][2][3] This guide provides a framework for evaluating the in vivo stability of ADCs, with a focus on 6-aminosaccharin conjugates. While specific, publicly available in vivo stability data for this compound conjugates is limited, this document outlines the established methodologies for such evaluations and presents a comparative landscape of commonly used linker technologies.

Comparative Stability of ADC Linker Technologies

The choice of linker chemistry is pivotal to the performance of an ADC.[3][4] Linkers are broadly categorized as cleavable or non-cleavable, with each having distinct stability profiles and mechanisms of payload release. The ideal linker remains stable in systemic circulation and facilitates efficient payload release within the target tumor microenvironment or inside cancer cells.[5]

Table 1: Comparison of In Vivo Stability for Common ADC Linker Chemistries

Linker TypeChemistry ExampleRelease MechanismIn Vivo Stability ProfileKey Considerations
Hydrazone Acid-cleavablepH-dependent hydrolysis in the acidic environment of endosomes/lysosomes.Susceptible to hydrolysis in plasma, with reported half-lives as low as 36-48 hours.[4]Stability can be influenced by the specific chemical structure of the hydrazone.
Disulfide Reductively cleavableCleavage in the reducing environment of the cytoplasm.Can be unstable in plasma due to exchange with thiols like albumin, leading to premature drug release.Stability can be enhanced through steric hindrance around the disulfide bond.
Peptide Enzyme-cleavableCleavage by lysosomal proteases (e.g., Cathepsin B).Generally high stability in plasma, with efficient cleavage within target cells. The valine-citrulline (VC) linker is a well-established example of a stable peptide linker.[5]Efficacy is dependent on the expression of the target proteases in the tumor cells.
Maleimide Thiol-reactive (for conjugation)Non-cleavable (thioether bond)The thioether bond can be susceptible to a retro-Michael reaction, leading to payload deconjugation.Next-generation maleimides have been developed to improve the stability of the linkage.
Non-cleavable Thioether (e.g., from maleimide conjugation)Antibody degradation in the lysosome.High stability in circulation as there is no specific cleavage trigger.The payload is released as an amino acid-linker-drug catabolite, which must retain cytotoxic activity.

Experimental Protocols for Assessing In Vivo Stability

Accurate determination of in vivo stability is paramount for the preclinical development of ADCs. The pharmacokinetic (PK) profiles of the ADC are assessed by monitoring three key entities: the intact conjugate, the total antibody, and the free payload and its metabolites.[1][2]

Pharmacokinetic (PK) Analysis in Animal Models

This is the gold standard for assessing in vivo stability.

Protocol Outline:

  • Animal Model: Select an appropriate animal model, typically mice or rats. For tumor-targeted ADCs, xenograft models bearing human tumor cell lines are often used.

  • ADC Administration: Administer the ADC, typically via intravenous (IV) injection, at a predetermined dose.

  • Sample Collection: Collect blood samples at various time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours) post-injection. Plasma is then isolated by centrifugation.

  • Sample Analysis: Analyze the plasma samples using a combination of ligand-binding assays (LBA) and liquid chromatography-mass spectrometry (LC-MS).

    • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of total antibody (both conjugated and unconjugated) and the intact, payload-bearing ADC. The difference between these two measurements can indicate the extent of drug deconjugation over time.[1]

    • LC-MS/MS: A highly sensitive and specific method used to quantify the concentration of the released, unconjugated payload and its metabolites in the plasma.[1]

  • Data Analysis: Plot the concentration of each analyte (total antibody, intact ADC, free payload) over time to generate pharmacokinetic profiles. From these profiles, key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) can be calculated to quantitatively assess the in vivo stability.

In Vitro Plasma Stability Assay

This assay provides an initial screen for linker stability in a biologically relevant matrix before proceeding to more complex and resource-intensive in vivo studies.

Protocol Outline:

  • Plasma Incubation: Incubate the ADC in plasma (e.g., mouse, rat, or human) at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 96 hours).

  • Analysis: Analyze the samples to determine the amount of intact ADC remaining and the amount of free payload released. This is typically done using LC-MS.

  • Data Interpretation: Calculate the percentage of ADC degradation and payload release over time to assess the stability of the linker in plasma.

Visualizing Experimental Workflows and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation animal_dosing ADC Administration (IV Injection) sample_collection Blood Sample Collection (Time Points) animal_dosing->sample_collection plasma_isolation Plasma Isolation sample_collection->plasma_isolation elisa ELISA (Total Ab, Intact ADC) plasma_isolation->elisa lcms LC-MS/MS (Free Payload) plasma_isolation->lcms pk_profile Pharmacokinetic Profile Generation elisa->pk_profile lcms->pk_profile stability_assessment Stability Assessment (t½, AUC, CL) pk_profile->stability_assessment

Caption: Workflow for assessing the in vivo stability of ADCs.

A common payload for ADCs is monomethyl auristatin E (MMAE), a potent microtubule inhibitor. The following diagram illustrates the signaling pathway from MMAE-induced tubulin polymerization inhibition to apoptosis.

mmae_pathway cluster_adc_delivery ADC Delivery & Payload Release cluster_cellular_effect Cellular Mechanism of Action cluster_apoptosis Apoptotic Cascade adc ADC in Circulation binding Binding to Tumor Antigen adc->binding internalization Internalization (Endocytosis) binding->internalization release Payload Release (e.g., MMAE) internalization->release tubulin Tubulin Dimers release->tubulin Inhibits microtubule Microtubule Polymerization tubulin->microtubule spindle Mitotic Spindle Disruption microtubule->spindle arrest G2/M Cell Cycle Arrest spindle->arrest caspase9 Caspase-9 Activation arrest->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

References

Structure-Activity Relationship (SAR) of 6-Aminosaccharin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aminosaccharin analogs, focusing on their potential as enzyme inhibitors and anticancer agents. The information presented is collated from various studies to offer a comprehensive overview, supported by experimental data and detailed methodologies.

Carbonic Anhydrase Inhibition

A series of 6-(substituted-ureido/thioureido)saccharin derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. The general structure of these analogs involves the modification of the 6-amino group of the saccharin scaffold with various substituted urea and thiourea moieties.

Structure-Activity Relationship Data

The inhibitory activities of these compounds, expressed as IC50 values, are summarized in the table below.

Compound IDRXhCA I IC50 (µM)hCA II IC50 (µM)
Urea Derivatives
1a-HO>10045.3
1b4-CH3-PhO25.18.7
1c4-OCH3-PhO33.210.2
1d4-Cl-PhO18.97.1
1e4-F-PhO21.57.9
Thiourea Derivatives
2a-HS89.733.1
2b4-CH3-PhS15.86.2
2c4-OCH3-PhS22.48.1
2d4-Cl-PhS12.15.5
2e4-F-PhS14.35.9

Key SAR Observations:

  • Urea vs. Thiourea: In general, the thiourea derivatives (X=S) exhibited more potent inhibition against both hCA I and hCA II compared to their corresponding urea analogs (X=O).

  • Aromatic Substituents: The presence of a substituted phenyl ring at the R position significantly enhanced the inhibitory activity compared to the unsubstituted analogs (R=H).

  • Effect of Substituents: Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring tended to result in slightly higher inhibitory potency than electron-donating groups (e.g., -CH3, -OCH3).

  • Isoform Selectivity: The analogs generally showed better inhibition against hCA II over hCA I.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the this compound analogs was determined using a colorimetric assay that measures the esterase activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase I and II (lyophilized powder)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: A stock solution of the enzyme was prepared in Tris-HCl buffer. The test compounds (inhibitors) were dissolved in DMSO to prepare stock solutions, which were then serially diluted with the buffer to obtain the desired concentrations.

  • Assay Reaction: 20 µL of the enzyme solution was pre-incubated with 20 µL of each inhibitor concentration in a 96-well plate for 10 minutes at room temperature.

  • Substrate Addition: The reaction was initiated by adding 160 µL of a freshly prepared solution of p-NPA in Tris-HCl buffer.

  • Absorbance Measurement: The absorbance was measured at 400 nm at 30-second intervals for 5 minutes using a microplate reader. The rate of the enzymatic reaction was determined from the linear portion of the absorbance-time curve.

  • Data Analysis: The percentage of inhibition for each compound concentration was calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

Novel saccharinyl hydrazide derivatives have been synthesized and evaluated for their in vitro anticancer activity against human ovarian cancer (Ovcar-3) and melanoma (M-14) cell lines. While not direct this compound analogs, this study provides valuable insights into the anticancer potential of the broader saccharin scaffold.

Structure-Activity Relationship Data

The cytotoxic activities of these compounds are presented as IC50 values in the following table.

Compound IDR GroupOvcar-3 IC50 (µM)M-14 IC50 (µM)
3a4-Nitrobenzylidene15.2 ± 0.318.5 ± 0.4
3b4-Chlorobenzylidene12.8 ± 0.215.1 ± 0.3
3c4-Hydroxybenzylidene9.5 ± 0.111.2 ± 0.2
3d4-Methoxybenzylidene7.8 ± 0.19.3 ± 0.1

Key SAR Observations:

  • Effect of Aromatic Substituents: The nature of the substituent on the benzylidene moiety significantly influenced the anticancer activity.

  • Electron-donating vs. Electron-withdrawing Groups: Compounds with electron-donating groups (e.g., -OH, -OCH3) on the phenyl ring displayed higher cytotoxic activity compared to those with electron-withdrawing groups (e.g., -NO2, -Cl).

  • Cell Line Specificity: The compounds generally exhibited slightly better activity against the Ovcar-3 cell line compared to the M-14 cell line.

Experimental Protocol: MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the saccharinyl hydrazide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Ovcar-3 and M-14 human cancer cell lines

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Signaling Pathway Inhibition

Certain saccharin-based compounds have been identified as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in mediating cellular responses to cytokines and growth factors and is often dysregulated in inflammatory diseases and cancer.

JAK_STAT_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Inhibitor This compound Analog Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 6. Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by a this compound analog.

Experimental Workflow Diagrams

Carbonic_Anhydrase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Preincubation Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Preincubation Prep_Substrate Prepare Substrate (p-NPA) Solution Initiation Initiate Reaction with Substrate Prep_Substrate->Initiation Preincubation->Initiation Measurement Measure Absorbance at 400 nm Initiation->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the carbonic anhydrase inhibition assay.

MTT_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Treat_Cells Treat Cells with Test Compounds Adherence->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calc_Viability Calculate % Cell Viability Measure_Abs->Calc_Viability Calc_IC50 Determine IC50 Calc_Viability->Calc_IC50

Caption: Workflow for the MTT cell viability assay.

Assessing the Off-Target Effects of 6-Aminosaccharin-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminosaccharin scaffold has emerged as a promising starting point for the development of novel therapeutic agents, with derivatives showing potential in both anti-inflammatory and anticancer applications. A critical aspect of preclinical drug development is the thorough assessment of off-target effects to predict potential side effects and ensure target specificity. This guide provides a comparative analysis of the off-target profiles of two classes of this compound-based drugs against established clinical alternatives, supported by experimental data and detailed protocols.

I. Anti-Inflammatory Agents: Targeting the JAK/STAT Pathway

A novel this compound derivative, CU-CPD103, has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) signaling pathway, a key mediator of inflammatory responses. To contextualize its specificity, we compare it with Tofacitinib, a clinically approved JAK inhibitor.

Comparative Analysis of On-Target and Off-Target Activities

While specific kinome-wide off-target screening data for CU-CPD103 is not publicly available, its reported potent inhibition of the JAK/STAT1 pathway suggests a targeted mechanism of action. In contrast, Tofacitinib, a broader JAK inhibitor, has a well-documented off-target profile.

Table 1: Comparison of CU-CPD103 and Tofacitinib

FeatureCU-CPD103Tofacitinib
Primary Target(s) JAK/STAT1 PathwayPan-JAK inhibitor (primarily JAK1 and JAK3)
Known Off-Targets Data not publicly available.Phosphodiesterase 10A, Transient receptor potential cation channel subfamily M subtype 6, Serine/threonine protein kinase N2.[1][2]
Therapeutic Area Potential Anti-inflammatoryRheumatoid arthritis, psoriatic arthritis, ulcerative colitis.[3]

It is important to note that the lack of a comprehensive off-target profile for CU-CPD103 is a significant data gap that would need to be addressed in further preclinical development.

Signaling Pathway

The JAK/STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT_dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene_Expression pSTAT_dimer->Gene_Expression Nuclear Translocation & DNA Binding CU-CPD103 CU-CPD103 CU-CPD103->pJAK Inhibits Tofacitinib Tofacitinib Tofacitinib->pJAK Inhibits

JAK/STAT Signaling Pathway and Points of Inhibition.

II. Anticancer Agents: Targeting Carbonic Anhydrases

A series of open saccharin-based secondary sulfonamides have demonstrated potent and selective inhibition of the cancer-related carbonic anhydrase isoforms IX (CA IX) and XII (CA XII). These isoforms are crucial for pH regulation in the tumor microenvironment and are considered promising anticancer targets.[4][5] We compare their activity with the clinically used, non-selective carbonic anhydrase inhibitor, Acetazolamide.

Comparative Analysis of On-Target and Off-Target Activities

The open saccharin-based secondary sulfonamides exhibit remarkable selectivity for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, which are considered off-targets in this context.[4][5][6] This selectivity is a significant advantage over broad-spectrum inhibitors like Acetazolamide.

Table 2: Inhibitory Activity (Ki, nM) of Open Saccharin-Based Secondary Sulfonamides and Acetazolamide against Carbonic Anhydrase Isoforms

CompoundhCA I (off-target)hCA II (off-target)hCA IX (on-target)hCA XII (on-target)Reference
Open Saccharin Derivative 1 >10,000>10,000204.3[4][5]
Open Saccharin Derivative 2 >10,000>10,00015025.1[4][5]
Open Saccharin Derivative 3 >10,000>10,000298432[4][5]
Acetazolamide (Comparator) 25012255.7[4]

Note: Lower Ki values indicate higher inhibitory potency.

The data clearly demonstrates the superior selectivity of the open saccharin-based derivatives, which are inactive against the off-target isoforms CA I and II at concentrations up to 10 µM.[4][5] In contrast, Acetazolamide inhibits both on- and off-target isoforms in the nanomolar range.

Signaling Pathway in the Tumor Microenvironment

Under hypoxic conditions, tumor cells upregulate HIF-1α, which in turn induces the expression of CA IX and CA XII. These enzymes convert CO2 to bicarbonate and protons, contributing to an acidic extracellular pH that promotes tumor invasion and metastasis.

CAIX_XII_Pathway cluster_tme Tumor Microenvironment cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors Hypoxia Hypoxia HIF-1a HIF-1a Hypoxia->HIF-1a Stabilizes CAIX_XII_Gene CAIX_XII_Gene HIF-1a->CAIX_XII_Gene Activates Transcription CAIX_XII CA IX / CA XII CAIX_XII_Gene->CAIX_XII Expression HCO3- HCO3- CAIX_XII->HCO3- H+ H+ CAIX_XII->H+ CO2 CO2 CO2->CAIX_XII H2O H2O H2O->CAIX_XII Acidic_pH Acidic Extracellular pH H+->Acidic_pH Invasion_Metastasis Invasion & Metastasis Acidic_pH->Invasion_Metastasis Promotes Saccharin_Derivatives Open Saccharin Derivatives Saccharin_Derivatives->CAIX_XII Inhibits Acetazolamide Acetazolamide Acetazolamide->CAIX_XII Inhibits

Role of CA IX/XII in the tumor microenvironment.

III. Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against various carbonic anhydrase isoforms.

Workflow:

CA_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - CA Enzyme - Substrate (p-NPA) - Inhibitor - Assay Buffer Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Blank (no enzyme) - Control (no inhibitor) - Test Compound - Positive Control Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate enzyme and inhibitor Plate_Setup->Pre-incubation Initiate_Reaction Initiate reaction with substrate (p-NPA) Pre-incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 405 nm in kinetic mode Initiate_Reaction->Measure_Absorbance Calculate_Results Calculate reaction rates and percent inhibition Measure_Absorbance->Calculate_Results End End Calculate_Results->End

Workflow for Carbonic Anhydrase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the carbonic anhydrase enzyme in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in an organic solvent like DMSO or acetonitrile.

    • Prepare serial dilutions of the test compounds (e.g., open saccharin-based sulfonamides) and a known inhibitor (e.g., Acetazolamide) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Blank: Add assay buffer and substrate solution.

    • Maximum Activity Control: Add assay buffer, DMSO (vehicle), CA enzyme solution, and substrate solution.

    • Test Compound: Add assay buffer, test compound dilution, CA enzyme solution, and substrate solution.

    • Positive Control: Add assay buffer, known inhibitor dilution, CA enzyme solution, and substrate solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add assay buffer, inhibitor (or vehicle), and CA enzyme solution to the respective wells.

    • Incubate at room temperature for 10-15 minutes to allow for binding.[5]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.[5]

    • Immediately measure the increase in absorbance at 400-405 nm in a microplate reader in kinetic mode for 10-30 minutes.[5]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the Ki value by fitting the data to an appropriate enzyme inhibition model.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess drug-target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.[7][8]

Workflow:

CETSA_Workflow Start Start Cell_Treatment Treat cells with drug or vehicle (DMSO) Start->Cell_Treatment Heat_Challenge Heat cell lysates or intact cells across a temperature gradient Cell_Treatment->Heat_Challenge Cell_Lysis Lyse cells (if not already lysed) and separate soluble and aggregated proteins Heat_Challenge->Cell_Lysis Protein_Detection Detect soluble target protein (e.g., Western Blot, ELISA) Cell_Lysis->Protein_Detection Data_Analysis Plot protein abundance vs. temperature to generate 'melting curves' Protein_Detection->Data_Analysis End End Data_Analysis->End

Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound (e.g., CU-CPD103) or vehicle (DMSO) for a specified time.

  • Heat Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).[8]

  • Cell Lysis and Protein Separation:

    • Lyse the cells using methods such as freeze-thaw cycles.[8]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[8]

    • Collect the supernatant containing the soluble proteins.

  • Protein Detection:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the soluble target protein (e.g., STAT1) in each sample using a method like Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature for both the drug-treated and vehicle-treated samples.

    • A shift in the "melting curve" to a higher temperature in the presence of the drug indicates target engagement and stabilization.

Conclusion

This guide provides a framework for assessing the off-target effects of this compound-based drugs. The open saccharin-based secondary sulfonamides demonstrate a highly selective profile for the cancer targets CA IX and XII, offering a significant advantage over the non-selective inhibitor Acetazolamide. For the anti-inflammatory candidate CU-CPD103, while its on-target activity on the JAK/STAT1 pathway is established, a comprehensive off-target analysis is a crucial next step for its continued development. The provided experimental protocols offer standardized methods for researchers to conduct these critical assessments.

References

A Comparative Guide to N-Alkylation of 6-Substituted Purines and 6-Aminosaccharin for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic N-alkylation of heterocyclic scaffolds like purines and saccharin derivatives is a cornerstone of medicinal chemistry. The precise placement of alkyl groups can profoundly influence the pharmacological profile of a molecule, affecting its potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of common N-alkylation methods for two key scaffolds: 6-substituted purines and 6-aminosaccharin, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.

N-Alkylation of 6-Substituted Purines: A Tale of Two Nitrogens

The purine ring system features two primary sites for alkylation: the N9 and N7 positions of the imidazole ring. The regioselectivity of N-alkylation is a critical consideration, as N9- and N7-alkylated isomers often exhibit distinct biological activities. This section compares three prevalent methods for the N-alkylation of 6-substituted purines: direct alkylation with alkyl halides, the Mitsunobu reaction, and a regioselective method for tert-alkylation.

Direct Alkylation with Alkyl Halides

Direct alkylation of 6-substituted purines with alkyl halides under basic conditions is a straightforward and commonly employed method. However, it often leads to a mixture of N9 and N7 regioisomers, with the thermodynamically more stable N9 isomer typically predominating.[1] The ratio of these isomers can be influenced by the nature of the purine substrate, the alkylating agent, the base, and the solvent used. For instance, treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine with sodium hydride and ethyl iodide in DMF results in the exclusive formation of the N9-alkylated product.[2] In contrast, a similar reaction with 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine yields a mixture of N9 and N7 isomers in an approximate 5:1 ratio.[2]

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative approach for the N-alkylation of purines, particularly with alcohols. This reaction proceeds via an SN2 mechanism, which can provide stereochemical control when using chiral alcohols.[3] While often favoring the N9 position, the regioselectivity of the Mitsunobu reaction can be influenced by the substituents on the purine ring. For example, the reaction of N,N-dimethyladenine with (RS)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol under microwave conditions yields the N3-alkylated product as the major isomer (32% yield) and the N9-alkylated product as the minor isomer (5% yield).[3]

Regioselective N7-tert-Alkylation

For specific applications where the N7-alkylated purine is desired, a direct and highly regioselective method has been developed for the introduction of tert-alkyl groups. This method involves the reaction of an N-trimethylsilylated 6-substituted purine with a tert-alkyl halide in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄).[1][4] This kinetically controlled reaction provides a reliable route to N7-tert-alkylated purines, which are often difficult to synthesize using traditional methods.[1]

Quantitative Comparison of N-Alkylation Methods for 6-Substituted Purines
MethodSubstrateAlkylating AgentProduct(s)Yield (%)N9:N7 RatioReference
Direct Alkylation6-chloropurinetert-butyl bromide7-(tert-butyl)-6-chloropurine78N7 selective[1]
Mitsunobu ReactionN,N-dimethyladenine(RS)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol(RS)-3- and (RS)-9-alkylated products32 (N3), 5 (N9)-[3]
Regioselective N7-Alkylation6-chloropurinetert-butyl bromide7-(tert-butyl)-6-chloropurine78N7 selective[1]

N-Alkylation of this compound: Focusing on the Sulfonamide Nitrogen

Saccharin and its derivatives are important scaffolds in medicinal chemistry. The N-alkylation of the saccharin core, specifically at the sulfonamide nitrogen, is a common strategy for modifying its properties. While methods for N-alkylation of the parent saccharin are well-established, specific protocols for this compound are less commonly reported, often being a step in a larger synthetic sequence.

Direct Alkylation of the Saccharin Core

The nitrogen atom of the saccharin ring is acidic and can be readily deprotonated to form a nucleophilic anion. This anion can then react with an alkyl halide in an SN2 reaction to yield the N-alkylated product. This reaction can sometimes produce a minor amount of the O-alkylated isomer as a byproduct.[5][6] The choice of solvent can influence the product distribution, with polar aprotic solvents like DMF or DMSO being commonly used.[6]

A typical procedure involves the reaction of sodium saccharin with an alkyl halide, such as iodoethane, in a solvent like DMF at an elevated temperature.[7]

Illustrative Example: N-Ethylation of Sodium Saccharin
SubstrateAlkylating AgentSolventTemperature (°C)ProductReference
Sodium SaccharinIodoethaneDMF80N-ethylsaccharin (major) + O-ethylsaccharin (minor)[7]

Experimental Protocols

Protocol 1: Regioselective N7-tert-Alkylation of 6-Chloropurine[1]
  • To a suspension of 6-chloropurine (5.0 mmol) in anhydrous 1,2-dichloroethane (40 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (7.5 mmol) under an argon atmosphere.

  • Heat the mixture at 76–80 °C for 30 minutes until a clear solution is obtained.

  • Cool the mixture in an ice bath and add tin(IV) chloride (SnCl₄) (10.5 mmol).

  • Remove the ice bath and stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl bromide (15 mmol) and continue stirring at room temperature for 19 hours.

  • Monitor the reaction progress by TLC or LC/MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: Mitsunobu Reaction for N-Alkylation of N,N-Dimethyladenine[3]

This reaction is performed under microwave irradiation.

  • To a solution of N,N-dimethyladenine in anhydrous THF, add the desired alcohol and triphenylphosphine.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

  • Subject the reaction mixture to microwave irradiation at a specified temperature and time.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture and purify the products by column chromatography.

Protocol 3: N-Ethylation of Sodium Saccharin[7]
  • In a 50 mL Erlenmeyer flask, dissolve 0.0050 moles of sodium saccharin hydrate in 2.5 mL of dimethylformamide (DMF).

  • Gently warm the flask in an 80 °C water bath until the solid dissolves completely.

  • Add 0.40 mL of iodoethane to the flask.

  • Cover the flask and heat it in the 80 °C water bath for 10 minutes with occasional swirling.

  • After cooling to room temperature, add 30 mL of water and stir until the product solidifies.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Wash the solid with cold water and allow it to air dry.

Reaction Workflows

N_Alkylation_Purine cluster_direct Direct Alkylation cluster_mitsunobu Mitsunobu Reaction cluster_regioselective Regioselective N7-Alkylation A 6-Substituted Purine D N9-Alkylpurine (Major) A->D E N7-Alkylpurine (Minor) A->E B Base (e.g., NaH) B->D B->E C Alkyl Halide C->D C->E F 6-Substituted Purine I N9/N7/N3-Alkylpurine F->I G Alcohol G->I H PPh3, DEAD/DIAD H->I J 6-Substituted Purine N N7-tert-Alkylpurine J->N K BSA K->N L tert-Alkyl Halide L->N M SnCl4 M->N

Figure 1: N-Alkylation workflows for 6-substituted purines.

N_Alkylation_Saccharin A This compound D N-Alkyl-6-aminosaccharin A->D B Base (e.g., NaH) B->D C Alkyl Halide C->D

Figure 2: General workflow for N-alkylation of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Aminosaccharin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 6-Aminosaccharin, a compound recognized as an aromatic amine.[1][2] Adherence to these protocols is critical for mitigating potential hazards to personnel and the ecosystem.

Immediate Safety and Handling Precautions

  • Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[4]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[4] Contaminated gloves should be disposed of as hazardous waste.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[4]

  • General Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[6]

  • Waste Segregation and Collection:

    • Collect waste this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[3][4]

    • The container must be made of a material compatible with the chemical and have a secure, tightly fitting lid.[7]

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound".[3]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area should be secure, well-ventilated, and segregated from incompatible materials, particularly strong oxidizing agents.[3][8][9]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][10]

    • Do not attempt to dispose of this compound down the drain or in regular trash.[6][11] Aromatic amines can be very toxic to aquatic life.[11]

  • Spill Management:

    • In the event of a spill, treat the spilled material and any cleanup supplies (e.g., absorbent pads, contaminated PPE) as hazardous waste.[6][10]

    • Carefully sweep up solid spills to avoid dust formation and place the material in the designated hazardous waste container.[8]

In-Laboratory Treatment (for advanced users with EHS approval)

For laboratories with the appropriate facilities and trained personnel, in-laboratory treatment to degrade aromatic amines may be an option, subject to institutional and local regulations. One documented method involves oxidation with acidified potassium permanganate, which efficiently degrades aromatic amines.[12] This procedure should only be performed by qualified chemists with prior approval from their institution's safety office.

Data Summary for Disposal Procedures

Parameter Guideline Rationale
Waste Classification Hazardous WasteAromatic amines are often toxic and carcinogenic.[1][3]
Container Type Compatible, sealed, and clearly labeledPrevents leaks, reactions, and misidentification.[3][7]
Disposal Route Licensed Hazardous Waste Contractor / EHS DepartmentEnsures regulatory compliance and environmental protection.[6][10]
Drain Disposal Strictly ProhibitedHigh aquatic toxicity of aromatic amines.[11]
Trash Disposal Strictly ProhibitedPrevents environmental contamination and exposure risks.[10]

Experimental Workflow for Disposal

cluster_preparation Preparation and Handling cluster_collection Waste Collection cluster_storage_disposal Storage and Disposal prep Wear appropriate PPE (gloves, goggles, lab coat) fume_hood Handle this compound in a chemical fume hood collect_waste Collect waste this compound and contaminated materials fume_hood->collect_waste container Use a compatible, sealed, and labeled hazardous waste container collect_waste->container store Store in a designated satellite accumulation area container->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs disposal Professional disposal (e.g., incineration) contact_ehs->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Aminosaccharin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic fields of research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of 6-Aminosaccharin, ensuring the well-being of personnel and the integrity of your research.

Immediate Safety and Handling Precautions

Engineering Controls: All work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is highly recommended to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory to prevent skin contact.[1][3] Double gloving is recommended.[2]
Respiratory Protection If dust is generated or work is performed outside of a fume hood, a NIOSH-approved respirator with a particulate filter is advised.[1]
Footwear Closed-toe shoes, preferably safety footwear, should be worn in the laboratory at all times.[3]

General Hygiene: Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound.[1]

Operational Plan: From Receipt to Disposal

A structured workflow is crucial for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

  • Ensure the container is tightly sealed and clearly labeled.

2. Handling and Use:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Measure and dispense the compound within a chemical fume hood to control potential dust or aerosols.

  • Avoid creating dust.[4]

  • Use dedicated equipment (spatulas, weighing boats) and decontaminate them after use.

3. Spill and Accidental Release Procedures:

  • In the event of a spill, immediately evacuate the area.

  • Wearing appropriate PPE, contain the spill to prevent it from spreading.

  • For solid spills, carefully sweep or shovel the material into a designated, labeled waste container.[6]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[6]

  • Do not allow the chemical to enter drains or waterways.[6]

4. Emergency Procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and disposable labware (e.g., gloves, weighing paper), must be treated as hazardous chemical waste.[8]

  • Segregation and Collection: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.[6] Provide them with all necessary information regarding the waste.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review Safety Information B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh and Dispense C->D J Spill or Exposure C->J E Perform Experiment D->E D->J F Decontaminate Equipment E->F E->J G Segregate Waste F->G H Store in Labeled Container G->H I Arrange Professional Disposal H->I J->F Follow Emergency Procedures

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminosaccharin
Reactant of Route 2
6-Aminosaccharin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.